Product packaging for Anti-inflammatory agent 48(Cat. No.:)

Anti-inflammatory agent 48

Cat. No.: B12389159
M. Wt: 442.3 g/mol
InChI Key: RKWMTJSRJUFMGN-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 48 is a useful research compound. Its molecular formula is C24H21Cl2NO3 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21Cl2NO3 B12389159 Anti-inflammatory agent 48

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21Cl2NO3

Molecular Weight

442.3 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C24H21Cl2NO3/c1-3-7-16-12-13-21(22(14-16)29-2)30-23(28)15-17-8-4-5-11-20(17)27-24-18(25)9-6-10-19(24)26/h3-6,8-14,27H,1,7,15H2,2H3

InChI Key

RKWMTJSRJUFMGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Compound 48/80: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Prototypical Mast Cell Activator

Introduction

Compound 48/80 is a synthetic polymeric agent widely utilized in biomedical research as a potent and selective secretagogue for mast cells, inducing non-IgE-mediated degranulation and the release of histamine and other inflammatory mediators.[1][2][3] It is produced through the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde, resulting in a mixture of oligomers of varying lengths, with the trimer being the most abundant component.[1][4] Its reliability in provoking mast cell response has established it as a standard tool for studying the mechanisms of anaphylactoid reactions, neuro-immune interactions, and inflammatory processes.[5][6][7]

The scientific name for the polymeric mixture is Poly({2-methoxy-5-[2-(methylamino)ethyl]-1,3-phenylene}methylene).[1] The IUPAC name for the representative trimer is 2-[4-methoxy-3,5-bis[[2-methoxy-5-(2-methylaminoethyl)phenyl]methyl]phenyl]-N-methylethanamine.[4]

Chemical and Physical Properties

Compound 48/80 is a cationic and amphipathic polymer. Its variable molar mass and polymeric nature are key to its biological activity. It is typically supplied as a hydrochloride or trihydrochloride salt to improve its solubility in aqueous solutions.[4][8]

PropertyValueReference
Chemical Formula (C₁₁H₁₅NO)n[1]
Molar Mass Variable[1]
Appearance Solid[8]
Solubility (Water) 50 mg/mL[1]
Common Form Trichloride Salt[4]

Mechanism of Action

The mechanism by which Compound 48/80 activates mast cells is complex and involves multiple signaling pathways. While initially thought to be a direct, receptor-independent activator of G-proteins, recent evidence points to a more specific interaction with a G-protein coupled receptor (GPCR).[2][9]

Primary Signaling Pathway: MRGPRX2 Activation

The principal target of Compound 48/80 on human mast cells is the Mas-related G-protein Coupled Receptor X2 (MRGPRX2).[5][6] This receptor is a key player in mediating pseudo-allergic or anaphylactoid reactions to various cationic substances. Binding of Compound 48/80 to MRGPRX2 initiates a downstream signaling cascade:

  • G-Protein Coupling: Activation of MRGPRX2 leads to the engagement of heterotrimeric G-proteins, particularly of the Gq/11 and Gi/o families.[10]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] This initial spike is followed by an influx of extracellular Ca²⁺ through store-operated calcium channels. The sustained increase in cytosolic Ca²⁺ is a critical trigger for degranulation.[5][6]

  • Degranulation: Elevated intracellular Ca²⁺, along with other signaling molecules, promotes the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators such as histamine, serotonin, and proteases.[6]

G_Protein_Signaling_Pathway cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Binds G_protein Gq/11 MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Degranulation Degranulation (Mediator Release) Ca_ER->Degranulation Promotes Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation Promotes

Caption: Compound 48/80 signaling via the MRGPRX2 receptor in mast cells.
Other Proposed Mechanisms

  • Direct Neuronal Activation: Studies have shown that Compound 48/80 can directly activate sensory neurons, including dorsal root ganglia (DRG) and nodose neurons, independent of mast cell degranulation.[2][11] This action contributes to sensations like itch and pain and highlights the compound's role in neuro-immune studies.[2]

  • Phospholipase D (PLD) Activation: Some research suggests Compound 48/80 may activate PLD, leading to the generation of lysophosphatidic acid (LPA), which can then activate G(i/o)-coupled LPA receptors.[9] This was proposed as an alternative to direct G-protein activation.[9]

Quantitative Data Summary

The biological activity of Compound 48/80 has been quantified in various assays. The effective concentrations can vary depending on the cell type, species, and specific experimental conditions.

ParameterValueAssay SystemNotesReference
IC₅₀ (PLC Inhibition) 2.1 µg/mLCytosolic PLC from human plateletsCompound 48/80 inhibits PLC at higher concentrations.[8][12]
IC₅₀ (PLC Inhibition) 5.0 µg/mLParticulate PLC from human platelets[8][12]
IC₅₀ (Calmodulin) 0.41 µg/mLCaM-dependent Ca²⁺-transporter ATPaseIndicates suppression of calmodulin activity.[12]
Effective Concentration 5-20 µg/mLIn vitro mast cell degranulationCommon range for inducing degranulation in cell lines.[3]
In vivo Dose 0.75 mg/kg (i.p.)Rat modelIncreased serum serotonin and histamine.[8]
In vivo Dose 10 µg (i.d.)Mouse itch modelInduced scratching behavior via mast cell degranulation.[6]

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme stored in mast cell granules and released upon activation.

Methodology:

  • Cell Culture: Human mast cell lines (e.g., LAD-2) are cultured under standard conditions.

  • Cell Seeding: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then seeded into a 96-well plate.

  • Stimulation: Cells are incubated with varying concentrations of Compound 48/80 (or a vehicle control) for a defined period (e.g., 30 minutes at 37°C).

  • Reaction Termination: The plate is centrifuged to pellet the cells.

  • Lysate Preparation: A separate set of unstimulated cells is lysed with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content (100% release).

  • Enzyme Assay: Supernatants (for released enzyme) and lysates (for total enzyme) are transferred to a new plate. A substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.

  • Measurement: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total lysate control.

Degranulation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Harvest Mast Cells B Wash & Resuspend in Buffer A->B C Seed into 96-Well Plate B->C D Add Compound 48/80 (or Vehicle/Lysis Buffer) C->D E Incubate (e.g., 30 min, 37°C) D->E F Centrifuge to Pellet Cells E->F G Transfer Supernatants & Lysates F->G H Add Substrate & Incubate G->H I Measure Absorbance (405 nm) H->I J Calculate % Release I->J

Caption: Workflow for a β-Hexosaminidase mast cell degranulation assay.
Calcium Flux Assay

This method measures the increase in intracellular calcium concentration ([Ca²⁺]i) following cell stimulation, a key event in the activation pathway.

Methodology:

  • Cell Loading: Mast cells (e.g., LAD-2) or MRGPRX2-transfected cells (e.g., HEK293) are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][6]

  • Washing: Excess dye is washed away, and cells are resuspended in a measurement buffer.

  • Baseline Measurement: Cells are placed in a fluorometer or a fluorescence microscope, and a baseline fluorescence reading is established.

  • Stimulation: Compound 48/80 is injected into the cell suspension or culture dish.

  • Data Acquisition: Fluorescence intensity is recorded over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Normalization: At the end of the experiment, a calcium ionophore (e.g., ionomycin) is often added to determine the maximum fluorescence signal, which can be used for data normalization.[2][11]

In Vivo Anaphylactoid Shock Model

This protocol assesses the systemic effects of Compound 48/80-induced mast cell degranulation in an animal model.

Methodology:

  • Animal Acclimation: Mice (e.g., BALB/c) are acclimated to laboratory conditions.

  • Grouping: Animals are divided into control and treatment groups. Pre-treatment with potential inhibitors can also be included.

  • Induction: Compound 48/80 is administered via intraperitoneal (i.p.) injection at a dose known to induce shock (e.g., 8 mg/kg).

  • Monitoring: Animals are monitored continuously for a set period (e.g., 1 hour) for mortality and symptoms of shock (e.g., inactivity, respiratory distress).

  • Sample Collection: At the end of the observation period (or from a separate cohort), blood samples may be collected to measure serum histamine levels via ELISA.

InVivo_Workflow A Acclimate Mice B Group Animals (Control, C48/80, Pre-treatment) A->B C (Optional) Administer Inhibitor/Vehicle B->C D Administer C48/80 (Intraperitoneal) B->D C->D E Monitor Mortality & Symptoms (1 hr) D->E F Endpoint: Collect Blood for Histamine ELISA E->F

References

The Role of Compound 48/80 in Mast Cell Degranulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 48/80, a synthetic polymer, is a potent and widely utilized secretagogue for inducing mast cell degranulation in experimental settings. Its action is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog, Mrgprb2. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental protocols associated with Compound 48/80-induced mast cell degranulation. Quantitative data from various studies are summarized, and detailed methodologies for key assays are presented to facilitate reproducible research in allergy, immunology, and drug development.

Introduction

Mast cells are critical effector cells in the immune system, playing a pivotal role in allergic reactions and inflammatory responses.[1] Upon activation, they release a plethora of pre-formed and newly synthesized mediators, including histamine, proteases (e.g., tryptase and chymase), cytokines, and lipid mediators, in a process known as degranulation.[2] While IgE-mediated activation is a well-characterized pathway, non-IgE-mediated mechanisms are increasingly recognized as significant in various physiological and pathological conditions. Compound 48/80 serves as a classical tool to study IgE-independent mast cell activation.[3] It is a mixture of condensation products of N-methyl-p-methoxyphenethylamine and formaldehyde.[4] Understanding its interaction with mast cells provides valuable insights into the fundamental biology of these cells and offers a platform for screening novel anti-allergic and anti-inflammatory therapeutics.

Mechanism of Action: The MRGPRX2 Signaling Cascade

Compound 48/80 elicits mast cell degranulation by directly activating the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is predominantly expressed on connective tissue mast cells.[7] The activation of MRGPRX2 initiates a well-defined intracellular signaling cascade, leading to the release of inflammatory mediators.

The binding of Compound 48/80 to MRGPRX2 triggers the activation of heterotrimeric G proteins, specifically involving both Gαq and Gαi subunits.[5][8] The activated Gαq subunit, in turn, stimulates Phospholipase Cγ (PLCγ).[5] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[2] This initial calcium release, coupled with subsequent store-operated calcium entry (SOCE) from the extracellular environment, leads to a significant increase in cytosolic Ca2+ concentration, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent exocytosis of mediators.[2][4] Concurrently, DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which further contributes to the signaling cascade culminating in degranulation.[3]

Signaling Pathway Diagram

Compound4880_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC PLCγ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine, β-Hexosaminidase, Cytokines) PKC->Degranulation IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Ca_release->Degranulation Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release Leads to

Compound 48/80-MRGPRX2 Signaling Pathway

Quantitative Data on Compound 48/80-Induced Mast Cell Degranulation

The following tables summarize quantitative data from various studies on the effects of Compound 48/80 on mast cell degranulation, including mediator release and the effects of inhibitors.

Table 1: EC50 and IC50 Values for Compound 48/80 and Inhibitors

Cell TypeParameterAgonist/InhibitorValueReference(s)
LAD-2 mast cellsEC50 (β-hexosaminidase release)Compound 48/802.38 µM[8]
LAD-2 mast cellsIC50 (β-hexosaminidase release)Genistein27.6 µM[8]
RBL-2H3 cellsIC50 (β-hexosaminidase release)Formononetin48.24 µM[9][10]
RBL-2H3 cellsIC50 (histamine release)Formononetin42.38 µM[9][10]
BMMCsIC50 (β-hexosaminidase release)Formononetin50.24 µM[9][10]
BMMCsIC50 (histamine release)Formononetin59.88 µM[9][10]
Rainbow Trout Intestinal StripspD2 (Contraction)Compound 48/801.88[11]

Table 2: Mediator Release Induced by Compound 48/80

Cell TypeMediatorCompound 48/80 Concentration% Release / ConcentrationReference(s)
P815 mast cellsDegranulation10 µg/mL~57.23%[12]
LAD-2 mast cellsβ-hexosaminidase1.0 µg/mL~35%[13]
RBL-2H3 cellsβ-hexosaminidase15 µg/mLNot specified[9][10]
BMMCsβ-hexosaminidase15 µg/mLNot specified[9][10]
RBL-2H3 cellsTNF-α mRNA15 µg/mLDose-dependent increase[9][10]
RBL-2H3 cellsIL-13 mRNA15 µg/mLDose-dependent increase[9][10]
Cochlear explantsChymase50 µM43.60 pg/mL[14]
Cochlear explantsChymase100 µM51.60 pg/mL[14]
Cochlear explantsTryptase50 µMStatistically significant increase[14]
Mouse PeritoneumSerotoninNot specified2.2-fold increase[15]

Table 3: Intracellular Calcium (Ca²⁺) Mobilization

Cell TypeCompound 48/80 ConcentrationCa²⁺ ResponseReference(s)
DRG neurons10 µg/mL38.7 ± 3.8% of max response to ionomycin[2]
Nodose neurons10 µg/mL31.5 ± 7.6% of max response to ionomycin[2]
Enteric neurons~10 µg/mL52% ΔF/F[2]
BMMCs60 µg/mLSignificant increase in fluorescence[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key experiments involving Compound 48/80.

β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.

  • Cell Preparation:

    • Culture mast cells (e.g., RBL-2H3, LAD-2, or bone marrow-derived mast cells (BMMCs)) to the desired density.

    • Wash the cells with a suitable buffer (e.g., Tyrode's buffer or HEPES-buffered saline).

    • Resuspend the cells in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Stimulation:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of Compound 48/80 solution at various concentrations (a typical final concentration range is 1-50 µg/mL). For negative controls, add buffer alone. For positive controls (total release), add 0.1% Triton X-100.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Assay:

    • Prepare a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5).

    • Add 50 µL of the pNAG solution to each well containing the supernatant.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10).

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation.

  • Cell Preparation and Stimulation:

    • Follow steps 1 and 2 as described in the β-hexosaminidase release assay.

  • Sample Collection:

    • Follow step 3 as described in the β-hexosaminidase release assay. The supernatant will be used for histamine quantification.

  • Histamine Quantification (Fluorometric Method):

    • This method is based on the condensation of histamine with o-phthalaldehyde (OPT).

    • To 50 µL of the supernatant, add 10 µL of perchloric acid and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate and add NaOH to neutralize.

    • Add OPT solution and incubate.

    • Add sulfuric acid to stabilize the fluorescent product.

    • Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

    • Quantify the histamine concentration by comparing the fluorescence to a standard curve of known histamine concentrations.

  • Data Analysis:

    • Calculate the percentage of histamine release relative to the total histamine content (determined by lysing an equal number of cells).

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration.

  • Cell Preparation and Dye Loading:

    • Wash mast cells with a HEPES-based buffer.

    • Incubate the cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark. The loading buffer may contain Pluronic F-127 to aid in dye solubilization.

    • Wash the cells twice with fresh buffer to remove extracellular dye.

    • Resuspend the cells in the final buffer for measurement.

  • Fluorescence Measurement:

    • Transfer the Fura-2-loaded cells to a cuvette for a fluorometer or a glass-bottom dish for fluorescence microscopy.

    • Record the baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add Compound 48/80 to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

    • The change in this ratio over time reflects the mobilization of intracellular calcium.

    • The response can be quantified as the peak change in the fluorescence ratio or the area under the curve.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Compound 48/80 on mast cell degranulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Mast Cell Culture (e.g., RBL-2H3, LAD-2, BMMCs) cell_harvest Cell Harvesting & Washing cell_culture->cell_harvest cell_resuspension Resuspend in Assay Buffer cell_harvest->cell_resuspension stimulation Stimulation with Compound 48/80 cell_resuspension->stimulation incubation Incubation (37°C) stimulation->incubation reaction_stop Stop Reaction (on ice) incubation->reaction_stop centrifugation Centrifugation reaction_stop->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection degranulation_assay Degranulation Assay (β-Hexosaminidase or Histamine) supernatant_collection->degranulation_assay data_acquisition Data Acquisition (Plate Reader/Fluorometer) degranulation_assay->data_acquisition data_analysis Data Analysis & Visualization data_acquisition->data_analysis

Typical Experimental Workflow

Conclusion

Compound 48/80 remains an indispensable tool for studying IgE-independent mast cell degranulation. Its well-defined mechanism of action through the MRGPRX2 receptor provides a robust system for investigating the intricate signaling pathways that govern mast cell activation. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further exploration into the role of mast cells in health and disease and aiding in the discovery of novel therapeutic interventions. It is important to note that some studies suggest Compound 48/80 may have direct effects on neurons, which should be considered when interpreting in vivo data.[2] Additionally, at high concentrations, Compound 48/80 has been reported to cause cell lysis in some mast cell lines, underscoring the importance of careful dose-response studies.[17]

References

The Inhibition of Compound 48/80-Induced NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 48/80 is a well-established and potent secretagogue extensively utilized in immunological research to induce mast cell degranulation. This process triggers a rapid inflammatory cascade, a significant component of which is mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Contrary to a potential misconception of it being an inhibitor, Compound 48/80 is a classical inducer of NF-κB-dependent inflammation. This technical guide elucidates the mechanism of Compound 48/80-induced NF-κB activation and provides a comprehensive overview of various chemical agents that have been demonstrated to inhibit this pathway. This document serves as a resource for researchers investigating anti-inflammatory and anti-allergic therapeutics, offering detailed data, experimental protocols, and visual pathway representations to facilitate further study and drug development.

The Role of Compound 48/80 in NF-κB Pathway Activation

Compound 48/80, a condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde, acts as a potent activator of mast cells.[1] Its mechanism of action involves the stimulation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[1] This receptor activation initiates a downstream signaling cascade that leads to a significant influx of intracellular calcium.[2] The elevation in cytosolic calcium is a critical trigger for mast cell degranulation, resulting in the release of pre-formed inflammatory mediators, including histamine and β-hexosaminidase.

Crucially, this signaling cascade also converges on the activation of the NF-κB pathway. The canonical NF-κB pathway involves the IκB kinase (IKK) complex, which, upon activation, phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm to the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3]

The following diagram illustrates the signaling pathway from Compound 48/80 stimulation to NF-κB activation and subsequent inflammatory response.

Caption: Compound 48/80-induced NF-κB signaling pathway in mast cells.

Inhibitors of Compound 48/80-Induced NF-κB Activation

Several natural and synthetic compounds have been shown to counteract the inflammatory effects of Compound 48/80 by targeting different nodes in the NF-κB signaling pathway. This section presents quantitative data on the inhibitory effects of selected compounds.

Data Presentation

The following tables summarize the quantitative data on the inhibition of Compound 48/80-induced mast cell degranulation and NF-κB signaling by various compounds.

Table 1: Inhibition of Mast Cell Degranulation Markers

CompoundCell TypeAssayStimulusInhibitor Conc.IC₅₀ / % InhibitionReference
Formononetin RBL-2H3β-Hexosaminidase ReleaseC48/80 (15 µg/mL)-IC₅₀ = 48.24 ± 2.41 µM[1]
RBL-2H3Histamine ReleaseC48/80 (15 µg/mL)-IC₅₀ = 42.38 ± 2.12 µM[1]
BMMCsβ-Hexosaminidase ReleaseC48/80 (15 µg/mL)-IC₅₀ = 50.24 ± 2.51 µM[1]
BMMCsHistamine ReleaseC48/80 (15 µg/mL)-IC₅₀ = 59.88 ± 2.99 µM[1]
Gallic Acid RPMCsHistamine ReleaseC48/80 (5 µg/mL)1 µM83.3% inhibition[4]
RPMCsHistamine ReleaseC48/80 (5 µg/mL)10 µM93.3% inhibition[4]
Luteolin RPMCsHistamine ReleaseCompound 48/801-20 µMDose-dependent reduction[5]
Apigenin RBL-2H3β-Hexosaminidase ReleaseCompound 48/80-Significant inhibition[6]
RBL-2H3Histamine ReleaseCompound 48/80-Significant inhibition[6]
Oleanolic Acid In vivo (mice)Serum Histamine ReleaseCompound 48/8020 mg/kgMarked decrease[7]

RBL-2H3: Rat Basophilic Leukemia cell line; BMMCs: Bone Marrow-Derived Mast Cells; RPMCs: Rat Peritoneal Mast Cells.

Table 2: Inhibition of NF-κB Signaling Pathway Components

CompoundCell TypeTargetStimulusInhibitor Conc.EffectReference
Formononetin RBL-2H3p-p65/p65 ratioC48/80 (15 µg/mL)10, 20, 40 µMDose-dependent reduction[1]
RBL-2H3p-IκBα/IκBα ratioC48/80 (15 µg/mL)10, 20, 40 µMDose-dependent reduction[1]
RBL-2H3NF-κB Luciferase ActivityC48/8010, 20, 40 µMDose-dependent inhibition[1]
Roxatidine In vivo (mice)Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)C48/80 (8 mg/kg)20 mg/kgSignificant decrease[8]
Gallic Acid HMC-1IκBα degradationPMA + A2318710 µMInhibition[9]
HMC-1p65 Nuclear TranslocationPMA + A2318710 µMInhibition[9]
Oleanolic Acid In vivo (mice)IκB phosphorylation & degradationCompound 48/8020 mg/kgSignificant repression[7]
Apigenin HMC-1p-IKKβ, p-IκB, p-p65PMA + Ionomycin-Suppression[10]

HMC-1: Human Mast Cell line-1; PMA: Phorbol 12-myristate 13-acetate; A23187: Calcium ionophore.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibitory effects of compounds on the Compound 48/80-induced NF-κB pathway.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is adapted for the analysis of phosphorylated and total levels of p65 and IκBα in RBL-2H3 cells.[1]

Objective: To quantify the dose-dependent effect of an inhibitor on Compound 48/80-induced phosphorylation of p65 and IκBα.

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium

  • Compound 48/80 solution (e.g., 15 µg/mL in PBS)

  • Test inhibitor (various concentrations)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RBL-2H3 cells (e.g., 6 x 10⁵ cells/well in a 6-well plate) and grow overnight.

    • Pre-treat cells with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 2 hours).

    • Stimulate the cells with Compound 48/80 (e.g., 15 µg/mL) for a short duration (e.g., 10 minutes). A non-stimulated control group should be included.

  • Protein Extraction:

    • Aspirate the medium and wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of phosphorylated proteins to their total protein counterparts. Normalize all values to the loading control (e.g., GAPDH).

    • Compare the normalized values across different treatment groups.

The following diagram outlines the general workflow for this experiment.

Western_Blot_Workflow A 1. Seed RBL-2H3 Cells B 2. Pre-treat with Inhibitor A->B C 3. Stimulate with C48/80 B->C D 4. Lyse Cells & Extract Protein C->D E 5. Quantify Protein (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (e.g., anti-p-p65) H->I J 10. Secondary Antibody Incubation I->J K 11. ECL Detection & Imaging J->K L 12. Densitometry Analysis K->L

Caption: General workflow for Western blot analysis of NF-κB proteins.
NF-κB Luciferase Reporter Assay

This protocol describes a method to measure NF-κB transcriptional activity in HMC-1 or RBL-2H3 cells.[1][11]

Objective: To determine if a test compound inhibits Compound 48/80-induced NF-κB-dependent gene transcription.

Materials:

  • HMC-1 or RBL-2H3 cells

  • pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Compound 48/80

  • Test inhibitor

  • White, opaque 96-well plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells (e.g., 2 x 10⁶ HMC-1 cells) in a 6-well plate the day before transfection.

    • Co-transfect the cells with the pNF-κB-Luc plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to recover for 24-48 hours post-transfection.

  • Cell Treatment:

    • Re-plate the transfected cells into a white, opaque 96-well plate.

    • Pre-treat the cells with different concentrations of the test inhibitor for a specified duration (e.g., 2-4 hours).

    • Stimulate the cells with Compound 48/80 (or another inducer like PMA as a positive control for the assay system).[11] Include appropriate vehicle and non-stimulated controls.

    • Incubate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).

  • Luciferase Assay:

    • Remove the culture medium and gently wash the cells with PBS.

    • Lyse the cells by adding passive lysis buffer provided in the assay kit.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer a small volume of the cell lysate (e.g., 20 µL) to a new opaque plate.

    • Add the Firefly luciferase substrate and immediately measure the luminescence (Signal A).

    • Add the Stop & Glo® reagent (which quenches the Firefly reaction and initiates the Renilla reaction) to the same well and measure the luminescence again (Signal B).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.

    • Compare the normalized ratios between the different treatment groups to determine the effect of the inhibitor on NF-κB transcriptional activity.

Histamine Release Assay from Rat Peritoneal Mast Cells (RPMCs)

This protocol details the measurement of histamine release from primary mast cells upon stimulation with Compound 48/80.[2][12]

Objective: To quantify the inhibitory effect of a test compound on Compound 48/80-induced mast cell degranulation.

Materials:

  • Male Sprague-Dawley rats

  • HEPES-Tyrode buffer

  • Percoll

  • Compound 48/80 solution (e.g., 0.25-5 µg/mL)

  • Test inhibitor

  • o-phthaldialdehyde (OPT)

  • Perchloric acid or NaOH

  • Fluorometric plate reader

Procedure:

  • Isolation of RPMCs:

    • Euthanize a rat and inject 20-30 mL of ice-cold HEPES-Tyrode buffer into the peritoneal cavity.

    • Gently massage the abdomen for 90 seconds.

    • Aspirate the peritoneal fluid containing mast cells.

    • Purify the mast cells from the peritoneal fluid using a Percoll density gradient. The resulting preparation should be >95% pure.

    • Resuspend the purified RPMCs in buffer.

  • Histamine Release Experiment:

    • Aliquot the RPMC suspension (e.g., 2 x 10⁴ cells/well) into microcentrifuge tubes or a 24-well plate.

    • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

    • Stimulate the cells by adding Compound 48/80 (e.g., final concentration of 0.25 µg/mL) and incubate for 10-15 minutes at 37°C.

    • Include a control for spontaneous release (no C48/80) and a total histamine control (cells lysed with perchloric acid or sonication).

    • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • Histamine Quantification (OPT method):

    • Carefully collect the supernatant from each sample.

    • To measure total histamine, lyse the cell pellet from the total histamine control tube.

    • In a 96-well plate, mix an aliquot of the supernatant (or lysed pellet sample) with NaOH and then add OPT solution.

    • After a short incubation (e.g., 4 minutes) at room temperature, stop the reaction by adding a strong acid (e.g., H₂SO₄).

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Fluorescence - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

    • Determine the dose-dependent inhibition by the test compound.

Conclusion

Compound 48/80 serves as an indispensable tool for studying the mechanisms of IgE-independent mast cell activation and the subsequent inflammatory response. Its potent ability to induce the NF-κB signaling pathway makes it an excellent model for screening and characterizing novel anti-inflammatory and anti-allergic compounds. The data and protocols presented in this guide demonstrate that a variety of agents, including the isoflavone formononetin and the polyphenol gallic acid, can effectively inhibit Compound 48/80-induced NF-κB activation at multiple points in the pathway. By providing a centralized resource of quantitative data, detailed methodologies, and clear visual aids, this guide aims to support the research and development efforts of scientists dedicated to discovering new therapeutics for mast cell-mediated inflammatory diseases. Further investigation into these and other inhibitors will continue to refine our understanding of the complex signaling networks governing inflammation and allergy.

References

Direct Neuronal Activation by Compound 48/80: A Mast Cell-Independent Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Compound 48/80 is a polymeric agent historically recognized and widely utilized in experimental pharmacology as a potent and selective mast cell activator, inducing degranulation and the release of various inflammatory mediators like histamine.[1] This property has established it as a critical tool for studying mast cell-dependent processes, including allergic reactions and neuro-immune interactions. However, a growing body of evidence challenges the paradigm of its exclusive action on mast cells. Recent research has compellingly demonstrated that Compound 48/80 can directly activate various types of neurons through mechanisms entirely independent of mast cell degranulation.[2][3][4]

This guide provides an in-depth technical overview of the direct, mast cell-independent neuronal activation by Compound 48/80. It is designed for researchers, scientists, and drug development professionals who use this compound in their models and need to understand its potential confounding, direct effects on the nervous system. We will explore the key experimental evidence, delineate the molecular pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols.

Core Evidence for Mast Cell-Independent Neuronal Activation

  • Activation in Mast Cell-Free Cultures: Studies have shown that Compound 48/80 evokes significant calcium (Ca²⁺) transients and spike discharges in primary cultures of enteric neurons, dorsal root ganglion (DRG) neurons, and nodose ganglion cells.[2][4] These cultures were confirmed to be devoid of mast cells through negative staining for mast cell markers such as c-kit and with toluidine blue.[3][4]

  • Persistence in Mast Cell-Deficient Models: The excitatory effects of Compound 48/80 on neurons and related physiological responses persist in mast cell-deficient mice, providing strong in vivo evidence for a direct neuronal mechanism.[5]

  • Lack of Cross-Desensitization: In experiments on sensitized animals, prior administration of Compound 48/80 did not desensitize or influence the subsequent neuronal response to an antigen-induced mast cell degranulation event, indicating distinct activation pathways.[3][4]

  • Insensitivity to Histamine Receptor Blockade: The direct excitatory action of Compound 48/80 on cultured enteric neurons is preserved even in the presence of H1 and H2 histamine receptor antagonists, ruling out the possibility of secondary activation by released histamine from any residual, undetected mast cells.[3][4]

Quantitative Data on Neuronal Activation

The following tables summarize key quantitative findings from studies investigating the direct effects of Compound 48/80 on neuronal populations.

Table 1: Compound 48/80-Induced Calcium Responses in Primary Neuron Cultures

Neuronal Cell TypeConcentration of C48/80Percentage of Responding NeuronsPeak Calcium Response (Normalized to Ionomycin Max)Median Maximal Increase (ΔF/F)Reference(s)
Dorsal Root Ganglion (DRG)Not specified29%38.7 ± 3.8%Not Reported[2]
Nodose GanglionNot specified49%31.5 ± 7.6%Not Reported[2]
Enteric Neurons (Myenteric)~1-10 µg/ml80%Not Reported52%[4]

Table 2: Pharmacological Modulation of MRGPRX2 Activation by Compound 48/80

AssayAgonistModulatorEC₅₀ / IC₅₀Maximal Response (Emax)Cell LineReference(s)
β-hexosaminidase ReleaseCompound 48/80Genistein (50 µM)4.48 x 10⁻⁶ M46.99%LAD-2 Mast Cells[6]
β-hexosaminidase ReleaseCompound 48/80Genistein (100 µM)5.76 x 10⁻⁶ M35.43%LAD-2 Mast Cells[6]
MRGPRX2 Activation (PRESTO-Tango)Compound 48/80GenisteinIC₅₀: 3.83 x 10⁻⁵ MNot ApplicableHEK293[6]
Calcium FluxCompound 48/80Genistein (50 µM)2.02 x 10⁻⁶ M15,848 (RFU)Not Specified[6]
Calcium FluxCompound 48/80Genistein (100 µM)2.18 x 10⁻⁶ M11,997 (RFU)Not Specified[6]

Molecular Signaling Pathways

The direct action of Compound 48/80 on neurons is primarily mediated by a specific family of G protein-coupled receptors known as Mas-related G protein-coupled receptors (Mrgprs).

Mas-Related G Protein-Coupled Receptors (Mrgprs)

Compound 48/80 is a potent agonist for members of the Mrgpr family, specifically MRGPRX2 in humans and its orthologs MrgprA1 and MrgprB2 in mice.[7][8] These receptors are expressed on a subset of sensory neurons, including DRG neurons, as well as on mast cells.[7][9] The activation of neuronal Mrgprs by Compound 48/80 initiates a downstream signaling cascade.

The binding of Compound 48/80 to MRGPRX2 activates heterotrimeric G proteins, likely of the Gq/11 family. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which contributes to the observed rise in cytosolic Ca²⁺ and subsequent neuronal activation.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Binds G_protein Gαq/11 MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Neuron_Activation Neuronal Activation Ca_release->Neuron_Activation Leads to

Figure 1: C48/80-MRGPRX2 signaling cascade in neurons.

Involvement of TRP Channels

The sensation of itch and pain induced by Compound 48/80 also involves the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1. While some of this activation can be downstream of mast cell-released mediators in in vivo models, the direct neuronal sensitization by Compound 48/80 can also modulate the activity of these channels.[10][11] For instance, Compound 48/80-induced itch is significantly reduced in TRPV1 knockout mice, suggesting that TRPV1 activation is a crucial step in the signaling pathway, even in processes initiated by direct neuronal stimulation.[10][12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the findings of direct neuronal activation by Compound 48/80.

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
  • Tissue Isolation: Euthanize mice (e.g., C57BL/6) according to approved institutional animal care guidelines. Dissect dorsal root ganglia from the thoracic and lumbar spinal segments (T9-L2) under sterile conditions.

  • Enzymatic Digestion: Transfer ganglia to a tube containing a digestion solution, typically a mix of collagenase (e.g., 1 mg/ml) and dispase (e.g., 2.5 mg/ml) in a buffered saline solution. Incubate at 37°C for 45-60 minutes.

  • Mechanical Dissociation: Following digestion, gently triturate the ganglia using fire-polished Pasteur pipettes or a series of micropipette tips of decreasing diameter until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in a suitable neuron culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin). Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

  • Culture: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed 24-48 hours after plating.

Protocol 2: Calcium Imaging of Cultured Neurons
  • Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 2-5 µM) or Fluo-3 AM in a buffered saline solution (e.g., HEPES-buffered saline) for 30-45 minutes at room temperature or 37°C.

  • Washing: Gently wash the cells with the buffer solution to remove excess extracellular dye.

  • Imaging Setup: Mount the coverslip onto a recording chamber on the stage of an inverted fluorescence microscope equipped with a light source, appropriate filters for the chosen dye, and a digital camera (e.g., CCD or sCMOS).

  • Data Acquisition: Acquire baseline fluorescence images for a period of 1-2 minutes. Apply Compound 48/80 (e.g., 10 µg/ml final concentration) to the chamber using a perfusion system or a micropipette. Continue recording fluorescence changes for several minutes post-application.

  • Positive Control: At the end of the experiment, apply a calcium ionophore like Ionomycin (e.g., 1-5 µM) to elicit a maximal calcium response for data normalization.

  • Data Analysis: Measure the fluorescence intensity of individual neurons (regions of interest, ROIs) over time. For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For single-wavelength dyes like Fluo-3, calculate the change in fluorescence relative to baseline (ΔF/F). Normalize the peak response to Compound 48/80 to the maximal response induced by ionomycin.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Calcium Imaging Experiment cluster_analysis Data Analysis Isolate Isolate DRG / Nodose Ganglia Digest Enzymatic Digestion Isolate->Digest Dissociate Mechanical Dissociation Digest->Dissociate Plate Plate Cells on Coated Coverslips Dissociate->Plate LoadDye Load with Ca²⁺ Indicator (Fura-2) Plate->LoadDye RecordBase Record Baseline Fluorescence LoadDye->RecordBase ApplyC4880 Apply Compound 48/80 RecordBase->ApplyC4880 RecordResponse Record Ca²⁺ Response ApplyC4880->RecordResponse ApplyIono Apply Ionomycin (Max Response) RecordResponse->ApplyIono AnalyzeROI Analyze ROIs (Individual Neurons) ApplyIono->AnalyzeROI CalcRatio Calculate F340/F380 Ratio or ΔF/F AnalyzeROI->CalcRatio Normalize Normalize C48/80 Response to Ionomycin Response CalcRatio->Normalize Quantify Quantify Peak Response & % Responding Cells Normalize->Quantify

Figure 2: Workflow for studying C48/80 effects on cultured neurons.

Protocol 3: Verification of Mast Cell Absence
  • Fixation: Fix cultured neurons on coverslips with 4% paraformaldehyde (PFA) for 15 minutes.

  • Immunostaining for c-kit:

    • Permeabilize cells with 0.1-0.2% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against c-kit (a mast cell surface marker) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours.

    • Mount coverslips and visualize using a fluorescence microscope. The absence of c-kit-positive cells confirms the absence of mast cells.

  • Toluidine Blue Staining:

    • After fixation, incubate coverslips in a 0.1% Toluidine Blue solution (in an acidic buffer, pH ~2.5) for 2-3 minutes.

    • Briefly rinse, dehydrate through an ethanol series, clear with xylene, and mount.

    • Mast cell granules will stain a distinct metachromatic purple/red color, while other cells stain blue (orthochromatic).

Logical Framework for Direct Neuronal Activation

Logical_Framework Conclusion Conclusion: C48/80 Directly Activates Neurons Evidence1 Observation: C48/80 causes Ca²⁺ influx in cultured neurons Evidence1->Conclusion Control1 Control: Cultures are verified to be mast cell-free (c-kit negative) Evidence1->Control1 Evidence2 Observation: Neuronal effects persist in mast cell-deficient mice Evidence2->Conclusion Control2 Control: Model lacks functional mast cells Evidence2->Control2 Evidence3 Observation: Neuronal effects persist despite histamine receptor blockade Evidence3->Conclusion Control3 Control: Rules out secondary activation by histamine Evidence3->Control3 Evidence4 Observation: C48/80 activates cloned Mrgpr receptors (e.g., MRGPRX2) Evidence4->Conclusion Provides Mechanism

Figure 3: Convergent evidence for direct neuronal activation.

Conclusion and Implications

The evidence is unequivocal: Compound 48/80 is not merely a mast cell secretagogue but also a direct neuronal activator. This action is mediated primarily through the Mas-related G protein-coupled receptor family, leading to neuronal excitation.

For researchers, this dual activity necessitates a critical re-evaluation of data from studies using Compound 48/80, where observed effects have been solely attributed to mast cell degranulation. Functional changes measured in tissue or animal models may, in fact, involve a significant, if not primary, mast cell-independent neuronal component.[4]

For drug development professionals, this finding is twofold. First, it highlights neuronal Mrgprs as potential targets for modulating neurogenic inflammation, pain, and itch. Antagonists of these receptors could have therapeutic potential.[8] Second, it underscores the importance of thorough off-target profiling for compounds intended to modulate mast cell activity, as direct neuronal effects could lead to unforeseen side effects or confound efficacy readouts. A clear understanding of this direct neuronal pathway is essential for the accurate interpretation of experimental results and the development of precisely targeted therapeutics.

References

Compound 48/80: A Technical Guide to its Role in Histamine and Serotonin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 48/80 is a synthetic polymer widely utilized as a potent and selective mast cell activator for inducing non-immunogenic degranulation. It serves as a critical tool in immunological and pharmacological research to study the mechanisms of mast cell activation and the subsequent release of inflammatory mediators, primarily histamine and serotonin. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative effects of Compound 48/80. It includes detailed experimental protocols and data presented in a structured format to facilitate research and development in areas such as allergy, inflammation, and drug-induced hypersensitivity.

Introduction

Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde.[1] It has been a cornerstone secretagogue in research for decades due to its ability to reliably trigger mast cell degranulation independently of the IgE/FcεRI pathway.[1][2] This property makes it an invaluable agent for dissecting the intricate signaling cascades that govern the release of pre-formed mediators stored within mast cell granules, such as histamine and serotonin. Understanding the precise action of Compound 48/80 is fundamental for investigating inflammatory processes and for screening novel therapeutic agents that target mast cell-mediated pathologies.

Core Mechanism of Action: Signaling Pathways

Initially, the action of Compound 48/80 was attributed to a direct, receptor-independent activation of G-proteins.[1][3] However, contemporary research has elucidated that its primary target is the Mas-related G protein-coupled Receptor X2 (MRGPRX2) on human mast cells and its murine ortholog, MRGPRB2.[2][4][5] Activation of this receptor initiates a well-defined signaling cascade leading to degranulation.

The binding of Compound 48/80 to MRGPRX2 triggers the activation of heterotrimeric G-proteins, specifically of the Gαq/11 and Gαi/o families.[1][6] This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, inducing a rapid and significant release of intracellular calcium (Ca2+).[2] This surge in cytosolic Ca2+ is a critical trigger for the fusion of granular membranes with the plasma membrane, a process known as exocytosis, resulting in the release of histamine, serotonin, and other granular contents into the extracellular space.[2][7]

Compound4880_Signaling_Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2 Receptor C4880->MRGPRX2 Binds G_protein Gαq/11, Gαi/o MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Mediators Histamine, Serotonin Release Degranulation->Mediators

Caption: MRGPRX2-mediated signaling pathway activated by Compound 48/80.

Quantitative Data on Mediator Release

The efficacy of Compound 48/80 in inducing histamine and serotonin release is dose-dependent. The following tables summarize quantitative data from various experimental models.

Table 1: In Vitro Dose-Response of Compound 48/80 on Histamine Release

Cell TypeConcentration (µg/mL)Histamine Release (%)SpeciesCitation
Rat Peritoneal Mast Cells0.4~50% at 60 secRat[7]
Rat Peritoneal Mast Cells0.63Optimal for degranulationRat[8]
Human LAD2 Mast Cells1.0Significant degranulationHuman[4]
RBL-2H3 Cells16.3 (EC50)50% max degranulationRat[9]

Table 2: In Vivo Effects and Dosages of Compound 48/80

ModelDosageEffectSpeciesCitation
Plantar Hyperalgesia0.3 µ g/paw Thermal hyperalgesia, edemaMouse[10]
Anaphylactoid Shock0.75 mg/kg (i.p.)Increased serum histamine & serotoninRat[11]
Vascular Permeability5 µg (intradermal)Significant Evans blue leakageMouse[12]
Itch Induction10 µg (intradermal)Induces scratching behaviorMouse[5]
Gastric LesionsRepeated admin.Increased serum serotonin, gastric lesionsRat[13]
Serotonin ReleaseNot specified3.65-fold increase in peritoneumMouse[14]

Detailed Experimental Protocols

Reproducible and accurate assessment of Compound 48/80's effects requires standardized protocols. Below are methodologies for key experiments.

Protocol: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay indirectly quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from granules.

  • Cell Culture: Culture mast cells (e.g., LAD2, RBL-2H3, or bone marrow-derived mast cells) under appropriate conditions to achieve a density of 1 x 10^6 cells/mL.

  • Preparation: Centrifuge cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer) supplemented with 0.1% Bovine Serum Albumin (BSA).

  • Plating: Plate 1 x 10^5 cells per well in a 96-well plate and allow them to settle for 30 minutes at 37°C.

  • Stimulation: Add various concentrations of Compound 48/80 (e.g., 0.1 - 50 µg/mL) to the wells. Include a negative control (buffer only) and a positive control for total lysis (e.g., 0.5% Triton X-100).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[4][15]

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer an aliquot of the supernatant to a new 96-well plate.

  • Enzyme Reaction: Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant and incubate for 60 minutes at 37°C.

  • Termination: Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

  • Quantification: Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Express degranulation as a percentage of the total release (from Triton X-100 lysed cells) after subtracting the spontaneous release (negative control).

Experimental_Workflow A 1. Culture & Harvest Mast Cells B 2. Resuspend in Buffer (e.g., Tyrode's) A->B C 3. Plate Cells (96-well plate) B->C D 4. Add Stimulants (C48/80, Controls) C->D E 5. Incubate (37°C, 30-60 min) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Perform β-Hex Enzyme Assay F->G H 8. Measure Absorbance (405 nm) G->H I 9. Calculate Percent Degranulation H->I

Caption: Workflow for an in vitro mast cell degranulation assay.
Protocol: Intracellular Calcium Mobilization Assay

This method measures the increase in cytosolic free calcium following mast cell activation.

  • Cell Preparation: Harvest mast cells (1-2 x 10^6 cells/mL) and wash with a HEPES-based buffer.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.[1]

  • Washing: Centrifuge the cells to remove excess dye and resuspend in fresh HEPES buffer.

  • Measurement: Transfer the cell suspension to a cuvette for a fluorometer or plate for a fluorescent plate reader.

  • Baseline Reading: Record the baseline fluorescence for 1-2 minutes. The excitation wavelength is alternated between 340 nm and 380 nm, and emission is measured at 510 nm for Fura-2.

  • Stimulation: Add Compound 48/80 at the desired concentration (e.g., 10 µg/mL) and continue recording the fluorescence.[1]

  • Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, followed by a chelator (e.g., EGTA) for the minimum signal.

  • Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) over time. The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol: In Vivo Model of Paw Edema

This model assesses the inflammatory response induced by local mast cell degranulation.

  • Animal Handling: Acclimatize mice (e.g., C57BL/6) to the experimental environment.

  • Baseline Measurement: Measure the baseline paw thickness using a digital caliper.

  • Injection: Administer an intraplantar injection of Compound 48/80 (e.g., 0.3 µg in 20 µL of saline) into the hind paw. Inject the contralateral paw with saline as a control.[10]

  • Time-Course Measurement: Re-measure the paw thickness at various time points post-injection (e.g., 0.5, 1.5, 2.5 hours).[10]

  • Data Analysis: Calculate the change in paw thickness (edema) by subtracting the baseline measurement from the post-injection measurements. Compare the C48/80-treated paw to the saline-treated control.

Conclusion

Compound 48/80 remains an indispensable pharmacological tool for probing the mechanisms of mast cell activation and mediator release. Its action is primarily mediated through the MRGPRX2 receptor, triggering a G-protein and PLC-dependent signaling cascade that culminates in a massive calcium influx and subsequent degranulation. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the roles of histamine and serotonin in inflammatory and allergic conditions and to screen for novel modulators of mast cell activity. Careful consideration of dosage and experimental model is crucial for the accurate interpretation of results.

References

Unraveling the Polymeric Complexity of Compound 48/80: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound 48/80 is a synthetic polymeric mixture renowned for its potent ability to induce mast cell degranulation and histamine release. Its widespread use in immunological and physiological research necessitates a thorough understanding of its core polymeric structure. This in-depth technical guide provides a comprehensive overview of the composition, synthesis, and characterization of Compound 48/80, along with its mechanism of action.

Polymeric Structure and Composition

Compound 48/80 is not a single molecular entity but rather a heterogeneous mixture of oligomers. It is produced through the acid-catalyzed condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[1][2] This process results in a polymer with the systematic name poly({2-methoxy-5-[2-(methylamino)ethyl]-1,3-phenylene}methylene).[2]

The polymeric chains consist of repeating monomeric units of N-methyl-p-methoxyphenethylamine linked by methylene bridges. The degree of polymerization typically ranges from 3 to 6, although higher oligomers can also be present in the mixture.

Quantitative Data on Oligomer Distribution

While the exact quantitative distribution of the various oligomers in commercially available Compound 48/80 can vary, studies have provided insights into its general composition. Fractionation of the mixture using techniques such as calmodulin-Sepharose affinity chromatography followed by mass spectrometry has revealed the presence of distinct oligomer groups.

FractionPredominant Oligomers
Unretained FractionTrimers, Tetramers, Pentamers
High Ionic Strength ElutionHexamers, Heptamers
EGTA ElutionHexamers to Dodecamers
Data based on findings from Adamczyk-Engelmann & Gietzen, 1989.[1]

This distribution is significant as different oligomers may possess varying biological activities. For instance, the fraction containing hexamers and heptamers has been shown to be the most potent in inducing histamine secretion.[1]

Synthesis of Compound 48/80

The synthesis of Compound 48/80 involves a condensation polymerization reaction. While specific proprietary protocols may vary, the general principle involves the reaction of N-methyl-p-methoxyphenethylamine with formaldehyde in the presence of an acid catalyst.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product N-methyl-p-methoxyphenethylamine N-methyl-p-methoxyphenethylamine Acid-Catalyzed\nCondensation Acid-Catalyzed Condensation N-methyl-p-methoxyphenethylamine->Acid-Catalyzed\nCondensation Formaldehyde Formaldehyde Formaldehyde->Acid-Catalyzed\nCondensation Compound 48/80\n(Polymeric Mixture) Compound 48/80 (Polymeric Mixture) Acid-Catalyzed\nCondensation->Compound 48/80\n(Polymeric Mixture)

Caption: Conceptual workflow for the synthesis of Compound 48/80.

Experimental Protocols

Characterization of Polymeric Structure by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers like Compound 48/80.[3][4][5]

Objective: To separate the oligomers of Compound 48/80 based on their hydrodynamic volume and determine the molecular weight distribution.

Materials:

  • GPC system with a pump, injector, column oven, and a refractive index (RI) detector.

  • GPC column suitable for the analysis of low molecular weight, organic soluble polymers.

  • Mobile phase: Tetrahydrofuran (THF), HPLC grade.

  • Compound 48/80 sample.

  • Polystyrene standards of known molecular weights for calibration.

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of THF.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in THF.

    • Inject each standard into the GPC system and record the retention time.

    • Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the Compound 48/80 sample.[4]

    • Dissolve the sample in a known volume of THF to create a dilute solution (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • GPC Analysis:

    • Set the column oven temperature and the mobile phase flow rate (e.g., 1 mL/min).

    • Inject the prepared Compound 48/80 sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the molecular weight distribution of the Compound 48/80 sample from its chromatogram.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Mast Cell Degranulation Assay

This protocol provides a method to assess the biological activity of Compound 48/80 by measuring histamine release from mast cells.

Objective: To quantify the degranulation of mast cells in response to Compound 48/80 stimulation.

Materials:

  • Rat peritoneal mast cells (RPMCs) or a suitable mast cell line (e.g., RBL-2H3).

  • Tyrode's buffer.

  • Compound 48/80 solution of known concentration.

  • Triton X-100 for cell lysis (positive control).

  • Substrate for β-hexosaminidase assay (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., Na2CO3/NaHCO3 buffer).

  • Microplate reader.

Procedure:

  • Cell Preparation: Isolate and purify RPMCs or culture a mast cell line to the desired density.

  • Stimulation:

    • Wash the cells with Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer and aliquot into a 96-well plate.

    • Add varying concentrations of Compound 48/80 to the wells.

    • Include a negative control (buffer only) and a positive control (Triton X-100 for total lysis).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Quantification of Degranulation:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Lyse the remaining cell pellets with Triton X-100 to measure the residual β-hexosaminidase.

    • Add the supernatant and the lysate to a new plate containing the β-hexosaminidase substrate.

    • Incubate to allow for the enzymatic reaction.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each concentration of Compound 48/80 relative to the total release (positive control).

Mechanism of Action: Signaling Pathway

Compound 48/80 induces mast cell degranulation through a receptor-mediated signaling cascade that is independent of the IgE-FcεRI pathway. The primary receptor for Compound 48/80 on mast cells is the Mas-related G protein-coupled receptor X2 (MRGPRX2).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol C48/80 C48/80 MRGPRX2 MRGPRX2 C48/80->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Degranulation Degranulation DAG->Degranulation Contributes to Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->Degranulation Triggers

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Upon binding of Compound 48/80 to MRGPRX2, the receptor activates heterotrimeric G-proteins, primarily of the Gαq and Gαi families. This activation leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration is a critical signal that initiates the fusion of histamine-containing granules with the plasma membrane, leading to degranulation and the release of inflammatory mediators.

References

Unveiling "Anti-inflammatory Agent 48": A Technical Guide to its Early Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies and characterization of "Anti-inflammatory agent 48," a novel compound identified for its potent anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from early preclinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Compound Profile

Compound Name This compound
Molecular Formula C24H21Cl2NO3
Mechanism of Action Inhibition of NF-κB signaling pathway and activation of HO-1 expression.[1][2][3][4]
Therapeutic Potential Anti-inflammatory agent

In Vitro Anti-inflammatory Activity

Initial in vitro studies were crucial in elucidating the anti-inflammatory potential of Agent 48. The primary assays focused on its ability to modulate key inflammatory pathways in relevant cell lines.

Inhibition of Nitric Oxide (NO) Production

One of the hallmark studies demonstrated that this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A significant reduction in NO levels was observed, indicating a potent anti-inflammatory effect at the cellular level.

Table 1: In Vitro Efficacy of this compound

AssayCell LineStimulantTest Compound ConcentrationResult
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS20 mg/kgInhibition of NO production
NF-κB InhibitionRAW 264.7 MacrophagesLPS20 mg/kgSuperior NF-κB inhibition
Experimental Protocol: Nitric Oxide (NO) Assay

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells were stimulated with LPS (1 µg/mL).

  • Incubation: The plates were incubated for 24 hours.

  • Nitrite Measurement: After incubation, the supernatant from each well was collected. The concentration of nitrite, a stable metabolite of NO, was measured using the Griess reagent according to the manufacturer's instructions. The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Mechanism of Action: Signaling Pathway Analysis

The primary mechanism of action of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Heme Oxygenase-1 (HO-1) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit this pathway, leading to a downstream reduction in the expression of these inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Release DNA DNA NFkB->DNA Translocation Agent48 Anti-inflammatory agent 48 Agent48->IKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory signaling, this compound also demonstrates the ability to activate the Heme Oxygenase-1 (HO-1) pathway. HO-1 is an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions. Its induction can lead to the production of carbon monoxide (CO), biliverdin, and free iron, all of which contribute to the resolution of inflammation. The activation of this pathway represents a complementary mechanism through which Agent 48 exerts its anti-inflammatory effects.

HO1_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent48 Anti-inflammatory agent 48 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Agent48->Nrf2_Keap1 Activation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation HO1_gene HO-1 Gene Expression ARE->HO1_gene Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Anti_inflammatory_effects Anti-inflammatory Effects HO1_protein->Anti_inflammatory_effects

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Synthesis

This compound, an analogue of the non-steroidal anti-inflammatory drug (NSAID) zomepirac, is synthesized via the Hantzsch pyrrole synthesis. This multi-component reaction involves the condensation of diethyl 3-oxopentanedioate, methylamine, and α-chloroacetone.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 Diethyl 3-oxopentanedioate Hantzsch Hantzsch Pyrrole Synthesis Reactant1->Hantzsch Reactant2 Methylamine Reactant2->Hantzsch Reactant3 α-chloroacetone Reactant3->Hantzsch Product Anti-inflammatory agent 48 Hantzsch->Product Yields

Caption: Synthesis of this compound via Hantzsch pyrrole synthesis.

Future Directions

The early characterization of this compound has laid a strong foundation for its potential as a therapeutic candidate. Future research should focus on:

  • Comprehensive Dose-Response Studies: To determine the IC50 values for NF-κB inhibition and NO production with greater precision.

  • In Vivo Efficacy and Safety: Evaluation of the agent's anti-inflammatory effects in animal models of inflammation, along with comprehensive toxicology and pharmacokinetic studies.

  • Target Deconvolution: Further studies to identify the direct molecular targets of this compound within the NF-κB and HO-1 pathways.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of Agent 48 to optimize its potency, selectivity, and drug-like properties.

This technical guide provides a summary of the initial findings on this compound. The promising in vitro activity and well-defined mechanism of action warrant further investigation to fully assess its therapeutic potential in treating inflammatory diseases.

References

Exploring the Non-specific Effects of Compound 48/80 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 48/80, a synthetic polymer, has been a cornerstone in immunological and physiological research for decades, widely employed as a "selective" mast cell activator to study degranulation and mediator release. However, accumulating evidence reveals a more complex and less specific pharmacological profile. This technical guide provides an in-depth exploration of the non-specific effects of Compound 48/80, moving beyond its canonical role as a mast cell secretagogue. We present evidence for its direct action on neurons, urothelial cells, and its potential for cytotoxicity at commonly used concentrations. This document summarizes quantitative data, provides detailed experimental protocols to assess these effects, and visualizes the key signaling pathways to equip researchers with the knowledge needed for rigorous and accurate experimental design and data interpretation.

Introduction: Beyond Mast Cell Degranulation

Compound 48/80 is a polymeric condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde. Historically, its utility in research has been defined by its potent ability to induce non-IgE-dependent degranulation of mast cells, triggering the release of histamine and other inflammatory mediators. This action has made it an invaluable tool for modeling acute inflammatory and anaphylactoid reactions.

Despite its widespread use, the assumption of its selectivity for mast cells is a significant oversimplification. Studies have demonstrated that Compound 48/80 can directly activate various other cell types, including neurons and urothelial cells, and can induce cell lysis in common mast cell lines.[1][2][3] These non-specific effects can confound experimental results, leading to misinterpretation of data if not properly controlled for. This guide aims to illuminate these off-target activities, providing a comprehensive resource for researchers utilizing this potent, but indiscriminate, biological tool.

Mechanisms of Action: A Multi-Target Profile

The biological effects of Compound 48/80 are mediated through several distinct mechanisms, extending well beyond the mast cell membrane.

Canonical Mast Cell Activation

The best-characterized action of Compound 48/80 is the activation of mast cells. It functions as an agonist for the Mas-related G protein-coupled Receptor X2 (MRGPRX2), a receptor implicated in pseudo-allergic drug reactions.[4][5] Binding to MRGPRX2 initiates a signaling cascade involving G proteins (Gαi and Gαq), which in turn activates Phospholipase C (PLC).[6] PLC activation leads to the generation of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium (Ca²⁺) from intracellular stores.[4] This surge in cytosolic calcium is the critical signal for the fusion of granular membranes with the plasma membrane, resulting in degranulation and the release of pre-formed mediators like histamine and β-hexosaminidase.[4]

Direct Neuronal Activation

A significant non-specific effect of Compound 48/80 is its ability to directly activate neurons, independent of mast cell mediators. This has been demonstrated in enteric neurons, dorsal root ganglion (DRG) cells, and nodose ganglion cells.[3][7]

  • Mechanism: Application of Compound 48/80 evokes rapid increases in intracellular calcium and triggers spike discharges (action potentials) in cultured neurons.[3]

  • Independence from Mast Cells: This excitatory action persists in mast cell-deficient cultures and is not blocked by histamine H1 and H2 receptor antagonists, confirming a direct neuronal effect rather than a secondary response to histamine release.[3] This finding is critical, as it implies that any physiological response observed in a whole-tissue or in vivo model could be due to direct nerve activation, mast cell degranulation, or a combination of both.

Urothelium-Dependent Bladder Contraction

In studies of bladder physiology, Compound 48/80 was found to induce smooth muscle contractions. Surprisingly, this effect was shown to be independent of mast cells but entirely dependent on the presence of the urothelium (the epithelial lining of the bladder).[2][8]

  • Mechanism: The compound activates signaling pathways within urothelial cells, involving P2 purinoreceptors and G protein signaling.[2][9] This leads to the activation of cyclooxygenases (COX) and the production of pro-contractile prostanoids, which then act on the underlying smooth muscle.[2][8] This discovery challenges the interpretation of studies using Compound 48/80 to investigate mast cell-driven bladder inflammation.[2]

Cytotoxicity and Membrane Permeabilization

Perhaps the most critical non-specific effect for in vitro studies is the cytotoxicity of Compound 48/80. At concentrations typically used to induce degranulation, the compound causes cell death and general membrane permeabilization in widely used mast cell models, such as the human HMC1.2 and rat RBL-2H3 cell lines.[1][10]

  • Mechanism: Instead of selectively triggering the biological process of degranulation, Compound 48/80 appears to cause non-specific membrane damage. This is evidenced by the concurrent release of both granular enzymes (like β-hexosaminidase) and cytosolic enzymes like Lactate Dehydrogenase (LDH), a marker of cell lysis.[1]

  • Implications: This finding suggests that what is often measured as "degranulation" in these cell lines could be an artifact of cytotoxicity.[1] Researchers must therefore perform viability assays in parallel to validate that the observed mediator release is due to a specific biological process and not simply cell lysis.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the multifaceted effects of Compound 48/80.

Table 1: Dose-Response Effects on Neuronal Activation

Cell Type Concentration (µg/mL) Responding Neurons (%) Peak Ca²⁺ Response (% of Ionomycin Max)
Dorsal Root Ganglion (DRG) ~10 29% 38.7 ± 3.8%
Nodose Ganglion ~10 49% 31.5 ± 7.6%

Data derived from studies on primary neuronal cultures. The response is heterogeneous, with a subset of neurons being activated.[7][11]

Table 2: Mast Cell Degranulation and Histamine Release

Cell Type Parameter Value Concentration (Compound 48/80)
LAD-2 Human Mast Cells Degranulation EC₅₀ 2.38 x 10⁻⁶ M Dose-dependent
Eₘₐₓ (% β-hexosaminidase release) 63.81% Saturating concentrations
Rat Mesentery Histamine Release ED₅₀ 0.035-0.040 µg/g BW In vivo administration

EC₅₀ and Eₘₐₓ values can vary significantly between cell types and experimental conditions.[4][12]

Table 3: Cytotoxicity in Mast Cell Models (RBL-2H3)

Assay Parameter Value (µg/mL)
β-hexosaminidase Release (Degranulation) EC₅₀ 16.3
LDH Release (Cytotoxicity) LC₅₀ 25.9

Note the proximity of the EC₅₀ for degranulation and the LC₅₀ for cytotoxicity in RBL-2H3 cells, indicating a narrow or non-existent therapeutic window for inducing degranulation without causing cell death.[1]

Table 4: Effects on Murine Urinary Bladder Contractility

Condition Effect of Compound 48/80 (10 µg/mL) Mast Cell Dependency Urothelium Dependency
Mast Cell-Sufficient (Intact) Increased basal tone and phasic contractions No Yes
Mast Cell-Sufficient (Denuded) No significant effect N/A Yes
Mast Cell-Deficient (Intact) Increased basal tone and phasic contractions No Yes
Mast Cell-Deficient (Denuded) No significant effect N/A Yes

These findings demonstrate that the contractile effects are initiated by the urothelium, not mast cells.[2][8][13]

Experimental Protocols

To properly investigate and control for the non-specific effects of Compound 48/80, the following protocols are recommended.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for primary mast cells or cell lines to measure the release of the granular enzyme β-hexosaminidase.

  • Cell Preparation: Isolate primary mast cells (e.g., murine peritoneal mast cells) or culture a mast cell line (e.g., LAD-2) to the desired density. Wash cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer). Aliquot cells (e.g., 2 x 10⁵ cells/well) into a 96-well V-bottom plate.[14]

  • Stimulation: Prepare serial dilutions of Compound 48/80. Add the compound to the wells. Include negative controls (buffer only) and positive controls for maximal release (e.g., 0.1% Triton X-100). Incubate for 30-45 minutes at 37°C.[14][15]

  • Reaction Termination: Stop the reaction by placing the plate on ice, then centrifuge at ~200 x g for 5 minutes at 4°C to pellet the cells.[14]

  • Enzyme Assay: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Lyse the cell pellets with a detergent buffer to measure the total remaining β-hexosaminidase.

  • Substrate Addition: Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and lysate samples. Incubate for 1 hour at 37°C.[14]

  • Quantification: Stop the reaction with a high pH stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃). Measure the absorbance at 405 nm.

  • Calculation: Express the release as a percentage of the total β-hexosaminidase (supernatant / (supernatant + lysate)).

Protocol 2: Neuronal Activation via Calcium Imaging

This protocol measures changes in intracellular calcium in response to Compound 48/80.

  • Cell Culture: Culture primary neurons (e.g., DRG neurons) on glass coverslips.

  • Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) in a physiological buffer for 30-45 minutes at room temperature in the dark.[16][17]

  • Washing: Gently wash the cells with fresh buffer for at least 20 minutes to allow for de-esterification of the dye.[16]

  • Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Recording: Acquire baseline fluorescence images at a set frequency (e.g., 1-5 Hz) for several minutes to ensure a stable signal.

  • Stimulation and Recording: Perfuse Compound 48/80 (e.g., 10 µg/mL) into the chamber while continuously recording fluorescence intensity.[7] As a positive control, apply a substance that causes maximal calcium influx, like the calcium ionophore ionomycin, at the end of the experiment for normalization.[7]

  • Data Analysis: Select regions of interest (ROIs) over individual neuronal cell bodies. Quantify the change in fluorescence intensity over time (ΔF/F₀). The peak response can be normalized to the maximal response induced by ionomycin.[7]

Protocol 3: Cytotoxicity Assessment (LDH Release Assay)

This assay should be run in parallel with degranulation assays, using the same supernatants, to distinguish between specific release and cell lysis.

  • Experimental Setup: Culture cells (e.g., HMC1.2, RBL-2H3) and treat with Compound 48/80 as described in the degranulation assay (Protocol 1). Prepare three key controls: a) vehicle control (spontaneous LDH release), b) compound-treated samples, and c) a positive control for maximum LDH release (lyse the cells with 10X Lysis Buffer).[1][18][19]

  • Supernatant Collection: After incubation and centrifugation, collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well flat-bottom plate. Add the LDH reaction mixture, which contains lactate, NAD⁺, and a tetrazolium salt, according to the manufacturer's instructions (e.g., kits from Abcam, Sigma-Aldrich, G-Biosciences).[1][18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[18][19]

  • Measurement: Measure the absorbance at ~490 nm using a plate reader. A reference wavelength of ~680 nm can be used to subtract background.[18]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the spontaneous release background.[18]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key pathways and experimental logic discussed.

G Diagram 1: Canonical and Non-Canonical Mast Cell Activation by C48/80 cluster_0 Canonical Pathway cluster_1 Non-Specific Cytotoxic Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2 Receptor C4880->MRGPRX2 G_protein Gαq / Gαi Activation MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 Generation PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Degranulation Degranulation (Histamine, β-Hex Release) Ca_release->Degranulation C4880_toxic Compound 48/80 (High Concentration) Membrane Plasma Membrane C4880_toxic->Membrane Damage Permeabilization Membrane Permeabilization Lysis Cell Lysis (LDH Release) G Diagram 2: Direct vs. Indirect Neuronal Activation cluster_0 Direct (Non-Specific) Pathway cluster_1 Indirect (Mast Cell-Mediated) Pathway C4880_direct Compound 48/80 Neuron Sensory/Enteric Neuron C4880_direct->Neuron Direct Activation Ca_Influx Ca²⁺ Influx & Spike Discharge Neuron->Ca_Influx C4880_indirect Compound 48/80 MastCell Mast Cell C4880_indirect->MastCell Mediators Histamine, etc. MastCell->Mediators Release Neuron_indirect Sensory/Enteric Neuron Mediators->Neuron_indirect Activation_indirect Neuronal Activation Neuron_indirect->Activation_indirect G Diagram 3: Urothelium-Dependent Bladder Contraction C4880 Compound 48/80 UrothelialCell Urothelial Cell C4880->UrothelialCell MastCell Mast Cell C4880->MastCell Independent Of P2_GPCR P2 Purinoreceptors & G-Protein Signaling UrothelialCell->P2_GPCR COX Cyclooxygenases (COX) P2_GPCR->COX Prostanoids Prostanoids (PGE₂, PGF₂α, TXA₂) COX->Prostanoids Synthesis & Release SmoothMuscle Bladder Smooth Muscle Prostanoids->SmoothMuscle Contraction Muscle Contraction SmoothMuscle->Contraction G Diagram 4: Experimental Workflow for Assessing Specificity start Cell/Tissue Model (e.g., RBL-2H3, Primary Neurons) treatment Treat with Compound 48/80 (Dose-Response) start->treatment supernatant Collect Supernatant treatment->supernatant assay_degran Assay 1: Specific Marker (e.g., β-Hexosaminidase) supernatant->assay_degran assay_toxic Assay 2: Cytotoxicity Marker (e.g., LDH) supernatant->assay_toxic analysis Data Analysis assay_degran->analysis assay_toxic->analysis interpretation Interpretation analysis->interpretation

References

Methodological & Application

Compound 48/80: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 48/80 is a synthetic polymer widely utilized in biomedical research as a potent and selective mast cell activator, inducing degranulation and the release of various inflammatory mediators, including histamine.[1][2][3] This property makes it an invaluable tool for creating in vivo models of allergic and inflammatory conditions, such as anaphylaxis-like reactions, neurogenic inflammation, and pruritus (itch).[2][4] While traditionally viewed as a specific mast cell degranulator, emerging evidence suggests that Compound 48/80 can also directly activate neurons, adding another layer to its mechanism of action.[1]

These application notes provide detailed experimental protocols for utilizing Compound 48/80 in various in vivo studies, complete with data presentation in tabular format for easy comparison and visual diagrams of the key signaling pathways and experimental workflows.

Mechanism of Action

Compound 48/80 triggers mast cell degranulation through a non-IgE-dependent pathway. It is known to activate G-proteins, specifically the G(i/o) class, and can also activate phospholipase D.[1] A key receptor involved in the action of Compound 48/80 on mast cells is the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[4] Activation of this receptor initiates a signaling cascade leading to an influx of intracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of pre-stored mediators.[5][6]

Beyond mast cells, Compound 48/80 has been shown to directly excite enteric neurons and visceral afferents, an effect that is independent of mast cell degranulation.[1] This direct neuronal activation is an important consideration when interpreting results from in vivo studies using this compound.

Signaling Pathway of Compound 48/80-Induced Mast Cell Degranulation

Compound 48/80 Signaling Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2/MrgprB2 C4880->MRGPRX2 G_protein Gαq/11 & Gβγ MRGPRX2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_influx Ca²⁺ Influx DAG->Ca2_influx Ca2_release Ca²⁺ Release ER->Ca2_release Degranulation Degranulation (Histamine, etc.) Ca2_release->Degranulation Ca2_influx->Degranulation

Caption: Signaling cascade initiated by Compound 48/80 binding to MRGPRX2, leading to mast cell degranulation.

Experimental Protocols for In Vivo Studies

The following are detailed protocols for common in vivo applications of Compound 48/80.

Induction of Systemic Anaphylaxis-like Reaction in Mice

This model is used to study systemic hypersensitivity reactions and to evaluate the efficacy of anti-anaphylactic agents.

Experimental Workflow:

Anaphylaxis Model Workflow Animal_Prep Acclimatize BALB/c Mice Treatment Administer Test Compound or Vehicle (e.g., i.p.) Animal_Prep->Treatment Induction Inject Compound 48/80 (e.g., 8 mg/kg, i.p.) Treatment->Induction Observation Monitor for 1 hour Record Mortality Rate Induction->Observation Data_Analysis Analyze and Compare Mortality Rates Observation->Data_Analysis

Caption: Workflow for the Compound 48/80-induced systemic anaphylaxis model in mice.

Methodology:

  • Animals: Male BALB/c mice are commonly used.

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Divide the animals into control and treatment groups.

  • Treatment: Administer the test compound or vehicle to the respective groups. The route of administration will depend on the test compound's properties (e.g., oral, intraperitoneal).

  • Induction: After a specific pre-treatment time (e.g., 1 hour), administer Compound 48/80 intraperitoneally (i.p.) at a dose of 8 mg/kg.[7]

  • Observation: Monitor the mice for 1 hour and record the mortality rate.[7]

Quantitative Data Summary:

ParameterControl Group (Vehicle)Test Compound GroupEndpointReference
Mortality Rate100%Varies with compound efficacySurvival at 1 hour[7]
Serum HistamineSignificantly elevatedReduced levelsHistamine concentration in serum[7]
Induction of Cutaneous Anaphylaxis (Passive Cutaneous Anaphylaxis-like Reaction)

This model is used to assess localized allergic reactions and vascular permeability.

Methodology:

  • Animals: ICR mice or Wistar rats are frequently used.

  • Preparation: Shave the dorsal skin of the animals 24 hours before the experiment.

  • Treatment: Orally administer the test compound or vehicle daily for a specified period (e.g., one week).[8]

  • Induction and Visualization:

    • On the day of the experiment, administer the final dose of the test compound or vehicle.

    • After 1 hour, intravenously (i.v.) inject a 0.5% Evans blue solution (e.g., 5 ml/kg).[8]

    • Immediately after the Evans blue injection, intradermally (i.d.) inject Compound 48/80 (e.g., 5 µg in 50 µl of saline) into a shaved area on the back.[8]

  • Sample Collection and Analysis:

    • After 30 minutes, euthanize the animals and excise the skin at the injection site.[8]

    • Extract the Evans blue dye from the skin tissue and quantify it spectrophotometrically at a wavelength of 595 nm.[8]

Quantitative Data Summary:

ParameterControl Group (Vehicle + C48/80)Test Compound Group + C48/80EndpointReference
Evans Blue Extravasation~20 µgDose-dependent reductionAmount of dye (µg) in skin tissue[8]
Paw Edema (% increase)Significant increaseDose-dependent reductionPaw thickness measurement[6]
Induction of Itch-Associated Scratching Behavior in Mice

This model is essential for studying pruritus and for the development of anti-itch therapeutics.

Experimental Workflow:

Itch Model Workflow Animal_Prep Acclimatize BALB/c Mice Shave Rostral Back Skin Acclimatization_Cage Place in Observation Cages for Acclimatization (10 min) Animal_Prep->Acclimatization_Cage Treatment Administer Test Compound or Vehicle (e.g., i.p.) Acclimatization_Cage->Treatment Induction Inject Compound 48/80 (e.g., 50 µg/50 µl, s.c.) into Shaved Area Treatment->Induction Observation Record Scratching Bouts over a Defined Period (e.g., 60 min) Induction->Observation Data_Analysis Analyze and Compare Number of Scratches Observation->Data_Analysis

Caption: Workflow for the Compound 48/80-induced itch and scratching behavior model.

Methodology:

  • Animals: Male BALB/c mice are suitable for this model.

  • Preparation: One day before the experiment, shave the rostral part of the back of each mouse.[9]

  • Acclimatization: On the day of the experiment, place the mice in individual observation cages for at least 10 minutes to acclimatize.[9]

  • Treatment: Administer the test compound or vehicle intraperitoneally.[9]

  • Induction: One hour after treatment, administer a subcutaneous (s.c.) injection of Compound 48/80 (e.g., 50 µg in 50 µl) into the shaved dorsal region.[9]

  • Observation: Immediately after the injection, record the number of scratching bouts directed at the injection site for a defined period (e.g., 60 minutes).

Quantitative Data Summary:

ParameterControl Group (Vehicle + C48/80)Test Compound Group + C48/80EndpointReference
Number of ScratchesHigh frequencyDose-dependent reductionCount of scratching bouts[9]
Mast Cell Degranulation in Rat Mesentery (In Vivo/Ex Vivo)

This protocol allows for the direct visualization and quantification of mast cell degranulation.

Methodology:

  • Animals: Wistar albino rats (180-200 g) are used.[10]

  • Sensitization: On the first day, sensitize the rats with a subcutaneous injection of Compound 48/80 (1 mg/kg).[10]

  • Treatment: Administer the test compound or vehicle for a specified duration.

  • Mesentery Collection and Exposure:

    • Euthanize the rats and carefully excise the mesentery.

    • Place the mesenteric tissue in a petri dish containing a suitable buffer.

    • Expose the tissue to Compound 48/80 (e.g., 5 µg/mL) for 10 minutes at 37°C.[10]

  • Staining and Analysis:

    • Fix the tissue in 4% formaldehyde and stain with 0.1% toluidine blue for 20-30 minutes.[10]

    • Destain and mount the tissue on a slide.

    • Observe under a microscope and count the number of intact and degranulated mast cells.

Quantitative Data Summary:

ParameterControl Group (C48/80)Test Compound Group + C48/80EndpointReference
Mast Cell Degranulation (%)High percentage of degranulated cellsSignificant reduction in degranulationPercentage of degranulated mast cells[2][10]
Dural Mast Cell Degranulation (%)45.6 ± 3.5%Inhibited by cromolynPercentage of degranulated dural mast cells[2]

Concluding Remarks

Compound 48/80 remains a cornerstone for in vivo modeling of mast cell-mediated pathologies. The protocols outlined above provide a framework for inducing consistent and reproducible inflammatory and allergic-like responses in animal models. Researchers should be mindful of the dual action of Compound 48/80 on both mast cells and neurons and design their experiments accordingly to dissect these effects. The provided quantitative data serves as a baseline for comparison when evaluating the efficacy of novel therapeutic agents.

References

Step-by-step mast cell degranulation assay using Compound 48/80

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Step-by-Step Mast Cell Degranulation Assay Using Compound 48/80

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical immune cells that play a central role in allergic reactions and inflammatory processes. Upon activation, they release a variety of pre-formed and newly synthesized mediators in a process known as degranulation. Compound 48/80 is a potent and widely used basic secretagogue that induces non-IgE-dependent degranulation of mast cells.[1][2][3] It is a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-allergic and anti-inflammatory compounds.[4] This document provides a detailed protocol for performing a mast cell degranulation assay using Compound 48/80, with a focus on the commonly used rat basophilic leukemia cell line, RBL-2H3.

Mechanism of Action

Compound 48/80 is a polymer of p-methoxy-N-methylphenylethylamine that activates mast cells by stimulating trimeric G-proteins, leading to the activation of phospholipase C (PLC).[5] This initiates a signaling cascade that results in the generation of inositol 1,4,5-trisphosphate (IP3), which in turn triggers the release of intracellular calcium stores.[6] The subsequent influx of extracellular calcium is a critical step for the fusion of granular membranes with the plasma membrane, leading to the release of inflammatory mediators such as histamine and β-hexosaminidase.[6] Recent studies have also implicated the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key receptor for Compound 48/80 on mast cells.[4][6][7]

Experimental Protocols

Materials and Reagents
  • Cell Line: RBL-2H3 cells (ATCC® CRL-2256™)

  • Compound 48/80: (Sigma-Aldrich, C2313)

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

  • Substrate Solution: 1.3 mg/mL p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5).

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0).

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.

  • 96-well flat-bottom cell culture plates

  • Microplate reader

RBL-2H3 Cell Culture
  • Culture RBL-2H3 cells in EMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days when they reach 80-90% confluency. For the assay, seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

Mast Cell Degranulation Assay Protocol
  • Cell Preparation:

    • After overnight incubation, gently wash the adherent RBL-2H3 cells twice with 100 µL of pre-warmed Tyrode's Buffer.

    • After the final wash, add 50 µL of Tyrode's Buffer to each well.

  • Compound 48/80 Stimulation:

    • Prepare a stock solution of Compound 48/80 in Tyrode's Buffer. A typical stock concentration is 1 mg/mL.

    • Prepare serial dilutions of Compound 48/80 in Tyrode's Buffer to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Add 50 µL of the different concentrations of Compound 48/80 solution to the respective wells. For the negative control (spontaneous release), add 50 µL of Tyrode's Buffer.

    • Incubate the plate at 37°C for 30 minutes.[4]

  • Sample Collection:

    • After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This contains the released β-hexosaminidase.

    • To determine the total β-hexosaminidase content, add 50 µL of lysis buffer (0.5% Triton X-100) to the remaining cells in the original plate.

    • Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis.

  • β-Hexosaminidase Activity Measurement:

    • Add 50 µL of the pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.

    • Incubate both plates at 37°C for 60-90 minutes.[8]

    • Stop the reaction by adding 150 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.[9]

Data Analysis

The percentage of β-hexosaminidase release is calculated using the following formula:

% Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100

The results should be expressed as the mean ± standard deviation from at least three independent experiments.

Data Presentation

Table 1: Typical Concentrations of Compound 48/80 and Expected Degranulation
Compound 48/80 Concentration (µg/mL)Expected β-Hexosaminidase Release (% of Total)
0 (Spontaneous Release)< 5%
110 - 20%
530 - 50%
1050 - 70%
2560 - 80%
50> 70%

Note: These values are approximate and can vary depending on the cell passage number and experimental conditions.

Visualizations

G cluster_0 Cell Treatment cluster_1 Degranulation Measurement Seed RBL-2H3 cells in 96-well plate Seed RBL-2H3 cells in 96-well plate Wash cells with Tyrode's Buffer Wash cells with Tyrode's Buffer Seed RBL-2H3 cells in 96-well plate->Wash cells with Tyrode's Buffer Stimulate with Compound 48/80 Stimulate with Compound 48/80 Wash cells with Tyrode's Buffer->Stimulate with Compound 48/80 Incubate for 30 min at 37°C Incubate for 30 min at 37°C Stimulate with Compound 48/80->Incubate for 30 min at 37°C Collect supernatant Collect supernatant Incubate for 30 min at 37°C->Collect supernatant Lyse remaining cells Lyse remaining cells Collect supernatant->Lyse remaining cells Add pNAG substrate Add pNAG substrate Lyse remaining cells->Add pNAG substrate Incubate for 60-90 min at 37°C Incubate for 60-90 min at 37°C Add pNAG substrate->Incubate for 60-90 min at 37°C Add stop solution Add stop solution Incubate for 60-90 min at 37°C->Add stop solution Read absorbance at 405 nm Read absorbance at 405 nm Add stop solution->Read absorbance at 405 nm Calculate % Degranulation Calculate % Degranulation Read absorbance at 405 nm->Calculate % Degranulation

Caption: Experimental workflow for the mast cell degranulation assay.

G Compound 48/80 Compound 48/80 MRGPRX2 / G-protein MRGPRX2 / G-protein Compound 48/80->MRGPRX2 / G-protein Phospholipase C (PLC) Phospholipase C (PLC) MRGPRX2 / G-protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release from ER Ca2+ release from ER IP3->Ca2+ release from ER Increased intracellular Ca2+ Increased intracellular Ca2+ Ca2+ release from ER->Increased intracellular Ca2+ Granule exocytosis Granule exocytosis Increased intracellular Ca2+->Granule exocytosis Mediator Release (Histamine, β-hexosaminidase) Mediator Release (Histamine, β-hexosaminidase) Granule exocytosis->Mediator Release (Histamine, β-hexosaminidase)

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Troubleshooting

IssuePossible CauseSolution
High spontaneous release Cell stress or damage during washing.Handle cells gently, use pre-warmed buffers.
Over-confluent cells.Seed cells at the recommended density.
Low degranulation response Inactive Compound 48/80.Use a fresh stock of Compound 48/80.
Low cell number or viability.Ensure a healthy and adequate number of cells.
Incorrect incubation time or temperature.Follow the protocol precisely.
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding.
Pipetting errors.Use calibrated pipettes and be consistent.

Conclusion

The mast cell degranulation assay using Compound 48/80 is a robust and reproducible method for studying mast cell activation and for screening compounds that may modulate this process. By following this detailed protocol, researchers can obtain reliable and consistent data. Understanding the underlying signaling pathways provides a basis for interpreting the results and for the development of novel therapeutic strategies for allergic and inflammatory diseases.

References

Application Notes and Protocols: Intradermal Administration of Compound 48/80 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Compound 48/80 via intradermal administration in mouse models to study mast cell degranulation, itch, inflammation, and vascular permeability.

Introduction

Compound 48/80 is a polymer formed by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[1] It is widely employed in research as a potent mast cell activator, inducing degranulation and the release of various inflammatory mediators, including histamine and serotonin.[1][2][3] This action is primarily mediated through the activation of G-proteins and subsequent signaling cascades.[4][5] Intradermal injection of Compound 48/80 in mice serves as a valuable in vivo model for studying pruritus (itch), local inflammation, and vascular permeability, and for evaluating the efficacy of potential therapeutic agents.[6][7][8]

Mechanism of Action

Compound 48/80 triggers mast cell degranulation through a non-IgE-dependent pathway. It directly activates G-proteins at the mast cell membrane, stimulating phospholipase C and D. This leads to the generation of inositol 1,4,5-trisphosphate (IP3), which induces the release of intracellular calcium stores, a critical step for degranulation. Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog MRGPRB2 as key receptors for Compound 48/80.[9][10][11] Upon activation, mast cells release a plethora of pre-formed and newly synthesized mediators, including histamine, serotonin, proteases, and cytokines, which in turn lead to physiological responses such as vasodilation, increased vascular permeability, and neuronal activation, manifesting as edema and itching.[2][5] Interestingly, evidence also suggests that Compound 48/80 can directly activate neurons, independent of mast cell degranulation.[12][13]

Key Experiments and Data Summary

The following tables summarize quantitative data from various studies utilizing intradermal Compound 48/80 in mice.

Table 1: Compound 48/80-Induced Scratching Behavior

Mouse StrainCompound 48/80 DoseInjection VolumeObservation PeriodKey FindingsReference
BALB/c10 µg50 µL60 minSignificant induction of scratching behavior.[10]
BALB/cNot specifiedNot specified120 minChronic water avoidance stress exacerbated scratching behavior.[14][15]
ICRNot specifiedNot specifiedNot specifiedOral administration of propolis inhibited scratching.[7]

Table 2: Compound 48/80-Induced Vascular Permeability

| Mouse Strain | Compound 48/80 Dose | Injection Volume | Dye Used | Measurement Time | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ICR | 5 µg | 50 µL | 0.5% Evans blue | 30 min post-injection | Significant leakage of Evans blue dye. |[8] | | BALB/c | 0.5 µg | 20 µL | 2% Evans blue | 30 min post-injection | Induced passive cutaneous anaphylaxis-like reaction. |[16] |

Table 3: Compound 48/80 as an Adjuvant

Mouse StrainCompound 48/80 Dose (Adjuvant)AntigenKey FindingsReference
C3H/HeN3, 10, or 30 µg0.5 µg rPA (Bacillus anthracis protective antigen)Effective adjuvant activity, inducing Th1, Th2, and Th17 cytokine production.[17]

Experimental Protocols

Protocol 1: Induction and Assessment of Scratching Behavior

Objective: To induce and quantify scratching behavior in mice following intradermal administration of Compound 48/80. This model is suitable for screening anti-pruritic compounds.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • Insulin syringes with 30G needles

  • Observation chambers (e.g., clear acrylic cages)

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment to minimize stress-induced behaviors.

  • Preparation of Compound 48/80: Prepare a stock solution of Compound 48/80 in sterile saline. A common concentration is 200 µg/mL to deliver 10 µg in a 50 µL injection. Vortex to ensure complete dissolution.

  • Intradermal Injection:

    • Gently restrain the mouse.

    • Inject 50 µL of the Compound 48/80 solution intradermally into the nape of the neck.[10] The back of the neck is a preferred site as it is difficult for the mouse to lick but accessible for scratching with the hind paws.

    • A successful intradermal injection will raise a small, transient bleb under the skin.

  • Observation and Data Collection:

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the number of scratching bouts directed towards the injection site for a period of 60 minutes.[10] A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

    • A blinded observer should perform the scoring to avoid bias. Alternatively, video record the session and score later.

  • Data Analysis: Compare the number of scratches between the vehicle control group and the Compound 48/80-treated group. For drug efficacy studies, compare the compound-treated groups to the Compound 48/80 control group.

Protocol 2: Assessment of Vascular Permeability (Evans Blue Extravasation Assay)

Objective: To quantify the increase in vascular permeability induced by intradermal Compound 48/80.

Materials:

  • Female ICR mice (8-10 weeks old)

  • Compound 48/80

  • Sterile, pyrogen-free saline

  • Evans blue dye (0.5% solution in sterile saline)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Shave the dorsal skin of the mice one day prior to the experiment.[8]

  • Drug/Vehicle Administration (for intervention studies): Administer test compounds or vehicle orally or via other relevant routes at a specified time before the Compound 48/80 challenge.

  • Evans Blue Injection: Intravenously inject 0.5% Evans blue solution (e.g., 5 mL/kg) into the tail vein.[8]

  • Intradermal Injection of Compound 48/80: Immediately after the Evans blue injection, administer 50 µL of Compound 48/80 solution (e.g., 100 µg/mL to deliver 5 µg) intradermally into the shaved dorsal skin.[8]

  • Incubation Period: Allow 30 minutes for the vascular leakage to occur.[8]

  • Tissue Collection: Euthanize the mice and excise the skin at the injection site (a circular area of a defined diameter).

  • Dye Extraction:

    • Place the excised skin sample in a tube containing formamide.

    • Incubate at 60°C for 24 hours to extract the Evans blue dye from the tissue.

  • Quantification:

    • Centrifuge the samples to pellet any debris.

    • Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations.

  • Data Analysis: Compare the amount of extracted Evans blue between control and treated groups.

Visualizations

Compound4880_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C4880 Compound 48/80 MRGPRX2 MRGPRX2/B2 C4880->MRGPRX2 G_protein G-protein (Gi/o) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Induces Degranulation Degranulation (Histamine, Serotonin Release) Ca2->Degranulation Triggers

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental_Workflow_Scratching_Model acclimatization 1. Acclimatization (30 min) injection 2. Intradermal Injection (Compound 48/80 or Vehicle) Nape of the neck acclimatization->injection observation 3. Observation (Record scratching behavior for 60 min) injection->observation analysis 4. Data Analysis (Quantify scratching bouts) observation->analysis

Caption: Experimental workflow for the Compound 48/80-induced scratching behavior model.

References

Application Notes and Protocols for Compound 48/80 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 48/80 is a polymeric condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde. It is widely utilized in biomedical research as a potent and reliable mast cell activator, inducing degranulation and the release of histamine and other inflammatory mediators.[1][2][3] This property makes it an invaluable tool for studying the mechanisms of allergy, inflammation, and anaphylaxis.[4][5] Compound 48/80 activates mast cells through a non-IgE-dependent mechanism, primarily by stimulating G proteins and subsequent signaling cascades.[2][6][7]

These application notes provide detailed protocols for the preparation, storage, and handling of Compound 48/80 stock solutions to ensure experimental reproducibility and accuracy.

Data Presentation

Table 1: Solubility of Compound 48/80
SolventSolubilityNotes
Water50 mg/mL[1][8]Yields a clear solution.[1]
Water (hydrochloride salt)Approx. 100 mM[9][10]-
DMSO / PEG300 / Tween-80 / Saline (10:40:5:45)≥ 2.5 mg/mLMay require sonication.[6][11]
DMSO / SBE-β-CD in Saline (10:90)≥ 2.5 mg/mLMay require sonication.[6][11]
DMSO / Corn Oil (10:90)≥ 2.5 mg/mLMay require sonication.[6]
Table 2: Recommended Storage Conditions for Compound 48/80
FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)-20°C[1][8][9]≥ 4 years[9]Store under desiccating conditions.[9]
Aqueous Stock Solution-20°C1 month[6]Aliquot to avoid repeated freeze-thaw cycles.[6]
Aqueous Stock Solution-80°C6 months[6]Aliquot to avoid repeated freeze-thaw cycles.[6]
Aqueous Stock Solution (hydrochloride salt)Not Recommended≤ 1 day[9]Prepare fresh for best results.
DMSO-based Stock Solution-20°C1 year[11]Sealed storage, away from moisture.[11]
DMSO-based Stock Solution-80°C2 years[11]Sealed storage, away from moisture.[11]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (10 mg/mL)

Materials:

  • Compound 48/80 powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter (optional)

Procedure:

  • Weigh out the desired amount of Compound 48/80 powder in a sterile conical tube.

  • Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL. For example, add 1 mL of water to 10 mg of powder.

  • Vortex the solution until the powder is completely dissolved, yielding a clear solution.[1] Gentle warming or sonication can be used to aid dissolution if necessary.[6]

  • (Optional) For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[6]

Protocol 2: Preparation of Stock Solution for In Vivo Studies (2.5 mg/mL)

Materials:

  • Compound 48/80 powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 25 mg/mL stock solution of Compound 48/80 in DMSO.

  • In a sterile conical tube, add the solvents in the following order: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add 10% of the 25 mg/mL Compound 48/80 DMSO stock to the solvent mixture.

  • Vortex the solution thoroughly.

  • Use an ultrasonic bath to ensure the complete dissolution of the compound, resulting in a clear solution.[6]

  • This protocol yields a 2.5 mg/mL working solution. It is recommended to prepare this solution fresh on the day of use for in vivo experiments.[6]

Signaling Pathway

Compound 48/80 induces mast cell degranulation through a mechanism independent of IgE receptors. It directly activates heterotrimeric G-proteins, specifically those of the Gi/o family. This activation leads to the stimulation of downstream effector enzymes, including Phospholipase C (PLC) and Phospholipase D (PLD). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The rise in intracellular calcium and PKC activation are critical steps leading to the fusion of granular membranes with the plasma membrane and the subsequent release of histamine, serotonin, and other inflammatory mediators. Recent studies have also implicated Mas-related G protein-coupled receptors (e.g., MRGPRX2 in humans) as the direct target of Compound 48/80 on mast cells.[12][13]

Compound4880_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 G_protein Gi/o Protein MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and storing Compound 48/80 stock solutions for experimental use.

C4880_Preparation_Workflow start Start weigh Weigh Compound 48/80 Powder start->weigh add_solvent Add Appropriate Solvent (e.g., Water or DMSO) weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve filter Sterile Filter (Optional) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing and storing Compound 48/80 stock solutions.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Compound 48/80 in RBL-2H3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rat Basophilic Leukemia (RBL-2H3) cells are a widely utilized mast cell model for studying the mechanisms of allergic reactions and screening for anti-allergic compounds.[1][2] These cells, upon activation, undergo degranulation, releasing a variety of inflammatory mediators, including histamine and β-hexosaminidase.[1][3] Compound 48/80 is a potent and commonly used basic secretagogue that induces non-IgE-dependent degranulation in mast cells.[4][5] It acts by activating a G protein-coupled receptor known as Mas-related G protein-coupled receptor X2 (MRGPRX2) in human mast cells and its murine ortholog MRGPRB2.[3][6]

Establishing a precise dose-response curve for Compound 48/80 is a critical first step in standardizing degranulation assays. This allows for the determination of the effective concentration 50 (EC₅₀), which is the concentration of Compound 48/80 that elicits 50% of the maximum degranulation response. This standardized assay can then be used to screen for inhibitors of mast cell degranulation. However, it is crucial to differentiate between true degranulation and cytotoxicity, as high concentrations of Compound 48/80 can cause cell lysis.[7]

These application notes provide a detailed protocol for generating a dose-response curve for Compound 48/80 in RBL-2H3 cells by measuring the release of β-hexosaminidase, a stable and reliable marker for degranulation.[1][8] A parallel cytotoxicity assay is also described to ensure the observed mediator release is due to a specific biological process and not cellular damage.

Signaling Pathway of Compound 48/80

Compound 48/80 initiates mast cell degranulation through a specific signaling cascade that is independent of the canonical IgE-FcεRI pathway. The process begins with the binding of Compound 48/80 to the MRGPRX2 receptor on the mast cell surface. This engagement activates heterotrimeric G proteins, leading to the activation of Phospholipase C (PLC). PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9] This surge in cytosolic Ca²⁺ is a critical signal that initiates the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators such as histamine and β-hexosaminidase.[5][9]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 Receptor C4880->MRGPRX2 Binds G_protein G Protein (Gq/11) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Degranulation Degranulation (β-Hexosaminidase Release) Ca_release->Degranulation Initiates experimental_workflow cluster_assays Parallel Assays start Start seed_cells Seed RBL-2H3 Cells (5x10⁴ cells/well) start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight wash_cells Wash Cells with Assay Buffer incubate_overnight->wash_cells add_compounds Add Compound 48/80 Dilutions & Controls (Triton X-100) wash_cells->add_compounds incubate_stimulate Incubate for Stimulation (30-60 min, 37°C) add_compounds->incubate_stimulate collect_supernatant Collect Supernatant incubate_stimulate->collect_supernatant beta_hex_assay β-Hexosaminidase Assay collect_supernatant->beta_hex_assay ldh_assay LDH Cytotoxicity Assay collect_supernatant->ldh_assay read_plates Read Absorbance (405nm for β-Hex, 490nm for LDH) beta_hex_assay->read_plates ldh_assay->read_plates analyze_data Calculate % Release & Plot Dose-Response Curve read_plates->analyze_data end_point End analyze_data->end_point

References

Application Notes & Protocols: Induction of Systemic Anaphylaxis with Compound 48/80 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 48/80 is a polymeric condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde, widely utilized in experimental models to induce non-IgE-mediated systemic anaphylaxis.[1][2] It acts as a potent mast cell degranulator, triggering the release of various inflammatory mediators, including histamine, serotonin, and tryptase.[3][4] This action makes it an invaluable tool for studying the mechanisms of anaphylactoid reactions, mast cell biology, and for the preclinical evaluation of anti-allergic and anti-inflammatory therapeutic agents.[1][5][6]

The primary mechanism of action for Compound 48/80 involves the activation of Mas-related G protein-coupled receptors (MRGPRs), specifically the human MRGPRX2 and its murine ortholog, MRGPRB2.[7] This receptor activation initiates a downstream signaling cascade, leading to a rapid and significant release of pre-formed mediators from mast cell granules, which precipitates the signs and symptoms of systemic anaphylaxis.

This document provides a detailed protocol for inducing systemic anaphylaxis in mice using Compound 48/80, outlines methods for assessing the anaphylactic response, and presents key quantitative data from relevant studies.

Signaling Pathway of Compound 48/80-Induced Mast Cell Activation

Compound 48/80 bypasses the classical IgE-FcεRI pathway and directly activates mast cells by binding to the MRGPRB2 receptor (in mice). This binding activates heterotrimeric G proteins (Gαq and Gαi), which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting sharp increase in cytosolic Ca2+ is a critical signal that promotes the fusion of granular membranes with the plasma membrane, leading to the exocytosis of inflammatory mediators (degranulation).[8]

G cluster_cell Mast Cell cluster_pip C4880 Compound 48/80 MRGPRB2 MRGPRB2 Receptor C4880->MRGPRB2 Binds G_Protein Gαq/i MRGPRB2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca2+ Release ER->Ca2 Induces Degranulation Degranulation (Histamine, Tryptase Release) Ca2->Degranulation Triggers

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Protocols

Protocol 1: Induction of Systemic Anaphylaxis

This protocol describes the induction of a systemic anaphylactic shock in mice, a model characterized by high mortality and rapid onset.

1. Materials and Reagents:

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Male ICR or C57BL/6 mice (8-10 weeks old)

  • Syringes (1 mL) and needles (27G)

  • Animal scale

  • Timer

2. Animal Handling:

  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[9]

  • Weigh each mouse immediately before the experiment to ensure accurate dosing.

3. Preparation of Compound 48/80 Solution:

  • Dissolve Compound 48/80 in sterile saline or PBS to a final concentration of 1.6 mg/mL. This concentration is suitable for a 10 mL/kg injection volume to achieve an 8 mg/kg dose.

  • Ensure the solution is thoroughly mixed. Prepare fresh on the day of the experiment.

4. Induction of Anaphylaxis:

  • Administer Compound 48/80 via intraperitoneal (i.p.) injection at a dose of 8-10 mg/kg body weight.[3][10][11] This dose is typically sufficient to induce a fatal anaphylactic reaction.[12][13]

  • For control groups, administer an equivalent volume of the vehicle (saline or PBS).

5. Monitoring and Data Collection:

  • Immediately after injection, place the mouse in an observation cage.

  • Monitor mortality continuously for at least 1 hour.[3][10][12][13] The number of deaths within this period is the primary endpoint.

  • (Optional) For sublethal studies or to assess therapeutic interventions, monitor rectal body temperature at regular intervals (e.g., every 15 minutes for 90 minutes) as hypothermia is a key indicator of anaphylaxis severity.[5][6][14]

  • At the end of the observation period (or upon euthanasia), blood may be collected via cardiac puncture for subsequent analysis of plasma histamine or serum tryptase.[3][12]

Protocol 2: Assessment of Plasma Histamine

This protocol outlines the collection and processing of blood samples for the quantification of histamine release.

1. Materials and Reagents:

  • Anticoagulant tubes (e.g., containing EDTA)

  • Microcentrifuge

  • Pipettes and tips

  • Histamine ELISA kit or spectrofluorometric assay reagents (o-phthlaldehyde)[9]

2. Sample Collection:

  • Following the 1-hour observation period in Protocol 1, euthanize surviving mice.

  • Immediately perform cardiac puncture to collect whole blood into anticoagulant tubes.

3. Sample Processing:

  • Centrifuge the blood at approximately 400 x g for 10 minutes at 4°C to separate the plasma.[9][12]

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

4. Histamine Quantification:

  • Measure the histamine concentration in the plasma using a commercial ELISA kit or a spectrofluorometric method following the manufacturer's instructions.[9][13]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization (≥ 1 week) Prepare_C4880 2. Prepare C48/80 Solution (e.g., 1.6 mg/mL in Saline) Acclimatize->Prepare_C4880 Weigh 3. Weigh Mice Prepare_C4880->Weigh Inject 4. Intraperitoneal Injection (C48/80 at 8-10 mg/kg or Vehicle) Weigh->Inject Monitor 5. Monitor for 1 Hour Inject->Monitor Mortality 6a. Record Mortality Rate Monitor->Mortality Temp 6b. Measure Body Temperature (Optional) Monitor->Temp Blood 6c. Collect Blood (Cardiac Puncture) Monitor->Blood Histamine 7. Measure Plasma Histamine Blood->Histamine

Caption: Experimental workflow for inducing and assessing systemic anaphylaxis.

Data Presentation

The following tables summarize quantitative data from studies using the Compound 48/80-induced anaphylaxis model in mice.

Table 1: Effect of Intraperitoneal Compound 48/80 on Mouse Mortality

Mouse StrainCompound 48/80 Dose (mg/kg)Observation PeriodMortality Rate (%)Reference(s)
ICR81 hour100[10][12][13]
Not Specified81 hour80[11]
CD1101 hourNot specified, but used for mortality test[3]

Table 2: Effect of Compound 48/80 on Plasma Histamine Levels

Mouse StrainCompound 48/80 Dose (mg/kg)Treatment GroupPlasma Histamine (ng/mL, Mean ± SEM/SD)Reference
ICR8Saline Control45.4 ± 11.1[12]
ICR8Compound 48/80389.2 ± 45.3[12]

Table 3: Key Parameters for Assessing Anaphylaxis

ParameterMethod of MeasurementExpected Change in AnaphylaxisReference(s)
Body TemperatureRectal probe or Infrared thermometerDecrease (Hypothermia)[5][6][14]
Vascular PermeabilityEvans blue dye extravasation (local model)Increase
Mast Cell DegranulationToluidine blue staining of tissues (e.g., mesentery, skin)Increased number of degranulated mast cells[3][15]
Serum TryptaseELISAIncrease[3]

References

Application of Compound 48/80 in the Study of Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Compound 48/80, a synthetic polymer, is a potent and widely utilized secretagogue for inducing mast cell degranulation. Its application has been instrumental in elucidating the mechanisms of neurogenic inflammation, a complex process involving the interplay between the nervous and immune systems. By triggering the release of a plethora of inflammatory mediators from mast cells, Compound 48/80 provides a robust model to study the downstream effects on neuronal activation, vascular permeability, and inflammatory cell recruitment.

Mechanism of Action:

Compound 48/80 primarily acts as a basic secretagogue, directly activating mast cells in an IgE-independent manner. The proposed mechanism involves the activation of G-proteins, specifically the Gαi/o subunit, leading to the stimulation of phospholipase C (PLC) and phospholipase D (PLD). This initiates a signaling cascade resulting in an increase in intracellular calcium concentrations, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent exocytosis of pre-formed mediators. These mediators include histamine, serotonin, proteases (such as tryptase and chymase), and various cytokines and chemokines.

Recent studies have also suggested that Compound 48/80 can directly activate sensory neurons, indicating a dual mechanism of action that contributes to neurogenic inflammation. This direct neuronal activation can lead to the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which in turn can further activate mast cells and contribute to the inflammatory cascade.

Key Applications in Neurogenic Inflammation Research:

  • In Vivo Models of Inflammation: Intradermal or systemic administration of Compound 48/80 in animal models (primarily rodents) is a standard method to induce localized or systemic inflammation. This allows for the study of various inflammatory responses, including:

    • Edema Formation: Measured as an increase in paw volume or tissue thickness.

    • Plasma Extravasation: Quantified by the leakage of intravenously injected dyes, such as Evans blue, into the tissue.

    • Hyperalgesia and Nociception: Assessed by measuring the sensitivity to thermal or mechanical stimuli.

    • Migraine Pathophysiology: Used to model dural mast cell degranulation and subsequent activation of trigeminal nociceptors.

  • In Vitro Studies of Mast Cell Degranulation: Compound 48/80 is a reliable tool for stimulating mast cell degranulation in primary mast cell cultures and cell lines (e.g., RBL-2H3, LAD2). This allows for:

    • Screening of anti-inflammatory and mast cell-stabilizing compounds.

    • Investigation of the signaling pathways involved in mast cell activation.

    • Analysis of the profile of released mediators.

  • Drug Development: By providing a reproducible model of mast cell-driven inflammation, Compound 48/80 is valuable in the preclinical evaluation of therapeutic candidates targeting neurogenic inflammation, allergic reactions, and pain.

Limitations:

It is crucial to acknowledge that Compound 48/80 can exhibit some toxicity at higher concentrations, potentially leading to cell lysis rather than selective degranulation. Therefore, careful dose-response studies are essential to ensure the observed effects are due to specific mast cell activation. Furthermore, its direct effects on neurons should be considered when interpreting results in the context of purely mast cell-mediated phenomena.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing Compound 48/80 to investigate neurogenic inflammation.

Table 1: In Vivo Effects of Compound 48/80 in Rodent Models

ParameterSpeciesCompound 48/80 DoseRoute of AdministrationObserved EffectReference
Paw EdemaRat5 µ g/paw IntraplantarIncreased paw volume
Paw EdemaRat10 µ g/paw IntraplantarIncreased paw volume
Thermal HyperalgesiaMouse0.3 µ g/paw IntraplantarDecreased paw withdrawal latency
Plasma ExtravasationMouse100 ng/earIntradermalIncreased Evans blue extravasation
Plasma HistamineMouse8 mg/kgIntraperitonealIncreased plasma histamine levels
Substance P ReleaseRat10 µg/ml (in vitro)Peritoneal mast cellsIncreased Substance P levels in plasma

Table 2: In Vitro Effects of Compound 48/80 on Mast Cell Degranulation

Cell TypeCompound 48/80 ConcentrationIncubation TimeMeasured Mediator% Release / ActivityReference
LAD2 Human Mast Cells1 µM30 minβ-hexosaminidase~40% of total
RBL-2H3 Rat Basophilic Leukemia Cells10 µg/ml1.5 hβ-hexosaminidaseNot specified
MC/9 Mouse Mast Cells31.25 - 500 µg/mlNot specifiedβ-hexosaminidaseDose-dependent increase
Rat Peritoneal Mast Cells0.25 µg/ml10 minHistamineNot specified

Experimental Protocols

Protocol 1: In Vivo Mouse Model of Paw Edema

This protocol describes the induction and measurement of paw edema in mice following intraplantar injection of Compound 48/80.

Materials:

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Male BALB/c mice (8-10 weeks old)

Procedure:

  • Prepare a stock solution of Compound 48/80 in sterile saline. A common concentration is 1 mg/ml.

  • Further dilute the stock solution to the desired final concentration for injection (e.g., 0.1 mg/ml to deliver 1 µg in 10 µl).

  • Acclimatize mice to the experimental room for at least 1 hour before the procedure.

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer. Alternatively, measure the paw thickness with digital calipers. This will serve as the baseline reading.

  • Inject 10 µl of the Compound 48/80 solution (e.g., 1 µ g/paw ) intraplantarly into the plantar surface of the right hind paw using a 30-gauge needle.

  • Inject an equal volume of sterile saline into the left hind paw to serve as a control.

  • Measure the paw volume or thickness at various time points after the injection (e.g., 30, 60, 120, and 240 minutes).

  • Calculate the increase in paw volume or thickness relative to the baseline measurement for both the Compound 48/80-treated and saline-treated paws.

Protocol 2: In Vivo Mouse Model of Plasma Extravasation (Evans Blue Assay)

This protocol details the quantification of plasma extravasation in the mouse ear or dorsal skin using the Evans blue dye method.

Materials:

  • Compound 48/80

  • Evans blue dye (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Formamide

  • Spectrophotometer

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Prepare a solution of Compound 48/80 in sterile saline at the desired concentration (e.g., 2 mg/ml for ear injection).

  • Prepare a 0.5% (w/v) solution of Evans blue dye in sterile saline.

  • Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).

  • Inject the Evans blue solution intravenously via the tail vein at a dose of 25 mg/kg.

  • After 5 minutes, inject 20 µl of the Compound 48/80 solution intradermally into the ear pinna or a shaved area of the dorsal skin. Inject an equal volume of saline into a contralateral or adjacent site as a control.

  • After 30 minutes, euthanize the mice and excise the injected skin/ear tissue.

  • Place the tissue samples in 1 ml of formamide and incubate at 60°C for 24 hours to extract the Evans blue dye.

  • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Quantify the amount of extravasated Evans blue by comparing the absorbance to a standard curve of known Evans blue concentrations.

Protocol 3: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol describes the measurement of β-hexosaminidase release from cultured mast cells as an indicator of degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Compound 48/80

  • Tyrode's buffer or other suitable buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M carbonate/bicarbonate buffer, pH 10.0 (stop solution)

  • Triton X-100 (for cell lysis)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed mast cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Wash the cells twice with Tyrode's buffer.

  • Add 50 µl of Tyrode's buffer containing various concentrations of Compound 48/80 to the wells. Include a negative control (buffer only) and a positive control for maximum release (e.g., 0.1% Triton X-100).

  • Incubate the plate at 37°C for 30-60 minutes.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully collect 20 µl of the supernatant from each well and transfer it to a new 96-well plate.

  • To the remaining cell pellet, add 50 µl of 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This will be used to determine the total enzyme content.

  • Add 50 µl of the pNAG substrate solution (dissolved in 0.1 M citrate buffer) to both the supernatant plate and the cell lysate plate.

  • Incubate both plates at 37°C for 60-90 minutes.

  • Stop the reaction by adding 200 µl of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100

Visualizations

Signaling Pathway of Compound 48/80-Induced Mast Cell Degranulation

G C4880 Compound 48/80 G_protein G-protein (Gαi/o) C4880->G_protein PLC Phospholipase C (PLC) G_protein->PLC PLD Phospholipase D (PLD) G_protein->PLD PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Granule_fusion Granule Fusion & Exocytosis Ca_release->Granule_fusion Ca_influx Ca²⁺ Influx Ca_influx->Granule_fusion Mediators Release of Inflammatory Mediators (Histamine, Serotonin, Proteases, etc.) Granule_fusion->Mediators

Caption: Signaling cascade of Compound 48/80-induced mast cell degranulation.

Experimental Workflow for In Vivo Neurogenic Inflammation Study

G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_measurement Measurement of Inflammatory Response cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization Animal_model->Acclimatization C4880_admin Administer Compound 48/80 (e.g., Intraplantar, Intradermal) Acclimatization->C4880_admin Control_admin Administer Vehicle Control Acclimatization->Control_admin Edema Paw Edema Measurement (Plethysmometer/Calipers) C4880_admin->Edema Plasma_Extravasation Plasma Extravasation (Evans Blue Assay) C4880_admin->Plasma_Extravasation Hyperalgesia Nociceptive Testing (Thermal/Mechanical) C4880_admin->Hyperalgesia Data_collection Data Collection at Time Points Edema->Data_collection Plasma_Extravasation->Data_collection Hyperalgesia->Data_collection Stats Statistical Analysis Data_collection->Stats Conclusion Conclusion Stats->Conclusion

Caption: Workflow for an in vivo study of Compound 48/80-induced neurogenic inflammation.

Logical Relationship between Mast Cell Degranulation and Neurogenic Inflammation

G C4880 Compound 48/80 Mast_Cell Mast Cell Activation C4880->Mast_Cell Sensory_Nerve Sensory Nerve Activation C4880->Sensory_Nerve Direct Activation Mediator_Release Release of Pre-formed Mediators (Histamine, Serotonin, etc.) Mast_Cell->Mediator_Release Mediator_Release->Sensory_Nerve Vasodilation Vasodilation & Increased Vascular Permeability Mediator_Release->Vasodilation Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment Mediator_Release->Inflammatory_Cell_Recruitment Neuropeptide_Release Release of Neuropeptides (Substance P, CGRP) Neuropeptide_Release->Mast_Cell Positive Feedback Neuropeptide_Release->Vasodilation Sensory_Nerve->Neuropeptide_Release Plasma_Extravasation Plasma Extravasation & Edema Vasodilation->Plasma_Extravasation Neurogenic_Inflammation Neurogenic Inflammation Plasma_Extravasation->Neurogenic_Inflammation Inflammatory_Cell_Recruitment->Neurogenic_Inflammation

Application Note: Measuring β-hexosaminidase Release After Compound 48/80 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses.[1] Upon activation, they undergo degranulation, a process involving the release of pre-synthesized inflammatory mediators, such as histamine and β-hexosaminidase, from their cytoplasmic granules.[2][3] Compound 48/80 is a potent and widely used secretagogue that induces non-IgE-dependent degranulation in mast cells.[4][5] It acts as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][6] The measurement of β-hexosaminidase release serves as a reliable and quantifiable marker for mast cell degranulation.[7][8] This application note provides a detailed protocol for measuring β-hexosaminidase release from mast cells following stimulation with Compound 48/80.

Principle of the Assay

The β-hexosaminidase assay is a colorimetric or fluorometric method used to quantify mast cell degranulation.[7][9] The enzyme β-hexosaminidase, released from mast cell granules into the supernatant, cleaves a synthetic substrate.[10]

  • Colorimetric Assay: Uses p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) as the substrate. The product, p-nitrophenol, has a yellow color in an alkaline solution and can be quantified by measuring absorbance at 405 nm.[10][11]

  • Fluorometric Assay: Employs a fluorogenic substrate like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide. The resulting fluorescent product, 4-methylumbelliferone, can be measured with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[12][13]

The percentage of β-hexosaminidase release is calculated by comparing the amount of enzyme in the supernatant to the total amount present in the cells (supernatant + cell lysate).[14]

Compound 48/80 Signaling Pathway

Compound 48/80 initiates mast cell degranulation by binding to the MRGPRX2 receptor. This triggers a downstream signaling cascade that leads to the release of intracellular calcium stores, a critical step for the fusion of granular membranes with the plasma membrane and subsequent exocytosis of inflammatory mediators.[2][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Binds to G_protein G Protein MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Degranulation Degranulation (β-hexosaminidase Release) Ca_release->Degranulation Triggers

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Protocols

This section details the necessary protocols for cell culture and the β-hexosaminidase release assay using the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cells.[7]

Protocol 1: RBL-2H3 Cell Culture

  • Culture Medium: Prepare complete growth medium consisting of Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture RBL-2H3 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio into new flasks with fresh medium.

Protocol 2: β-Hexosaminidase Release Assay

This protocol is adapted for a 96-well plate format.

Materials and Reagents:

  • RBL-2H3 cells

  • Complete growth medium

  • Tyrode's Buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)[10][11]

  • Compound 48/80 stock solution (e.g., 1 mg/mL in Tyrode's Buffer)

  • Triton X-100 (0.2% in Tyrode's Buffer) for cell lysis[7]

  • Substrate Solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5)[15]

  • Stop Solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)[14]

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow Diagram

workflow start Start seed_cells Seed RBL-2H3 cells in a 96-well plate (2x10⁵ cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight wash_cells Wash cells twice with Tyrode's Buffer incubate_overnight->wash_cells add_compounds Add Test Compounds or Vehicle (Pre-incubation, e.g., 30 min) wash_cells->add_compounds add_c4880 Add Compound 48/80 (e.g., 10 µg/mL) add_compounds->add_c4880 incubate_stim Incubate for 30-60 min at 37°C add_c4880->incubate_stim collect_supernatant Collect 50 µL supernatant from each well incubate_stim->collect_supernatant lyse_cells Lyse remaining cells with 0.2% Triton X-100 incubate_stim->lyse_cells assay_plate Transfer supernatant and lysate to a new 96-well plate collect_supernatant->assay_plate collect_lysate Collect 50 µL cell lysate lyse_cells->collect_lysate collect_lysate->assay_plate add_substrate Add 50 µL Substrate Solution to each well assay_plate->add_substrate incubate_assay Incubate for 1 hr at 37°C add_substrate->incubate_assay add_stop Add 100 µL Stop Solution incubate_assay->add_stop read_absorbance Read absorbance at 405 nm add_stop->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for Investigating Mast Cell-Neuron Interactions Using Compound 48/80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 48/80 is a potent and widely utilized secretagogue for inducing mast cell degranulation in a non-IgE-dependent manner.[1][2][3] It is a polymeric condensation product of N-methyl-p-methoxyphenylethylamine and formaldehyde.[3] Historically, Compound 48/80 has been instrumental as a "selective" mast cell activator in various animal and tissue models to study the downstream effects of mast cell degranulation, including the release of histamine and other inflammatory mediators.[1][2][3] However, emerging evidence has revealed a more complex role for Compound 48/80, demonstrating its capacity to directly activate neurons, independent of mast cell involvement.[1][3][4] This dual activity necessitates careful experimental design and interpretation when using Compound 48/80 to investigate mast cell-neuron interactions.

These application notes provide a comprehensive overview of the use of Compound 48/80, including its mechanism of action, detailed experimental protocols, and important considerations for data interpretation. The information is intended to guide researchers in designing robust experiments to elucidate the intricate communication between mast cells and neurons in various physiological and pathological contexts.

Mechanism of Action

Compound 48/80 triggers mast cell degranulation through a receptor-independent mechanism that involves the activation of G-proteins, specifically the G(i/o) class.[3] This activation subsequently stimulates phospholipase C (PLC) and phospholipase D (PLD) pathways, leading to an increase in intracellular calcium and ultimately the exocytosis of granular contents such as histamine, serotonin, proteases (e.g., tryptase), and cytokines (e.g., TNF-α).[2][5][6] More recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells and its murine ortholog MrgprB2 as a key receptor for Compound 48/80.[5][7]

Critically, Compound 48/80 can also directly activate various types of neurons, including enteric neurons, dorsal root ganglion (DRG) neurons, and nodose ganglion neurons.[1][3][4] This direct neuronal activation is characterized by an increase in intracellular calcium and the generation of action potentials.[1][4] The precise mechanism of direct neuronal activation by Compound 48/80 is still under investigation but may involve modulation of ion conductances or metabolic pathways.[3]

Data Presentation

In Vitro Effects of Compound 48/80 on Neuronal Activation
Cell TypeCompound 48/80 ConcentrationObserved EffectReference
Primary Cultured Enteric Neurons10 µg/ml34% of neurons responded with a 20% ΔF/F increase in [Ca²⁺]i[1]
Primary Cultured Enteric Neurons100 µg/ml65% of neurons responded with a 31% ΔF/F increase in [Ca²⁺]i[1]
Dorsal Root Ganglion (DRG) NeuronsNot specified29% of neurons responded with a 38.7% peak calcium signal (normalized to ionomycin)[3]
Nodose Ganglion NeuronsNot specified49% of neurons responded with a 31.5% peak calcium signal (normalized to ionomycin)[3]
In Vivo Effects of Compound 48/80
Animal ModelAdministration Route & DoseObserved EffectReference
Guinea Pig JejunumIntraluminalIncreased afferent nerve discharge from 28±5 to 82±12 imp/s[1]
RatSingle treatment (0.75 mg/kg)Increased serum histamine and serotonin levels at 0.5h[8]
ND4 Swiss MiceIntraplantar (0.3µ g/paw )Induced thermal hyperalgesia and tissue edema[9]
RatIntraperitoneal (2 mg/kg)Significant degranulation of cranial dural mast cells[10]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from methods used to assess mast cell degranulation in cell lines such as RBL-2H3 or bone marrow-derived mast cells (BMMCs).[5][11]

Materials:

  • Mast cell line (e.g., RBL-2H3, HMC1.2) or primary mast cells

  • Complete culture medium

  • Tyrode's buffer (or similar physiological buffer)

  • Compound 48/80 stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.2 M glycine, pH 10.7

  • 96-well plate

  • Plate reader (405 nm)

  • Triton X-100 (for maximum release control)

Procedure:

  • Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Wash the cells gently with Tyrode's buffer.

  • Add 100 µl of Tyrode's buffer containing various concentrations of Compound 48/80 (e.g., 1-50 µg/ml) to the wells.

  • Include a vehicle control (buffer only) and a maximum release control (e.g., 0.1% Triton X-100).

  • Incubate the plate at 37°C for 30 minutes.

  • After incubation, carefully collect 50 µl of the supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µl of pNAG solution (in 0.1 M citrate buffer) to each well of the new plate.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 150 µl of 0.2 M glycine, pH 10.7.

  • Read the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the maximum release control.

Caution: Compound 48/80 has been shown to be toxic to HMC1.2 and RBL-2H3 cell lines at concentrations typically used to induce degranulation.[11] It is crucial to perform a viability assay (e.g., LDH assay) in parallel to distinguish between degranulation and cell lysis.[11]

Protocol 2: Calcium Imaging of Neuronal Activation

This protocol is based on studies demonstrating the direct effect of Compound 48/80 on neurons.[1][3]

Materials:

  • Primary neuronal cultures (e.g., DRG, enteric neurons) or neuronal cell lines

  • Culture medium appropriate for the neuronal type

  • Fluo-4 AM or other calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • Compound 48/80 stock solution

  • Ionomycin (for maximum calcium response)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Culture neurons on glass-bottom dishes or coverslips suitable for imaging.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS and allow them to de-esterify the dye for at least 20 minutes.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence signal.

  • Apply Compound 48/80 (e.g., 10-100 µg/ml) to the cells using a perfusion system or by gentle addition to the imaging buffer.

  • Record the changes in intracellular calcium concentration over time.

  • At the end of the experiment, apply a saturating concentration of a calcium ionophore like ionomycin to determine the maximum fluorescence response for normalization.

  • Analyze the fluorescence intensity changes to quantify the neuronal response.

Protocol 3: In Vivo Model of Compound 48/80-Induced Hyperalgesia

This protocol is based on a study investigating mast cell-mediated pain.[9]

Materials:

  • Mice (e.g., ND4 Swiss or C57BL/6)

  • Compound 48/80 solution in sterile saline

  • Sterile saline (vehicle control)

  • Thermal plantar test apparatus

  • Microsyringes for intraplantar injections

Procedure:

  • Acclimatize the mice to the testing environment and the plantar test apparatus.

  • Measure the baseline thermal withdrawal latency for each hind paw.

  • Administer an intraplantar injection of Compound 48/80 (e.g., 0.3 µg in 10-20 µl) into one hind paw.

  • Inject the contralateral paw with an equal volume of sterile saline as a control.

  • Measure the thermal withdrawal latency at various time points post-injection (e.g., 0.5, 1.5, 2.5 hours).

  • A decrease in withdrawal latency in the Compound 48/80-treated paw compared to the saline-treated paw and baseline indicates thermal hyperalgesia.

  • To confirm the role of mast cells, this experiment can be repeated in mast cell-deficient mice (e.g., KitW-sh/W-sh) or in mice pre-treated with a mast cell stabilizer.

Visualizations

Compound4880_MastCell_Signaling C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 G_protein G(i/o) Protein MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PLD Phospholipase D (PLD) G_protein->PLD IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Degranulation Degranulation Ca_increase->Degranulation Mediators Release of: - Histamine - Serotonin - Tryptase - TNF-α Degranulation->Mediators

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

MastCell_Neuron_Interaction_Workflow cluster_mast_cell Mast Cell Activation cluster_neuron Neuronal Response cluster_direct_activation Direct Neuronal Activation C4880 Compound 48/80 MastCell Mast Cell C4880->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Mediator Release (Histamine, Tryptase, etc.) Degranulation->Mediators Receptors Receptors on Neuron (e.g., H1R, PAR2) Mediators->Receptors Neuron Neuron Neuronal_Activation Neuronal Activation (↑ [Ca²⁺]i, Action Potentials) Receptors->Neuronal_Activation Direct_C4880 Compound 48/80 Direct_Neuron Neuron Direct_C4880->Direct_Neuron Direct_Activation Direct Activation Direct_Neuron->Direct_Activation

Caption: Workflow of mast cell-mediated versus direct neuronal activation by Compound 48/80.

Important Considerations and Troubleshooting

  • Direct Neuronal Effects: As highlighted, Compound 48/80 can directly activate neurons.[1][3][4] To dissect the specific contributions of mast cells, experiments should include controls such as mast cell-deficient animals, mast cell stabilizers (e.g., cromolyn), or antagonists for specific mast cell mediators (e.g., histamine receptor antagonists).[1][3]

  • Toxicity: At higher concentrations, Compound 48/80 can be cytotoxic to certain cell lines.[11] It is imperative to perform viability assays alongside degranulation assays to ensure that mediator release is due to specific degranulation and not cell death.

  • Desensitization: Repeated administration of Compound 48/80 can lead to desensitization of both mast cells and neurons, where subsequent applications elicit a diminished or no response.[1] This should be considered in the experimental design, particularly for in vivo studies.

  • Species and Tissue Differences: The responsiveness of mast cells to Compound 48/80 can vary between species and even between different tissues within the same animal.[12][13] For example, human lung mast cells may not respond to Compound 48/80.[13] It is important to validate the efficacy of Compound 48/80 in the specific model system being used.

  • Purity and Storage: The activity of Compound 48/80 can be affected by its polymeric nature and storage conditions. Use a reliable source and follow the manufacturer's instructions for storage to ensure consistent results.

By carefully considering these factors and employing the detailed protocols provided, researchers can effectively utilize Compound 48/80 as a tool to unravel the complex and bidirectional communication between mast cells and neurons.

References

Application Notes and Protocols: Intranasal Compound 48/80 in Allergy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 48/80 is a potent mast cell degranulator widely utilized in allergy research to induce non-IgE-dependent hypersensitivity reactions. Its application in intranasal allergy models provides a valuable tool for studying the mechanisms of allergic rhinitis, evaluating novel therapeutic agents, and understanding the role of mast cells in nasal inflammatory responses. These application notes provide detailed protocols and data for the use of Compound 48/80 in murine models of allergic rhinitis.

Mechanism of Action

Compound 48/80, a polymer of p-methoxy-N-methyl-phenylethylamine crosslinked with formaldehyde, directly activates mast cells, leading to the release of a plethora of pre-formed and newly synthesized inflammatory mediators.[1] This process is initiated through the activation of G-proteins, triggering a signaling cascade that results in mast cell degranulation and the subsequent release of histamine, cytokines, and other pro-inflammatory molecules.[1] This non-immunological activation allows for the study of mast cell-driven allergic responses independent of antigen-specific IgE sensitization.

Signaling Pathway of Compound 48/80-Induced Mast Cell Degranulation

C4880 Compound 48/80 GPCR G-protein Coupled Receptor (Mrgprb2) C4880->GPCR G_protein Gαi/o Activation GPCR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation Mediators Release of Histamine, Cytokines (IL-4, TNF-α), Leukotrienes, etc. Degranulation->Mediators

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Protocols

Murine Model of Allergic Rhinitis Induced by Ovalbumin and Compound 48/80

This protocol describes the induction of an allergic rhinitis model in Balb/c mice through intranasal administration of Ovalbumin (OVA) in conjunction with Compound 48/80 to enhance the allergic response.[2][3]

Materials:

  • Female Balb/c mice

  • Ovalbumin (OVA)

  • Compound 48/80

  • Sterile saline

  • Micropipettes

Experimental Workflow:

cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Day0 Day 0 Day7 Day 7 Day14 Day 14 Day21 Day 21 Day28_42 Days 28-42 (Daily) Day21->Day28_42 Sensitization_Admin Intranasal Administration (OVA + C48/80) Sensitization_Admin->Day0 Sensitization_Admin->Day7 Sensitization_Admin->Day14 Sensitization_Admin->Day21 Day28_Eval Day 28 Day42_Eval Day 42 Challenge_Admin Intranasal Challenge (OVA + C48/80) Challenge_Admin->Day28_42 Blood_Collection Blood Collection (IgE/IgG Analysis) Blood_Collection->Day28_Eval Blood_Collection->Day42_Eval Nasal_Symptoms Nasal Symptom Evaluation (Sneezing) Nasal_Symptoms->Day42_Eval Histology Histological Analysis Histology->Day28_Eval Cytokine_Analysis Nasal Mucosal IL-4 Analysis Cytokine_Analysis->Day28_Eval

References

Application Note: Calcium Imaging in Neurons Stimulated with Compound 48/80

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound 48/80 is a synthetic polymer widely utilized as a potent secretagogue to induce degranulation in mast cells. For many years, its effects in tissue and animal models were attributed almost exclusively to the release of histamine and other mediators from these immune cells. However, recent studies have conclusively demonstrated that Compound 48/80 can also directly activate various types of neurons, including enteric, dorsal root ganglion (DRG), and nodose ganglion neurons, independent of mast cell presence.[1][2][3][4] This direct neuronal activation is characterized by an increase in intracellular calcium concentration ([Ca²⁺]i), making calcium imaging a critical tool for investigating the compound's mechanism of action on the nervous system.

This application note provides detailed protocols for performing calcium imaging experiments in neuronal cultures stimulated with Compound 48/80, summarizes key quantitative findings from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: Direct Neuronal Activation

Compound 48/80 is known to activate Mas-related G protein-coupled receptors (Mrgprs), such as Mrgprb2 in mice and its human ortholog MRGPRX2.[5] While these receptors are well-known on mast cells, their presence on neurons explains the compound's direct excitatory effects. Activation of these Gq/11-coupled receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium, a crucial second messenger in neuronal signaling.[5][6] The resulting calcium transient can trigger neurotransmitter release and action potential firing.[1]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol C4880 Compound 48/80 MRGPR Mrgpr Receptor C4880->MRGPR Binds Gq Gq Protein MRGPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates CaChannel Ion Channels Gq->CaChannel Modulates Ca_Release Ca²⁺ Release (from ER) PLC->Ca_Release Stimulates Ca_Influx Ca²⁺ Influx CaChannel->Ca_Influx Calcium_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Calcium_Increase Ca_Release->Calcium_Increase Neuronal_Activation Neuronal Activation (e.g., Spike Discharge) Calcium_Increase->Neuronal_Activation

Caption: Proposed signaling pathway for Compound 48/80 in neurons.

Quantitative Data Summary

The following table summarizes the quantitative results from calcium imaging studies on primary neurons stimulated with Compound 48/80. Responses are often normalized to the maximum signal elicited by a calcium ionophore like ionomycin, which represents the saturation of the calcium dye.

Neuron TypeSpeciesCompound 48/80 Conc.Peak [Ca²⁺]i Response(% of Ionomycin Max)Percentage ofResponding NeuronsKey Findings & Reference
Dorsal Root Ganglion (DRG)Guinea Pig~10 µg/ml38.7 ± 3.8%29%Response onset is slower compared to nodose neurons.[1][2][7]
Nodose GanglionGuinea Pig~10 µg/ml31.5 ± 7.6%49%Response onset is quicker compared to DRG neurons.[1][2][7]
Enteric NeuronsGuinea Pig1 - 10 µg/mlNot specifiedNot specifiedEvoked spike discharge and Ca²⁺ transients in mast cell-free cultures.[2][3]

Experimental Protocols

This section provides a detailed protocol for measuring Compound 48/80-induced calcium transients in cultured neurons using the fluorescent indicator Fluo-4 AM.

  • Cells: Primary cultured neurons (e.g., DRG, nodose) plated on glass-bottom dishes or 96-well plates.

  • Reagents:

    • Fluo-4 AM (e.g., Thermo Fisher F14201)[8]

    • Anhydrous Dimethyl sulfoxide (DMSO)[8]

    • Pluronic® F-127, 20% solution in DMSO (e.g., Thermo Fisher P3000MP)[8]

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[8]

    • Compound 48/80 (e.g., Sigma-Aldrich)[2]

    • Ionomycin (for positive control)

    • Extracellular solution with and without Ca²⁺ (for mechanism investigation)

  • Equipment:

    • Inverted fluorescence microscope with a digital camera[8]

    • Light source and filter sets appropriate for Fluo-4 (Excitation/Emission: ~494/516 nm)[9]

    • Perfusion system or micropipettes for compound application[2]

    • Image acquisition and analysis software (e.g., MetaFluor, ImageJ/Fiji)[8]

Caption: Workflow for a neuronal calcium imaging experiment.

Step 1: Preparation of Fluo-4 AM Loading Solution (3-5 µM)

  • Reconstitute Fluo-4 AM: Prepare a stock solution of Fluo-4 AM (e.g., 1-2 mM) in high-quality, anhydrous DMSO. For example, add 44 µL of DMSO to a 50 µg vial of Fluo-4 AM to get an ~860 µM solution.[8] Aliquot and store at -20°C, protected from light and moisture.[9]

  • Prepare Working Solution: On the day of the experiment, dilute the Fluo-4 AM stock solution in a physiological buffer (like HBSS) to a final working concentration of 3-5 µM.[8][9]

  • Add Pluronic F-127: To aid in dye dispersal and cell loading, add Pluronic F-127 to the working solution for a final concentration of 0.02-0.1%.[8][10] Vortex thoroughly. Use the loading solution as soon as possible after preparation.[8]

Step 2: Loading Neurons with Fluo-4 AM

  • Wash Cells: Aspirate the culture medium from the neuronal culture. Gently wash the cells once with pre-warmed (37°C) physiological buffer (e.g., HBSS).[8]

  • Incubate with Dye: Add the Fluo-4 AM loading solution to the cells, ensuring they are fully covered.

  • Incubation: Incubate the cells in the dark. A typical protocol involves 15-30 minutes at 37°C followed by 15-30 minutes at room temperature, or simply 45-60 minutes at room temperature.[8][11][12]

  • Wash and De-esterification: Aspirate the loading solution. Wash the cells gently two to three times with fresh, pre-warmed buffer to remove extracellular dye.[9]

  • De-esterification: Add fresh buffer and incubate for another 15-30 minutes at room temperature in the dark. This crucial step allows intracellular esterases to cleave the AM ester group, trapping the active, calcium-sensitive form of Fluo-4 inside the neurons.[9]

Step 3: Image Acquisition

  • Microscope Setup: Place the dish on the stage of an inverted fluorescence microscope.

  • Locate Cells: Identify a field of view with healthy neurons.

  • Baseline Recording: Acquire a stable baseline fluorescence signal for 1-2 minutes before adding any stimulus. Use an appropriate frame rate (e.g., 0.5 or 1 Hz) to capture the dynamics of the calcium signal without causing excessive phototoxicity.[12]

  • Stimulation: Apply Compound 48/80 to the buffer bathing the cells. Application can be achieved via bath perfusion or a picospritzer for rapid, localized delivery.[2] Final concentrations typically range from 1 to 100 µg/ml.[1][2]

  • Record Response: Continue recording the fluorescence intensity for several minutes after stimulation to capture the peak and subsequent decay of the calcium signal.

  • Positive Control: At the end of the experiment, apply a saturating concentration of a calcium ionophore (e.g., 5-10 µM ionomycin) to elicit a maximal fluorescence response, which is useful for data normalization.

Step 4: Data Analysis

  • Define Regions of Interest (ROIs): Draw ROIs around the cell bodies of individual neurons to measure the average fluorescence intensity within each ROI for every frame of the recording.[8]

  • Background Subtraction: Measure the fluorescence of a background region (without cells) and subtract this value from the neuronal ROI intensities.

  • Calculate ΔF/F: The change in fluorescence is typically expressed as ΔF/F₀, where F is the fluorescence intensity at a given time point and F₀ is the average baseline fluorescence before stimulation. This normalization corrects for variations in dye loading and cell thickness.

  • Quantify Response: From the ΔF/F traces, determine key parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the signal.

Key Considerations and Troubleshooting

  • Mast Cell-Independent Effects: It is crucial to recognize that Compound 48/80's effects on neuronal preparations can be independent of mast cells. In mixed cultures, consider using mast cell-deficient models or pharmacological blockers (e.g., histamine antagonists) to isolate the direct neuronal effects.[2]

  • Desensitization: Neurons may exhibit desensitization upon repeated application of Compound 48/80. Ensure sufficient washout time between applications or use a single-application protocol.[13]

  • Cell Health: The entire procedure, especially dye loading, should be performed gently to maintain neuronal health. Use pre-warmed, physiological buffers.

  • Phototoxicity: Minimize light exposure to prevent phototoxicity and dye bleaching. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound 48/80 Toxicity in HMC-1.2 and RBL-2H3 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Compound 48/80 toxicity in HMC-1.2 and RBL-2H3 cell lines.

Frequently Asked Questions (FAQs)

Q1: We observe high cell death in our HMC-1.2/RBL-2H3 cultures after treatment with Compound 48/80, even at concentrations intended to induce degranulation. Is this expected?

A1: Yes, this is a documented phenomenon. Studies have shown that Compound 48/80, a common mast cell activator, is toxic to both HMC-1.2 (human mast cells) and RBL-2H3 (rat basophilic leukemia) cell lines.[1][2][3] It is challenging to identify a concentration of Compound 48/80 that induces degranulation without also causing significant cytotoxicity in these specific cell models.[1]

Q2: How can we differentiate between true degranulation and cell lysis caused by Compound 48/80 toxicity?

A2: To distinguish between degranulation and cytotoxicity, it is crucial to perform a cell viability assay in parallel with your degranulation assay. A common method is to measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is only released upon loss of membrane integrity (i.e., cell death).[1] If you observe a dose-dependent increase in both β-hexosaminidase (a marker for degranulation) and LDH release, it is likely that the observed mediator release is an artifact of cell lysis.[1]

Q3: Is there an optimal, non-toxic concentration of Compound 48/80 for inducing degranulation in HMC-1.2 and RBL-2H3 cells?

A3: Based on current scientific reports, a non-toxic concentration of Compound 48/80 that still effectively induces degranulation in HMC-1.2 and RBL-2H3 cells has not been clearly established.[1] Research indicates that at concentrations typically used to stimulate degranulation, Compound 48/80 causes general membrane permeabilization.[1] For RBL-2H3 cells, one study calculated a degranulation EC50 of 16.3 µg/mL and a cytotoxic LC50 of 25.9 µg/mL, demonstrating a narrow and overlapping window between efficacy and toxicity.[1]

Q4: Our HMC-1.2 cells show very low levels of β-hexosaminidase release, even at high concentrations of Compound 48/80. Why is this?

A4: The HMC-1.2 cell line is known to be poorly granulated.[1] This characteristic results in significantly less β-hexosaminidase release compared to more granulated cell lines like RBL-2H3, making it a less ideal model for studying degranulation based on this marker.[1]

Q5: What is the underlying mechanism of Compound 48/80 action and toxicity in these cells?

A5: Compound 48/80 acts as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][4] Activation of MRGPRX2 can initiate downstream signaling cascades, including the NF-κB pathway.[5] However, in HMC-1.2 and RBL-2H3 cells, the predominant effect at effective concentrations appears to be a direct, non-specific permeabilization of the cell membrane, the exact mechanism of which is still under investigation.[1]

Q6: We are experiencing high background in our degranulation assays, even in the untreated control wells. What are the possible causes?

A6: High background can be caused by several factors, including unhealthy cells, improper buffer pH, or issues with assay reagents.[6][7] Ensure your cells are healthy and not overly confluent. It is also critical to check the pH of your buffers before each experiment, as shifts in pH can affect cell viability and assay performance.[7]

Q7: Are there alternative, less toxic activators for inducing degranulation in HMC-1.2 and RBL-2H3 cells?

A7: Yes, several other compounds can be used to induce mast cell degranulation, potentially with less toxicity. These include substance P and PAMP-12, which also act as MRGPRX2 activators.[1] For IgE-dependent activation, sensitizing the cells with IgE followed by stimulation with an antigen (e.g., DNP-BSA) is a common method.[7] Calcium ionophores like A23187 can also be used, though they bypass the initial receptor signaling events.[8][9] It is important to note that the response to these activators can vary between cell lines.

Data Summary Tables

Table 1: Comparative Toxicity and Degranulation of Compound 48/80 in RBL-2H3 Cells

ParameterValueCell LineReference
Degranulation EC5016.3 µg/mLRBL-2H3[1]
Cytotoxicity LC5025.9 µg/mLRBL-2H3[1]

Note: Logistic regression for these parameters failed for the HMC-1.2 cell line in the cited study.[1]

Table 2: Troubleshooting Common Issues in Degranulation and Viability Assays

IssuePotential CauseRecommended Action
High background degranulationUnhealthy cells, incorrect buffer pH, reagent contamination.Ensure cell viability before the experiment, check and adjust buffer pH, use fresh reagents.[6][7]
Low signal in positive controlsSuboptimal activator concentration, unhealthy cells, incorrect assay procedure.Titrate the activator concentration, check cell health, review and optimize the assay protocol.
High LDH release at all C48/80 concentrationsInherent toxicity of Compound 48/80 in these cell lines.Acknowledge the cytotoxic effect, consider using lower concentrations or alternative activators, and always run parallel viability assays.[1]
Inconsistent results between experimentsVariations in cell passage number, reagent preparation, incubation times.Maintain consistent cell culture practices, prepare fresh reagents, and adhere strictly to a standardized protocol.

Experimental Protocols

Protocol 1: β-Hexosaminidase Degranulation Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Plating:

    • For RBL-2H3 cells (adherent), plate 500,000 cells per well in a 24-well plate in complete medium and incubate overnight to allow for adherence.[1]

    • For HMC-1.2 cells (suspension), they can be used directly from culture.

  • Cell Preparation:

    • For RBL-2H3 cells, aspirate the complete medium and wash the cells gently with PBS.[1]

    • Centrifuge HMC-1.2 cells and resuspend in a serum-free medium or an appropriate buffer (e.g., Tyrode's buffer).

  • Inducer Treatment:

    • Add your desired concentrations of Compound 48/80 (or other activators) diluted in serum- and phenol-red-free medium or buffer to the cells.

    • Include a negative control (buffer/medium only) and a positive control for maximum lysis (e.g., 1% Triton X-100).

  • Incubation:

    • Incubate the plate for 1 hour at 37°C.[1]

  • Supernatant Collection:

    • After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant.

  • Enzymatic Reaction:

    • In a separate 96-well plate, mix a portion of the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5).

    • Incubate for 1-1.5 hours at 37°C.

  • Stopping the Reaction:

    • Add a stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release relative to the maximum lysis control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay should be performed on parallel samples from the degranulation experiment.

  • Supernatant Collection:

    • Use the same supernatants collected for the β-hexosaminidase assay.

  • Assay Procedure:

    • Follow the instructions provided with a commercial LDH cytotoxicity assay kit. These kits typically involve mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stopping the Reaction:

    • Add the stop solution provided in the kit.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Calculation:

    • Calculate the percentage of LDH release relative to the maximum lysis control.

Visualizations

C48_80 Compound 48/80 MRGPRX2 MRGPRX2 C48_80->MRGPRX2 Toxicity Membrane Permeabilization (Cytotoxicity) C48_80->Toxicity Direct Effect in HMC-1.2/RBL-2H3 G_protein G-protein Activation MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC NFkB NF-κB Activation G_protein->NFkB IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Degranulation Degranulation (Mediator Release) Ca_release->Degranulation

Caption: Compound 48/80 Signaling and Toxicity Pathway.

start Start Experiment plate_cells Plate HMC-1.2 or RBL-2H3 Cells start->plate_cells prepare_reagents Prepare C48/80 Dilutions and Assay Reagents plate_cells->prepare_reagents treat_cells Treat Cells with C48/80 (Include Controls) prepare_reagents->treat_cells incubate Incubate (e.g., 1 hour, 37°C) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant split_supernatant Split Supernatant for Two Assays collect_supernatant->split_supernatant beta_hex_assay Perform β-Hexosaminidase Assay split_supernatant->beta_hex_assay Degranulation ldh_assay Perform LDH Cytotoxicity Assay split_supernatant->ldh_assay Toxicity read_plates Read Absorbance on Plate Reader beta_hex_assay->read_plates ldh_assay->read_plates analyze_data Analyze and Compare Data read_plates->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Assessing C48/80 Effects.

n_rect n_rect q1 High Cell Death Observed? q2 LDH Release Assay Performed? q1->q2 Yes a2 Perform parallel LDH assay to quantify cytotoxicity. q1->a2 No q3 LDH Release Correlates with β-Hex Release? q2->q3 Yes q2->a2 No q4 Using HMC-1.2 Cells? q3->q4 No a1 Expected outcome. C48/80 is toxic to these cell lines. q3->a1 Yes a4 Consider alternative activators or lower C48/80 concentrations. q4->a4 No a5 Low β-Hex release is expected due to poor granulation. q4->a5 Yes a3 Observed 'degranulation' is likely an artifact of cell lysis. a1->a3 a3->a4 a6 Consider using RBL-2H3 or another degranulation marker. a5->a6

Caption: Decision Tree for Troubleshooting C48/80 Toxicity.

References

Technical Support Center: Optimizing Compound 48/80 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound 48/80. The focus is on optimizing its concentration to achieve desired cellular responses while avoiding cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is Compound 48/80 and what is its primary mechanism of action?

A1: Compound 48/80 is a polymer of p-methoxy-N-methyl phenylethylamine crosslinked with formaldehyde, widely used as a potent, non-IgE-dependent mast cell activator.[1] It primarily functions as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells and its murine ortholog, Mrgprb2.[2][3] Activation of this receptor stimulates trimeric G-proteins (Gαi and Gαq), leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a critical step for mast cell degranulation and the release of inflammatory mediators like histamine and β-hexosaminidase.[2]

Q2: Why am I observing high levels of cell death in my experiments with Compound 48/80?

A2: A significant challenge when using Compound 48/80 is that the concentrations required to induce mast cell degranulation can also cause cell lysis.[6] This is not always a result of experimental error but rather an inherent property of the compound. One study found that for HMC1.2 and RBL-2H3 cell lines, there was no concentration of Compound 48/80 that could induce degranulation without also causing significant cytotoxicity, as measured by a lactate dehydrogenase (LDH) release assay.[7] It is crucial to perform cytotoxicity assays in parallel with your functional assays to monitor for cell lysis.

Q3: What is the optimal concentration of Compound 48/80 to use?

A3: The optimal concentration of Compound 48/80 is highly dependent on the cell type and the specific biological question being addressed. There is no single universally optimal concentration. For instance, to induce degranulation in LAD2 human mast cells, concentrations as low as 1 µg/mL can be effective, whereas HMC1 cells may require concentrations up to 100 µg/mL.[8][9] It is imperative to perform a dose-response curve for your specific cell line, measuring both the desired effect (e.g., degranulation) and cytotoxicity simultaneously.

Q4: Can Compound 48/80 affect cell types other than mast cells?

A4: Yes. While widely known as a mast cell activator, Compound 48/80 can also directly activate neurons, an effect that is independent of mast cells.[6] This can lead to confounding results in in vivo or tissue-based studies. Therefore, researchers should exercise caution when interpreting data from complex systems and consider the potential for off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in degranulation assay (e.g., β-hexosaminidase release) in untreated control wells. - Cell stress during handling (e.g., excessive centrifugation, harsh pipetting).- Contamination of cell culture.- Handle cells gently.- Optimize cell seeding density.- Ensure all reagents and equipment are sterile.
Inconsistent or no degranulation in response to Compound 48/80. - Suboptimal concentration of Compound 48/80.- Loss of cell line functionality over time.- Incorrect assay buffer or incubation conditions.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Regularly test the functionality of your mast cell line, as they can lose their degranulation capacity with continuous passaging.[1]- Ensure the use of appropriate buffers (e.g., Tyrode's buffer) and incubation times (typically 15-60 minutes).[8][9][10]
High signal in cytotoxicity assay (e.g., LDH or MTT) at concentrations expected to induce degranulation. - Compound 48/80 is inherently cytotoxic at degranulating concentrations in some cell lines.[7]- The chosen concentration is too high for the specific cell type.- Concurrently run a cytotoxicity assay (e.g., LDH release) with your degranulation assay across a range of Compound 48/80 concentrations.- If a non-toxic degranulating concentration cannot be found, consider using an alternative mast cell activator (e.g., substance P, ionomycin, or IgE/anti-IgE).
Variability between experimental replicates. - Uneven cell seeding.- Inaccurate pipetting of Compound 48/80 or assay reagents.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.

Data Presentation

Table 1: Dose-Response of Compound 48/80 on Degranulation and Cytotoxicity in Mast Cell Lines

Cell LineCompound 48/80 Concentration (µg/mL)Degranulation (% β-hexosaminidase release)Cytotoxicity (% LDH release)Reference
RBL-2H3 16.3EC₅₀ for degranulation-[7]
25.9-LC₅₀ for cytotoxicity[7]
HMC1.2 Titrated from 66.7 downwardsNo concentration found to induce degranulation without cytotoxicity.Significant LDH release at concentrations inducing β-hexosaminidase release.[7]
LAD2 1Effective for inducing degranulation.Not specified, but generally lower concentrations are less cytotoxic.[8][9]
HMC1 100Required for significant degranulation.Not specified, but high concentrations increase the risk of cytotoxicity.[8][9]
P815 10Used to induce degranulation.Not specified.[11]
Peritoneal Mast Cells 10Used to induce degranulation.Not specified.[11]

Experimental Protocols

β-Hexosaminidase Release Assay (Degranulation)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cells in suspension

  • Tyrode's buffer (or other suitable physiological buffer)

  • Compound 48/80 stock solution

  • 96-well V-bottom plate

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5)

  • Stop solution: 0.4 M Glycine, pH 10.7

  • 0.2% Triton-X100 for cell lysis (total release control)

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Wash cells and resuspend in Tyrode's buffer to the desired concentration (e.g., 5 x 10⁵ cells/mL).

  • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare control wells:

    • Spontaneous Release: Add 100 µL of Tyrode's buffer.

    • Total Release: Add 100 µL of 0.2% Triton-X100.

  • Add 100 µL of Compound 48/80 at various concentrations to the experimental wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate at 450 x g for 5 minutes to pellet the cells.

  • Carefully transfer 30 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Add 10 µL of the PNAG substrate solution to each well containing the supernatant.

  • Incubate at 37°C for 90 minutes.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Read the absorbance at 405 nm.

  • Calculation:

    • Percent Degranulation = [(Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant, which is an indicator of cell membrane damage and lysis.

Materials:

  • Cells and experimental setup as in the degranulation assay

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or ScienCell)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)

Procedure:

  • Collect the supernatant from your experimental wells at the same time as the degranulation assay.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves:

    • Transferring a specific volume of the supernatant to a new 96-well plate.

    • Adding a reaction mixture containing the LDH substrate and a tetrazolium salt.

    • Incubating for a specified time at room temperature, protected from light.

    • Adding a stop solution.

    • Measuring the absorbance.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells lysed with the lysis buffer provided in the kit.

  • Calculation:

    • Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well flat-bottom plate

  • Compound 48/80

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere (if applicable) or stabilize.

  • Treat the cells with various concentrations of Compound 48/80 for the desired duration.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.

  • Read the absorbance at 570 nm.

  • Calculation:

    • Percent Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Visualizations

Compound4880_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol C48/80 C48/80 MRGPRX2 MRGPRX2 C48/80->MRGPRX2 G_protein Gαq/i MRGPRX2->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces Degranulation Degranulation Ca_release->Degranulation triggers

Caption: Compound 48/80 Signaling Pathway in Mast Cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Concurrent Assays cluster_analysis Data Analysis cell_prep Prepare Mast Cell Suspension plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells add_c4880 Add Compound 48/80 (Dose-Response) plate_cells->add_c4880 degran_assay Degranulation Assay (β-Hexosaminidase) add_c4880->degran_assay Collect Supernatant cyto_assay Cytotoxicity Assay (LDH Release) add_c4880->cyto_assay Collect Supernatant read_absorbance Read Absorbance degran_assay->read_absorbance cyto_assay->read_absorbance calc_percent Calculate % Degranulation and % Cytotoxicity read_absorbance->calc_percent compare_data Compare Dose-Response Curves calc_percent->compare_data

Caption: Workflow for Optimizing Compound 48/80 Concentration.

Troubleshooting_Logic start High Cell Lysis Observed? is_degran_ok Is Degranulation Signal Present? start->is_degran_ok Yes check_controls Check Assay Controls and Cell Health start->check_controls No lower_conc Lower Compound 48/80 Concentration is_degran_ok->lower_conc Yes alt_agonist Consider Alternative Agonist is_degran_ok->alt_agonist No lower_conc->is_degran_ok Re-test no_window Conclusion: No Therapeutic Window for this Cell Line lower_conc->no_window If lysis persists at effective concentrations optimize_assay Optimize Assay Conditions (e.g., incubation time) alt_agonist->optimize_assay

References

Issues with Compound 48/80 stability and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound 48/80. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and long-term storage of Compound 48/80.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid Compound 48/80?

Solid Compound 48/80 should be stored at -20°C under desiccating conditions.[1] When stored properly, it is stable for at least four years.[1][2]

2. How should I prepare and store stock solutions of Compound 48/80?

Compound 48/80 is soluble in water, with a solubility of up to 50 mg/mL.[3][4] For aqueous stock solutions, it is not recommended to store them for more than one day.[1] For longer-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]

3. What are the recommended long-term storage conditions for Compound 48/80 stock solutions?

Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

4. Can I autoclave aqueous solutions of Compound 48/80?

Yes, aqueous solutions of Compound 48/80 can be autoclaved at 15 psi for 30 minutes without a detectable change in toxicity or potency.[3]

5. I am observing precipitation in my Compound 48/80 solution. What should I do?

If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution. For in vivo experiments, it is always recommended to prepare the working solution fresh on the same day of use.

6. What are the primary signs of Compound 48/80 degradation?

The primary indicator of degradation is a loss of biological activity, which can be assessed by a reduction in its ability to induce mast cell degranulation. This can be quantified by measuring the release of histamine or β-hexosaminidase from mast cells after stimulation.

7. Is Compound 48/80 sensitive to light?

Data Presentation

Table 1: Recommended Storage Conditions for Compound 48/80

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C≥ 4 yearsStore under desiccating conditions.[1][2]
Aqueous Solution2-8°C≤ 1 dayPrepare fresh for daily use.[1]
Stock Solution-20°C1 monthAliquot to avoid freeze-thaw cycles.[5]
Stock Solution-80°C6 monthsAliquot to avoid freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 10 mg/mL aqueous stock solution of Compound 48/80.

Materials:

  • Compound 48/80 (solid)

  • Sterile, deionized or distilled water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptically weigh the desired amount of Compound 48/80 solid.

  • Transfer the solid to a sterile conical tube or vial.

  • Add the required volume of sterile water to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the solid is completely dissolved. A clear solution should be obtained.[3]

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: Potency Assessment by Histamine Release Assay

This bioassay determines the potency of Compound 48/80 by measuring its ability to induce histamine release from rat peritoneal mast cells (RPMCs).

Materials:

  • Rat Peritoneal Mast Cells (RPMCs)

  • Tyrode buffer

  • Compound 48/80 solutions (control and test samples)

  • o-phthalaldehyde (OPT) reagent

  • Perchloric acid

  • NaOH

  • 96-well microplate (black)

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • RPMCs Isolation: Isolate RPMCs from rats as per established laboratory protocols.

  • Cell Plating: Resuspend the isolated RPMCs in Tyrode buffer and plate them into a 96-well microplate.

  • Incubation: Pre-incubate the cells at 37°C for 10 minutes.

  • Stimulation: Add varying concentrations of the control and stored Compound 48/80 solutions to the wells. Incubate for an additional 10-20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C.

  • Histamine Measurement:

    • Transfer the supernatant to a new plate.

    • Add perchloric acid to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new plate and add NaOH, followed by the OPT reagent.

    • After a short incubation in the dark, stop the reaction with acid.

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of histamine release relative to a positive control (a fresh, potent lot of Compound 48/80) and a negative control (unstimulated cells). A significant decrease in histamine release for the stored sample compared to the fresh control indicates degradation and loss of potency.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Potency Assay weigh Weigh Compound 48/80 dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex until Clear dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store stimulate Stimulate with C48/80 store->stimulate Use in Experiment isolate Isolate Mast Cells plate Plate Cells isolate->plate plate->stimulate measure Measure Histamine Release stimulate->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for preparing and testing Compound 48/80.

signaling_pathway C4880 Compound 48/80 GPCR G-Protein Coupled Receptor (e.g., MRGPRX2) C4880->GPCR G_protein Trimeric G-Proteins (Gαq/11, Gαi) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Mast Cell Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

References

Why is there no degranulation with Compound 48/80 in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of degranulation with Compound 48/80 in their experiments.

Troubleshooting Guide: No Degranulation Observed with Compound 48/80

If you are not observing the expected degranulation in your mast cells or basophils after stimulation with Compound 48/80, please review the following potential causes and troubleshooting steps.

Problem 1: Suboptimal Experimental Conditions

A common reason for the failure of Compound 48/80 to induce degranulation is the use of suboptimal experimental parameters.

Solution:

Ensure your experimental setup aligns with established protocols. Key parameters to verify include:

  • Compound 48/80 Concentration: The effective concentration of Compound 48/80 is highly dependent on the cell type.[1][2] A concentration that is too low will not trigger degranulation, while a concentration that is too high can lead to cytotoxicity, which may be misinterpreted as a lack of a specific degranulation response.[3]

  • Incubation Time: Degranulation is a rapid process, often occurring within minutes of stimulation.[4][5]

  • Temperature: Mast cell degranulation is an active cellular process that is temperature-dependent. Experiments are typically performed at 37°C.[6]

  • pH: The pH of the buffer can influence the activity of Compound 48/80.[1]

Recommended Starting Conditions for Common Cell Types:

Cell TypeCompound 48/80 Concentration (µg/mL)Incubation Time (minutes)Temperature (°C)
Rat Peritoneal Mast Cells1 - 1010 - 3037
Human Mast Cell Line (LAD2)1 - 103037
RBL-2H3 Cells10 - 506037
Problem 2: Reagent Quality and Preparation

The quality and preparation of Compound 48/80 and other reagents are critical for successful experiments.

Solution:

  • Compound 48/80 Stock Solution: Compound 48/80 is soluble in water.[7] Prepare fresh stock solutions and store them appropriately, typically at -20°C for longer-term storage.[7] Repeated freeze-thaw cycles should be avoided.

  • Buffer Composition: Ensure the buffer used for cell suspension and stimulation is appropriate. For example, Tyrode's solution containing 0.1% gelatin is often used.[8] The absence of essential ions like calcium can inhibit degranulation.[1]

Problem 3: Cell Health and Responsiveness

The physiological state of the mast cells or basophils is paramount for their ability to degranulate.

Solution:

  • Cell Viability: Always assess cell viability before starting an experiment. Low viability can be a reason for a lack of response.

  • Cell Type Specificity: Compound 48/80's efficacy can vary between different mast cell populations (e.g., connective tissue vs. mucosal mast cells) and species.[1] It is widely used for non-IgE dependent activation of mast cells.[6][9]

  • Cell Desensitization: Pre-incubation of mast cells with Compound 48/80 can lead to desensitization and a lack of response upon subsequent stimulation.[10]

Problem 4: Assay Sensitivity and Method of Detection

The method used to measure degranulation may not be sensitive enough to detect a response.

Solution:

  • Multiple Detection Methods: Consider using multiple methods to assess degranulation. Common assays include:

    • β-hexosaminidase release assay: A colorimetric assay that measures the release of a granular enzyme.[3]

    • Histamine release assay: Measures the release of histamine, a key mediator in mast cell granules, often by ELISA or bioassay.[8][11]

    • Microscopy: Visualization of granule release using techniques like electron microscopy or staining with dyes like toluidine blue.[11][12]

  • Assay Controls: Include appropriate positive and negative controls in your experiment. A known secretagogue for your cell type can serve as a positive control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Compound 48/80?

Compound 48/80 is a polymer that acts as a basic secretagogue, inducing mast cell degranulation through a non-IgE-dependent pathway.[9][13] It is known to activate G proteins, specifically the G(i/o) class, and the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[9][14][15] This activation leads to an increase in intracellular calcium, which is a crucial step for the fusion of granules with the plasma membrane and the release of inflammatory mediators.[14][15]

Q2: Can Compound 48/80 be toxic to cells?

Yes, at higher concentrations, Compound 48/80 can be toxic to mast cell lines like HMC1.2 and RBL-2H3.[3] This toxicity can lead to membrane permeabilization and the non-specific release of cellular contents, which can be mistaken for degranulation.[3] It is crucial to perform a dose-response curve to determine the optimal concentration that induces degranulation without causing significant cell death.

Q3: Are the effects of Compound 48/80 always mediated by mast cells?

While Compound 48/80 is widely used as a mast cell degranulator, some studies have shown that it can have direct effects on other cell types, such as neurons, independent of mast cell activation.[2][9][16] Therefore, it is important to interpret results with caution and, where possible, use mast cell-deficient models or mast cell stabilizers to confirm the role of mast cells in the observed effects.[16]

Q4: My experiment still isn't working. What else can I check?

If you have worked through the troubleshooting guide and are still not seeing degranulation, consider the following:

  • Source of Compound 48/80: Ensure the compound is from a reputable supplier.

  • Experimental Model: If using an in vivo model, factors such as the route of administration and animal strain can influence the outcome.[13][17]

  • Inhibitory Substances: Check for the presence of any inadvertent inhibitors in your experimental system. For instance, nitric oxide has been shown to inhibit mast cell-induced inflammation.[18]

Experimental Protocols

Standard Protocol for In Vitro Mast Cell Degranulation with Compound 48/80

This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Preparation:

    • Isolate primary mast cells (e.g., rat peritoneal mast cells) or culture a mast cell line (e.g., LAD2, RBL-2H3) under standard conditions.

    • Wash the cells with a suitable buffer (e.g., Tyrode's solution or HEPES buffer) and resuspend them at the desired concentration.

  • Stimulation:

    • Pre-warm the cell suspension and Compound 48/80 working solutions to 37°C.

    • Add varying concentrations of Compound 48/80 to the cell suspension. A typical starting range is 1-50 µg/mL.

    • Incubate for 10-60 minutes at 37°C.

  • Termination of Reaction:

    • Stop the reaction by placing the samples on ice and centrifuging at a low speed (e.g., 400 x g for 5 minutes at 4°C) to pellet the cells.

  • Measurement of Degranulation:

    • Carefully collect the supernatant for analysis of released mediators (e.g., β-hexosaminidase or histamine).

    • Lyse the cell pellet to determine the total cellular content of the mediator.

    • Calculate the percentage of mediator release.

Visualizations

Signaling Pathway of Compound 48/80-Induced Degranulation

Compound4880_Pathway Compound 48/80 Signaling Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 binds G_protein Gαq/i MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_influx ↑ Intracellular Ca²⁺ Ca_release->Ca_influx Degranulation Degranulation Ca_influx->Degranulation induces

Caption: Signaling cascade initiated by Compound 48/80.

Troubleshooting Workflow for No Degranulation

Troubleshooting_Workflow Troubleshooting Workflow: No Degranulation Start No Degranulation Observed Check_Conditions Verify Experimental Conditions (Concentration, Time, Temp, pH) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Compound 48/80, Buffers) Check_Conditions->Check_Reagents Conditions OK Optimize Optimize Conditions Check_Conditions->Optimize Suboptimal Check_Cells Evaluate Cell Health (Viability, Responsiveness) Check_Reagents->Check_Cells Reagents OK Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh Poor Quality Check_Assay Review Assay Method (Sensitivity, Controls) Check_Cells->Check_Assay Cells Healthy Use_New_Cells Use New/Healthy Cells Check_Cells->Use_New_Cells Poor Health Change_Assay Use Alternative Assay Check_Assay->Change_Assay Insensitive Success Degranulation Observed Check_Assay->Success Assay OK Further_Investigation Consult Literature/ Technical Support Check_Assay->Further_Investigation Still No Result Optimize->Start Prepare_Fresh->Start Use_New_Cells->Start Change_Assay->Start

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Addressing the Desensitization Effect of Compound 48/80 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the desensitization effect of Compound 48/80 in in vivo experiments. This resource offers frequently asked questions, detailed troubleshooting guides, structured data tables, experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is Compound 48/80 and how does it activate mast cells?

A1: Compound 48/80 is a polymer formed by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[1] It is a potent and widely used secretagogue that induces non-IgE-dependent degranulation of mast cells.[1] Its mechanism of action involves the activation of Mas-related G protein-coupled receptors (MRGPRs), specifically MRGPRX2 in humans and its ortholog MrgprB2 in mice. This activation triggers downstream signaling cascades leading to the release of histamine and other inflammatory mediators from mast cell granules.

Q2: What is the desensitization effect of Compound 48/80?

A2: The desensitization effect, also known as tachyphylaxis, refers to the phenomenon where repeated administration of Compound 48/80 leads to a diminished or absent response from mast cells.[1][2] Subsequent exposures to the compound result in reduced or no degranulation and release of inflammatory mediators.

Q3: What is the underlying mechanism of Compound 48/80-induced desensitization?

A3: The primary mechanism of desensitization to Compound 48/80 is the internalization of the MRGPRX2 receptor from the mast cell surface upon initial stimulation. This process is mediated by β-arrestin. The reduction in the number of available receptors on the cell membrane renders the mast cell refractory to subsequent stimulation by Compound 48/80.

Q4: How long does the desensitization to Compound 48/80 last?

A4: The duration of desensitization can vary depending on the experimental model, the dose of Compound 48/80 used, and the frequency of administration. Some studies have shown that complete desensitization can be achieved rapidly, with subsequent administrations within minutes failing to elicit a response.[1] The recovery of responsiveness is dependent on the re-expression and trafficking of MRGPRX2 back to the cell surface.

Q5: Does Compound 48/80 induce cross-desensitization with other mast cell activators?

A5: Compound 48/80 does not typically induce cross-desensitization with IgE-mediated mast cell activators.[1] This is because they utilize distinct signaling pathways. For example, mast cells desensitized to Compound 48/80 can still degranulate in response to an antigen if they are sensitized with IgE.[3] However, it can induce cross-desensitization with other ligands that act through the MRGPRX2 receptor.

Troubleshooting Guides

Q1: Why am I not observing a desensitization effect in my in vivo model?

A1:

  • Inadequate Initial Dose: The initial dose of Compound 48/80 may be insufficient to cause significant MRGPRX2 internalization and induce a desensitized state. Refer to the dose-response tables below and consider performing a dose-ranging study for your specific model.

  • Timing of Subsequent Doses: The interval between the initial and subsequent doses of Compound 48/80 is critical. If the time is too long, mast cells may have already started to recover their responsiveness. Some studies show desensitization with subsequent administrations as close as 5 minutes apart.[1]

  • Animal Strain Variability: Different mouse and rat strains can exhibit varying sensitivity to Compound 48/80.[4] It is crucial to be aware of the strain-specific responses and adjust the protocol accordingly. For example, BALB/c and C57BL/6 mice may have different sensitivities.[5]

  • Compound 48/80 Batch Variability: The potency of Compound 48/80 can vary between different batches and suppliers. It is advisable to test each new batch to determine its effective concentration for inducing degranulation and desensitization.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intradermal) will influence the local and systemic concentrations of Compound 48/80 and, consequently, the desensitization effect. Ensure the chosen route is appropriate for your experimental question.

Q2: My animals are showing signs of severe systemic anaphylaxis after the initial injection, preventing me from studying desensitization. What can I do?

A2:

  • Dose Reduction: The dose of Compound 48/80 is likely too high for your specific animal model and strain. A lower dose may be sufficient to induce mast cell degranulation and subsequent desensitization without causing a lethal systemic reaction.

  • Gradual Dosing Regimen: Instead of a single high dose, consider a protocol with escalating doses of Compound 48/80 over a short period. This can gradually desensitize the mast cells and reduce the severity of the systemic reaction.

  • Use of Antihistamines: Pre-treatment with an H1 receptor antagonist can help to mitigate the severe effects of histamine release, such as a drop in blood pressure and respiratory distress, allowing for the study of the desensitization mechanism itself.

Q3: I am seeing inconsistent levels of mast cell degranulation in my control (non-desensitized) group.

A3:

  • Injection Technique: Ensure that the injection technique is consistent, especially for local administration routes like intradermal or intraplantar injections. The volume and depth of injection can affect the local concentration of Compound 48/80.

  • Handling Stress: Excessive handling of the animals before and during the experiment can cause stress-induced mast cell degranulation, leading to variability in your results. Acclimatize the animals to the experimental procedures.

  • Assessment Method: The method used to quantify mast cell degranulation (e.g., histamine release assay, toluidine blue staining, measurement of edema) should be standardized and validated for your experimental setup.[6]

Q4: My results suggest that Compound 48/80 is having effects independent of mast cells.

A4:

  • Direct Neuronal Activation: It is important to be aware that Compound 48/80 can directly activate sensory neurons, which can contribute to responses like pain and inflammation, independent of mast cell degranulation.[1][2]

  • Use of Mast Cell-Deficient Models: To confirm the mast cell dependency of your observed effects, consider using mast cell-deficient mouse models (e.g., KitW-sh/W-sh mice).[7] Comparing the response in these mice to wild-type controls can help dissect the mast cell-specific contributions.

Quantitative Data

Table 1: In Vivo Doses of Compound 48/80 for Inducing Mast Cell Degranulation and Desensitization

Animal ModelRoute of AdministrationDoseObserved EffectReference(s)
Mouse (ICR)Intraperitoneal8 mg/kgSystemic anaphylaxis[8]
Mouse (BALB/c)Subcutaneous50 µ g/site Scratching behavior
Mouse (ND4 Swiss)Intraplantar0.3 µ g/paw Thermal hyperalgesia, edema[6]
Mouse (C57BL/6)Intradermal10 µ g/site Itch response
Rat (Sprague-Dawley)Subplantar10 µ g/paw Paw edema[9]
RatIntraperitoneal0.5 mg in 10 ml PBSMesenteric mast cell degranulation[10]

Table 2: Quantification of Mast Cell Degranulation in Response to Compound 48/80

Animal ModelTissueCompound 48/80 DoseMethod of QuantificationResultReference(s)
Mouse (ND4 Swiss)Hindpaw0.3 µ g/paw Histology (Toluidine Blue)~20% intact mast cells after treatment[6]
RatPeritoneal Mast Cells0.1 µg/ml (in vitro)Histamine Release~94% degranulation[9]
Mouse (C3H)Ear Skin2 Gy irradiationHistology (Toluidine Blue)~20% degranulated mast cells[11]

Detailed Experimental Protocols

Protocol 1: In Vivo Desensitization of Mice to Compound 48/80

Objective: To induce a state of mast cell desensitization in mice using Compound 48/80.

Materials:

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • Mice (e.g., BALB/c or C57BL/6, 8-12 weeks old)

  • Insulin syringes with 29G needles

  • Vortex mixer

Procedure:

  • Preparation of Compound 48/80 Solution:

    • Prepare a stock solution of Compound 48/80 at 1 mg/ml in sterile saline.

    • Vortex thoroughly to ensure complete dissolution.

    • Further dilute the stock solution with sterile saline to the desired final concentration for injection (e.g., for an 8 mg/kg intraperitoneal injection in a 25g mouse, you would inject 200 µl of a 1 mg/ml solution).

  • Animal Handling and Acclimatization:

    • House the mice in a controlled environment for at least one week before the experiment to acclimatize them.

    • Handle the mice gently to minimize stress.

  • Induction of Desensitization:

    • Initial (Desensitizing) Dose: Inject the mice with the chosen dose of Compound 48/80 via the desired route (e.g., intraperitoneally).

    • Observation: Closely monitor the animals for signs of anaphylactic shock (e.g., lethargy, piloerection, respiratory distress).

    • Subsequent (Challenge) Dose: After a predetermined interval (e.g., 1 hour), administer a second, identical dose of Compound 48/80.

  • Assessment of Desensitization:

    • Observe the response to the challenge dose. A lack of or significantly reduced anaphylactic response compared to a control group receiving only a single dose indicates desensitization.

    • For more quantitative assessment, see Protocol 2.

Protocol 2: Assessment of Mast Cell Degranulation in Mouse Paw Edema Model

Objective: To quantify the extent of mast cell degranulation by measuring paw edema.

Materials:

  • Compound 48/80 solution (prepared as in Protocol 1)

  • Digital calipers

  • Mice

  • Evans blue dye (optional, for vascular permeability assessment)

Procedure:

  • Baseline Measurement:

    • Using digital calipers, measure the thickness of the hind paw of each mouse before any injections.

  • Induction of Paw Edema:

    • Inject a small volume (e.g., 20-50 µl) of the Compound 48/80 solution subcutaneously into the plantar surface of the hind paw.

    • Inject the contralateral paw with the same volume of sterile saline as a control.

  • Measurement of Edema:

    • At specific time points after the injection (e.g., 30, 60, 120 minutes), re-measure the thickness of both paws.[9]

    • The increase in paw thickness in the Compound 48/80-injected paw compared to the saline-injected paw is a measure of edema.

  • Assessment in Desensitized Animals:

    • To assess desensitization, perform this protocol on mice that have undergone the desensitization procedure described in Protocol 1.

    • A significantly reduced paw edema response to the local Compound 48/80 challenge in desensitized mice compared to non-desensitized controls indicates successful desensitization.

  • (Optional) Evans Blue Extravasation:

    • To quantify vascular permeability, inject Evans blue dye intravenously before the paw challenge.

    • After a set time, sacrifice the animals, excise the paw tissue, and extract the Evans blue dye for spectrophotometric quantification. A lower amount of dye in the paws of desensitized animals indicates reduced vascular permeability due to decreased mast cell degranulation.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Compound 48/80-Induced Mast Cell Degranulation and Desensitization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_desensitization Desensitization Pathway C48/80 C48/80 MRGPRX2 MRGPRX2 C48/80->MRGPRX2 Binds G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates beta_arrestin β-Arrestin MRGPRX2->beta_arrestin Recruits PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C DAG->PKC Activates Granule_fusion Granule Fusion & Degranulation Ca_ER->Granule_fusion PKC->Granule_fusion Histamine Histamine Release Granule_fusion->Histamine Internalization MRGPRX2 Internalization beta_arrestin->Internalization Mediates G cluster_setup Experimental Setup cluster_procedure Desensitization Procedure cluster_assessment Assessment of Desensitization cluster_analysis Data Analysis Animal_prep Animal Acclimatization (e.g., Mice, 1 week) Group_assignment Assign Animals to Groups (Control vs. Desensitization) Animal_prep->Group_assignment C4880_prep Prepare Compound 48/80 Solution (Sterile Saline) Initial_injection Initial Injection (Desensitization Group: C48/80 Control Group: Saline) C4880_prep->Initial_injection Group_assignment->Initial_injection Wait Waiting Period (e.g., 1 hour) Initial_injection->Wait Challenge_injection Challenge Injection (Both Groups: C48/80) Wait->Challenge_injection Observation Observe for Anaphylactic Shock Challenge_injection->Observation Paw_edema Measure Paw Edema Challenge_injection->Paw_edema Histamine_assay Measure Plasma Histamine Challenge_injection->Histamine_assay Histology Histological Analysis of Mast Cells Challenge_injection->Histology Data_collection Collect and Record Data Observation->Data_collection Paw_edema->Data_collection Histamine_assay->Data_collection Histology->Data_collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_collection->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Minimizing off-target effects of Compound 48/80 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Compound 48/80 in their experiments.

Frequently Asked Questions (FAQs)

What is Compound 48/80 and what is its primary on-target effect?

Compound 48/80 is a polymeric mixture of p-methoxy-N-methyl phenylethylamine crosslinked by formaldehyde.[1] It is widely used in research as a potent, non-IgE-dependent secretagogue to induce mast cell degranulation and the release of inflammatory mediators like histamine.[1][2] This action is considered its primary on-target effect.

What are the known off-target effects of Compound 48/80?

A significant off-target effect of Compound 48/80 is the direct activation of neurons, including enteric neurons and visceral afferents, independent of mast cell degranulation.[1][3] Studies have shown that Compound 48/80 can evoke spike discharges and calcium transients in cultured neurons that are devoid of mast cells.[3] Additionally, at concentrations typically used to induce degranulation, Compound 48/80 can be toxic to certain mast cell and basophil model cell lines, such as HMC1.2 and RBL-2H3, causing cell lysis rather than selective degranulation.[4]

What is the mechanism of action for Compound 48/80's on-target and off-target effects?

The precise mechanism of action is not fully elucidated.[5] For its on-target effect on mast cells, Compound 48/80 is thought to activate G proteins of the G(i/o) class, leading to the stimulation of phospholipase C and D pathways and subsequent degranulation.[3][6] It has also been shown to act as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[7] The off-target neuronal activation may also involve G protein activation.[3] Some evidence suggests that Compound 48/80's activation of G proteins could be indirect, occurring via the stimulation of phospholipase D and the generation of lysophosphatidic acid (LPA), which then activates LPA receptors.[8]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cell culture experiments.

Possible Cause 1: Cell Lysis due to Toxicity. At concentrations commonly used to induce degranulation, Compound 48/80 can cause cell lysis in some mast cell and basophil cell lines, such as HMC1.2 and RBL-2H3.[4] This can lead to the non-specific release of cellular contents, confounding assays that measure degranulation via the release of cytoplasmic enzymes like lactate dehydrogenase (LDH) or β-hexosaminidase.[4]

Troubleshooting Steps:

  • Perform a viability assay: Always run a parallel cytotoxicity assay (e.g., LDH release or a trypan blue exclusion assay) to determine the concentration range of Compound 48/80 that induces degranulation without causing significant cell death in your specific cell line.[4]

  • Optimize Compound 48/80 concentration: Start with a low concentration (e.g., 0.1 µg/ml) and perform a dose-response curve to find the optimal concentration that maximizes degranulation with minimal cytotoxicity.[9]

  • Consider alternative cell lines: If toxicity remains an issue, consider using primary mast cells, which may have different sensitivities.

Issue: Observing effects in vivo that cannot be attributed to mast cell degranulation.

Possible Cause 2: Direct Neuronal Activation. Compound 48/80 directly activates various types of neurons, including sensory and enteric neurons, which can lead to physiological responses independent of mast cell mediators.[1][3]

Troubleshooting Steps:

  • Use mast cell-deficient models: To dissect mast cell-dependent versus independent effects, utilize mast cell-deficient mouse models (e.g., W/Wv mice) and compare their responses to wild-type controls.

  • Employ mast cell stabilizers: Pre-treatment with mast cell stabilizers like cromolyn can help to inhibit mast cell degranulation. However, be aware that some studies suggest cromolyn may also have direct effects on neurons.[1]

  • Use receptor antagonists for mast cell mediators: To confirm the involvement of mast cell mediators like histamine, use specific receptor antagonists (e.g., H1 and H2 receptor antagonists).[3] If the observed effect persists in the presence of these antagonists, it is likely a direct off-target effect of Compound 48/80.

  • Cross-desensitization experiments: In some experimental setups, prior administration of an antigen to sensitized animals can desensitize the mast cell-mediated response. If subsequent administration of Compound 48/80 still elicits a response, it points towards a mast cell-independent mechanism.[3][10]

Quantitative Data Summary

The following table summarizes the effective concentrations of Compound 48/80 for its on-target and off-target effects as reported in the literature. These values can vary depending on the specific experimental model and conditions.

EffectCell/Tissue TypeConcentration RangeReference(s)
On-Target: Mast Cell Degranulation
Histamine ReleaseRat Peritoneal Mast Cells1 - 10 µg/ml[11]
β-hexosaminidase ReleaseLAD-2 Mast CellsEC50: ~2.4 µM[7]
Histamine ReleaseCord blood-derived mast cells0.01 - 10 µg/ml[9]
Off-Target: Neuronal Activation
Spike Discharge & Ca++ TransientsEnteric Neurons1 and 10 µg/ml[3][10]
Ca++ TransientsDRG and Nodose Ganglion Cells1 and 10 µg/ml[1][3]
Off-Target: Cytotoxicity
Cell LysisHMC1.2 and RBL-2H3 cellsConcentrations typically used for degranulation[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Compound 48/80 for Mast Cell Degranulation without Cytotoxicity

Objective: To identify the concentration of Compound 48/80 that induces maximum degranulation with minimal cell lysis in a chosen mast cell line.

Methodology:

  • Cell Culture: Culture your mast cell line of interest (e.g., LAD-2, RBL-2H3, or primary bone marrow-derived mast cells) according to standard protocols.

  • Plating: Seed the cells in a 96-well plate at an appropriate density.

  • Compound 48/80 Treatment: Prepare a serial dilution of Compound 48/80 (e.g., from 0.01 to 100 µg/ml). Add the different concentrations to the wells. Include a vehicle control (the buffer used to dissolve Compound 48/80) and a positive control for maximum lysis (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired time (e.g., 30 minutes to 1 hour) at 37°C.

  • Degranulation Assay (β-hexosaminidase release):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the β-hexosaminidase activity in the supernatant using a suitable substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Lyse the remaining cells in the pellet to measure the total cellular β-hexosaminidase activity.

    • Calculate the percentage of β-hexosaminidase release.

  • Cytotoxicity Assay (LDH release):

    • Use a commercially available LDH cytotoxicity assay kit.

    • Measure LDH activity in the same supernatants collected for the degranulation assay.

    • Measure the maximum LDH release from the positive control wells.

    • Calculate the percentage of LDH release.

  • Data Analysis: Plot the percentage of β-hexosaminidase release and LDH release against the concentration of Compound 48/80. The optimal concentration will be the one that gives a high degranulation signal with a low cytotoxicity signal.

Protocol 2: Investigating Off-Target Neuronal Activation using Calcium Imaging

Objective: To determine if Compound 48/80 directly activates a specific neuronal population.

Methodology:

  • Neuronal Culture: Culture primary neurons of interest (e.g., dorsal root ganglion (DRG) neurons or enteric neurons) on glass coverslips. Ensure the cultures are free of mast cells, which can be confirmed by immunostaining for mast cell markers like c-kit.[3]

  • Calcium Indicator Loading: Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Imaging: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a physiological saline solution and record baseline fluorescence for a few minutes.

  • Compound 48/80 Application: Perfuse the cells with a known concentration of Compound 48/80 (e.g., 10 µg/ml) and continue to record the fluorescence signal.[3]

  • Positive Control: At the end of the experiment, apply a depolarizing agent (e.g., high potassium solution) or a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.[1]

  • Data Analysis: Analyze the changes in intracellular calcium concentration over time. An increase in fluorescence upon application of Compound 48/80 indicates direct neuronal activation. Normalize the response to the maximal response obtained with the positive control.[1]

Visualizations

OnTarget_MastCell_Activation C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 binds G_protein Gαq/11 Gβγ MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation OffTarget_Neuronal_Activation cluster_neuron Neuronal Membrane C4880 Compound 48/80 Unknown_R Unknown Receptor/ Direct Membrane Interaction C4880->Unknown_R Neuron Neuron G_protein G Protein (Gαi/o) Unknown_R->G_protein activates Ion_Channel Ion Channel Modulation G_protein->Ion_Channel modulates Ca_influx Ca²⁺ Influx/ Release from Stores Ion_Channel->Ca_influx Spike Spike Discharge Ca_influx->Spike Troubleshooting_Workflow Start Unexpected Experimental Results with C48/80 Is_In_Vitro In Vitro Experiment? Start->Is_In_Vitro Is_In_Vivo In Vivo Experiment? Start->Is_In_Vivo Check_Toxicity Perform Cytotoxicity Assay (e.g., LDH) Is_In_Vitro->Check_Toxicity Yes Check_Neuronal Consider Direct Neuronal Activation Is_In_Vivo->Check_Neuronal Yes Toxicity_High Toxicity Observed? Check_Toxicity->Toxicity_High Optimize_Conc Optimize C48/80 Concentration Toxicity_High->Optimize_Conc Yes End_Vitro Refined In Vitro Protocol Toxicity_High->End_Vitro No Consider_Alternative Consider Alternative Cell Line Optimize_Conc->Consider_Alternative Consider_Alternative->End_Vitro Use_Controls Use Mast Cell Deficient Models/ Receptor Antagonists Check_Neuronal->Use_Controls End_Vivo Dissected Mast Cell vs. Neuronal Effects Use_Controls->End_Vivo

References

Technical Support Center: Compound 48/80 and Neuronal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Compound 48/80 in experiments involving neuronal activity. It specifically addresses the well-documented direct effects of Compound 48/80 on neurons, independent of its mast cell degranulating properties, and offers strategies to control for these effects.

Frequently Asked Questions (FAQs)

Q1: Is Compound 48/80 a selective mast cell activator?

A1: While widely used for this purpose, Compound 48/80 is not a selective mast cell activator.[1][2][3] It has been demonstrated to directly activate various types of neurons, including enteric neurons, visceral afferents, and dorsal root ganglion (DRG) neurons.[1][2][4] Therefore, any observed physiological or cellular response in a system containing both mast cells and neurons cannot be solely attributed to mast cell degranulation.

Q2: What is the evidence for direct neuronal activation by Compound 48/80?

A2: Multiple lines of evidence support the direct neuronal effects of Compound 48/80:

  • Calcium Imaging: Application of Compound 48/80 evokes calcium transients in cultured neurons that are devoid of mast cells.[1][4][5]

  • Electrophysiology: Compound 48/80 induces spike discharges and afferent firing in various neuronal preparations.[1][2][4]

  • Mast Cell-Deficient Models: The neuronal activating effects of Compound 48/80 persist in mast cell-deficient mice, confirming a mast cell-independent mechanism.

  • Histamine Receptor Independence: The excitatory action of Compound 48/80 on cultured neurons is not blocked by histamine H1 and H2 receptor antagonists.[1][2][5]

Q3: What is the proposed mechanism for the direct neuronal effects of Compound 48/80?

A3: The precise mechanism is still under investigation, but several possibilities have been suggested:

  • G-Protein Activation: Compound 48/80 is known to activate G(i/o) proteins, which could be a pathway for its direct neuronal effects.[5]

  • Mas-Related G Protein-Coupled Receptors (Mrgprs): In mice, the Mrgprb2 receptor, expressed on mast cells, is a target for Compound 48/80. While primarily studied in mast cells, the expression and function of Mrgprs on neurons could play a role.

  • Ion Channel Modulation: Some evidence suggests that Compound 48/80 may increase neuronal excitability by blocking potassium channels.[6]

Q4: Can the mast cell stabilizer cromolyn be used to isolate the mast cell-dependent effects of Compound 48/80?

A4: Caution is advised when using cromolyn for this purpose. Studies have shown that cromolyn can attenuate the direct, mast cell-independent excitatory effects of Compound 48/80 on enteric neurons.[1][2] This suggests that cromolyn may have off-target effects on neurons, complicating the interpretation of results.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Activation in a Co-culture System

  • Problem: You are using Compound 48/80 to study mast cell-neuron interactions and observe neuronal activation, but you are unsure if it's a direct effect or mediated by mast cell degranulation.

  • Troubleshooting Steps:

    • Run a neuron-only control: Culture the same type of neurons without mast cells and apply Compound 48/80. If you still observe neuronal activation (e.g., calcium influx, action potentials), this confirms a direct effect.

    • Use histamine receptor antagonists: Pre-incubate your co-culture with a cocktail of histamine H1 and H2 receptor antagonists before applying Compound 48/80. If neuronal activation persists, it is not solely mediated by histamine released from mast cells.[1][2][5]

    • Perform cross-desensitization: If studying afferent activation, first apply an antigen to which the animal is sensitized to induce a mast cell-mediated response and allow it to desensitize. Then, apply Compound 48/80. If Compound 48/80 still evokes a response, it indicates a different mechanism of action.[1][4]

Issue 2: Confounding Results in In Vivo Experiments

  • Problem: You are administering Compound 48/80 systemically to investigate the role of mast cells in a physiological response (e.g., pain, inflammation) and are concerned about direct neuronal contributions.

  • Troubleshooting Steps:

    • Utilize mast cell-deficient mouse models: The most definitive control is to perform the same experiment in mast cell-deficient mice (e.g., KitW-sh/W-sh). If the effect of Compound 48/80 is still present in these mice, it is not mast cell-dependent.

    • Pharmacological blockade: While not perfect, consider using a combination of antagonists for major mast cell mediators (histamine, serotonin, proteases) to assess the contribution of mast cell degranulation. However, be aware of the direct neuronal effects that will not be blocked by this approach.

    • Alternative mast cell activators: Consider using more specific, IgE-dependent methods of mast cell activation, such as administering an antigen to a previously sensitized animal, to compare with the effects of Compound 48/80.

Data Presentation: Quantitative Effects of Compound 48/80 on Neurons

The following table summarizes quantitative data on the direct neuronal effects of Compound 48/80 from published studies.

Neuronal Cell TypeMeasurementCompound 48/80 ConcentrationResponseReference
Cultured Enteric NeuronsCalcium TransientsSpritz Application80% of neurons responded[1]
Cultured Enteric NeuronsSpike Discharge1 and 10 µg/mlEvoked spike discharge[1]
Cultured DRG NeuronsCalcium TransientsNot specified29% of neurons responded; peak response of 38.7±3.8% of ionomycin maximum[5]
Cultured Nodose Ganglion CellsCalcium TransientsNot specified49% of neurons responded; peak response of 31.5±7.6% of ionomycin maximum[5]
Submucous Plexus NeuronsCalcium TransientsLocal Application51% of neurons responded[5]

Experimental Protocols

Protocol 1: Control for Direct Neuronal Effects in Primary Neuronal Cultures

  • Cell Culture: Plate primary neurons (e.g., DRG or enteric neurons) on suitable culture plates and maintain until experiments are performed. Confirm the absence of mast cells via negative staining for c-kit or with toluidine blue.[1][2]

  • Experimental Groups:

    • Group A: Neurons + Vehicle Control

    • Group B: Neurons + Compound 48/80 (at desired concentration)

    • Group C (Optional): Neurons + Histamine Receptor Antagonists (e.g., 1 µM pyrilamine and 10 µM ranitidine) followed by Compound 48/80.[4]

  • Measurement of Neuronal Activity:

    • Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fluo-4 AM). Acquire baseline fluorescence, then apply the respective treatments and record changes in intracellular calcium.

    • Electrophysiology: Using patch-clamp or multielectrode arrays, record baseline electrical activity, then perfuse with the treatment solutions and record any changes in firing rate or membrane potential.

  • Data Analysis: Quantify the percentage of responding neurons and the magnitude of the response (e.g., change in fluorescence intensity, number of action potentials) for each group. A significant response in Group B compared to Group A indicates a direct neuronal effect. A similar response in Group C compared to Group B suggests the effect is independent of histamine receptors.

Protocol 2: In Vivo Cross-Desensitization to Differentiate Neuronal and Mast Cell-Mediated Afferent Activation

  • Animal Model: Use an animal model sensitized to a specific antigen (e.g., egg albumen).[1]

  • Surgical Preparation: Prepare the animal for in vivo recording of intestinal afferent firing.

  • Experimental Procedure:

    • Phase 1 (Compound 48/80 Desensitization):

      • Record baseline afferent firing.

      • Administer Compound 48/80 intraluminally and record the afferent response.

      • Repeat the administration of Compound 48/80 until the response is desensitized (i.e., no further increase in firing).[4]

      • Administer the sensitizing antigen intraluminally and record the afferent response.

    • Phase 2 (Antigen Desensitization):

      • In a separate group of sensitized animals, record baseline afferent firing.

      • Administer the antigen intraluminally and record the response.

      • Repeat antigen administration until the response is desensitized.

      • Administer Compound 48/80 intraluminally and record the afferent response.

  • Interpretation: If the antigen still evokes a response after Compound 48/80 desensitization (and vice-versa), it indicates that they act through different mechanisms, with Compound 48/80 having a direct neuronal component.[1]

Visualizations

Experimental_Workflow_Control cluster_invitro In Vitro Control cluster_invivo In Vivo Control prep Prepare Neuronal Culture (Mast Cell-Free) treat Apply Compound 48/80 prep->treat measure Measure Neuronal Activity (Ca++ Imaging / Electrophysiology) treat->measure observe Direct Neuronal Activation? measure->observe animal Mast Cell-Deficient Animal Model administer Administer Compound 48/80 animal->administer assess Assess Physiological Response administer->assess mast_cell_independent Mast Cell-Independent Effect? assess->mast_cell_independent

Caption: Workflow for controlling direct neuronal effects.

Signaling_Pathway cluster_mast_cell Mast Cell cluster_neuron Neuron C4880 Compound 48/80 MC_Receptor Mrgprb2/MRGPRX2 C4880->MC_Receptor Indirect Path Neuron_Receptor Unknown Receptor/ Ion Channel C4880->Neuron_Receptor Direct Path MC_Degran Degranulation MC_Receptor->MC_Degran Mediators Histamine, etc. MC_Degran->Mediators Mediators->Neuron_Receptor Mediator Path Neuron_Activation Neuronal Activation (Ca++ Influx, AP Firing) Neuron_Receptor->Neuron_Activation

Caption: Dual pathways of Compound 48/80 action.

References

Best practices for dissolving and handling Compound 48/80

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving, handling, and utilizing Compound 48/80 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Compound 48/80 and what is its primary mechanism of action?

Compound 48/80 is a polymer created by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[1] It is widely used as a potent secretagogue to induce the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2][3] The primary mechanism of action is attributed to the activation of G proteins, specifically the G(i/o) class, and the subsequent stimulation of phospholipase C and D pathways.[4][5] Some evidence also suggests it may act as an agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6]

Q2: Is Compound 48/80 a specific mast cell activator?

While Compound 48/80 is widely used as a "selective" mast cell activator, researchers should be aware that it can also directly activate other cell types, including neurons and urothelial cells, independent of mast cell degranulation.[3][7][8] This is a critical consideration when designing experiments and interpreting results.

Q3: What are the key safety precautions for handling Compound 48/80?

Compound 48/80 should be handled as a hazardous chemical.[9] It is acutely toxic if swallowed or in contact with skin and can be fatal if inhaled.[10] Always consult the material safety data sheet (SDS) before use.[2] Minimum personal protective equipment (PPE) includes nitrile gloves, eye protection, a lab coat, and appropriate respiratory protection.[10][11]

Q4: How should Compound 48/80 be stored?

  • Solid Form: Store at -20°C for long-term stability, where it can be stable for at least 4 years.[9][12]

  • Stock Solutions: Storage recommendations for stock solutions vary based on the solvent. For instance, aqueous solutions are not recommended for storage for more than one day.[9] Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is best practice to aliquot solutions to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation or phase separation during dissolution. Incomplete dissolution.Gentle heating and/or sonication can aid in dissolving the compound.[4]
Inconsistent experimental results. - Direct activation of non-mast cells.- Variability in the polymer mixture of Compound 48/80.- Include appropriate controls, such as mast cell-deficient animal models or cell lines, to differentiate between mast cell-dependent and -independent effects.[3][13]- Be aware that different batches or suppliers of Compound 48/80 may have varying compositions.[5]
Cell toxicity observed in in vitro experiments. Compound 48/80 can be toxic to certain cell lines, such as HMC1.2 and RBL-2H3, at concentrations used to induce degranulation.[14]- Perform a dose-response curve to determine the optimal concentration that induces degranulation with minimal toxicity.- Consider using alternative mast cell activators.

Experimental Protocols

Dissolution of Compound 48/80

The choice of solvent depends on the experimental requirements. Below are common protocols for preparing solutions.

Aqueous Solution

  • Protocol: Dissolve Compound 48/80 (hydrochloride) directly in water.

  • Solubility: Approximately 100 mM.[9]

  • Note: It is not recommended to store the aqueous solution for more than one day.[9]

DMSO Stock Solution

  • Protocol: Dissolve Compound 48/80 in 100% DMSO.

  • Solubility: Up to 50 mg/mL with the aid of ultrasound.[15]

  • Note: Use newly opened, hygroscopic DMSO for best results.[15]

In Vivo Formulations For animal studies, a clear stock solution is typically prepared first and then diluted with co-solvents. It is recommended to prepare these working solutions fresh on the day of use.[4]

ProtocolSolvent CompositionFinal ConcentrationNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLRequires sonication to achieve a clear solution.[4]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLRequires sonication to achieve a clear solution.[4]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLResults in a clear solution.[15]
Mast Cell Degranulation Assay (In Vitro)

This protocol describes a general procedure for inducing mast cell degranulation in a cell culture model, such as bone marrow-derived mast cells (BMMCs) or RBL-2H3 cells.

  • Cell Seeding: Plate the mast cells in a suitable culture plate and allow them to adhere.

  • Pre-treatment (Optional): If testing inhibitory compounds, pre-incubate the cells with the test compound for the desired time.

  • Stimulation: Add Compound 48/80 at the desired final concentration to the cell culture medium.

  • Incubation: Incubate for a specified period (e.g., 10-30 minutes) at 37°C.

  • Quantification of Degranulation: Measure the release of β-hexosaminidase or histamine into the supernatant as an indicator of degranulation.[6]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathway of Compound 48/80-induced mast cell degranulation and a typical experimental workflow.

Compound4880_Signaling C4880 Compound 48/80 GPCR G-Protein Coupled Receptor (MRGPRX2) C4880->GPCR G_Protein Trimeric G-Protein (Gi/o) GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PLD Phospholipase D (PLD) G_Protein->PLD IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Degranulation Mast Cell Degranulation DAG->Degranulation Ca_Release->Degranulation

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dissolution Dissolve Compound 48/80 in appropriate solvent Stimulation Stimulate with Compound 48/80 Dissolution->Stimulation Cell_Culture Prepare Mast Cell Culture or Animal Model Cell_Culture->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Data_Collection Collect Samples (e.g., supernatant, tissue) Incubation->Data_Collection Measurement Measure Degranulation Markers (e.g., Histamine, β-hexosaminidase) Data_Collection->Measurement Interpretation Interpret Results with Appropriate Controls Measurement->Interpretation

References

Navigating Compound 48/80: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Compound 48/80 is a widely utilized secretagogue for inducing mast cell degranulation in experimental settings. However, its use is often associated with significant variability in results, posing challenges for researchers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate sources of variability in your Compound 48/80 experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Compound 48/80 in a question-and-answer format.

Q1: Why am I observing inconsistent or no mast cell degranulation with Compound 48/80?

A1: Several factors can contribute to this issue. Consider the following:

  • Compound 48/80 Source and Batch Variability: The composition of Compound 48/80, a polymer of p-methoxy-N-methyl-phenylethylamine crosslinked with formaldehyde, can vary between suppliers and even between batches from the same supplier[1]. This can lead to differences in potency and efficacy. It is recommended to test each new batch to establish its effective concentration.

  • Cell Type and Species Differences: The responsiveness to Compound 48/80 varies significantly across different species and cell types. For example, rat and hamster mast cells are highly responsive, while human and mouse mast cells can be less so[2]. Human lung mast cells, for instance, may not respond to Compound 48/80 as they lack the MRGPRX2 receptor[2].

  • Experimental Conditions: Factors such as pH and the composition of the buffer can influence the activity of Compound 48/80. For instance, histamine release from rat lung tissue is affected by pH, with different optimal pH levels for different concentrations of Compound 48/80[3].

  • Cell Viability and Density: Ensure that the cells are viable and plated at an appropriate density as specified in your protocol. Low cell viability or incorrect cell numbers can lead to a diminished response.

Q2: My results show high background or "spontaneous" degranulation. What could be the cause?

A2: High background degranulation can be caused by:

  • Cell Handling: Mast cells are sensitive to mechanical stress. Rough handling during cell isolation, washing, or plating can lead to premature degranulation.

  • Contaminants: Contaminants in your reagents or cell culture, such as endotoxins, can activate mast cells non-specifically.

  • Incubation Time and Temperature: Prolonged incubation times or temperature fluctuations can increase spontaneous degranulation. Adhere strictly to the recommended incubation parameters.

Q3: I'm observing effects that don't seem to be mast cell-dependent. Is this possible?

A3: Yes, this is a critical consideration. Compound 48/80 is not entirely specific to mast cells and can directly activate other cell types, including neurons[4][5][6][7]. This can lead to confounding results in tissue or in vivo models. For example, Compound 48/80 has been shown to directly evoke responses in enteric neurons and visceral afferents, independent of mast cell degranulation[4][6][7]. When interpreting your data, it is crucial to consider these potential off-target effects. In some experimental systems, like the urinary bladder, the effects of Compound 48/80 are urothelium-dependent but mast cell-independent[8][9].

Q4: The toxicity of Compound 48/80 in my cell line seems to be high, affecting the interpretation of my degranulation assay.

A4: At concentrations typically used to induce degranulation, Compound 48/80 can cause cell lysis in some cell lines, such as HMC1.2 and RBL-2H3[10]. This can lead to the release of intracellular contents, which may be misinterpreted as degranulation. It is essential to perform a toxicity assay, such as a lactate dehydrogenase (LDH) assay, in parallel with your degranulation assay to distinguish between true degranulation and cell death[10].

Frequently Asked Questions (FAQs)

What is the mechanism of action of Compound 48/80?

Compound 48/80 is a basic secretagogue that induces mast cell degranulation through a non-IgE-dependent mechanism. It is thought to act by directly activating G proteins, specifically the Gi/o class[1][11]. This activation leads to the stimulation of downstream signaling pathways, including phospholipase C (PLC) and phospholipase D (PLD), resulting in an increase in intracellular calcium and ultimately the release of histamine and other inflammatory mediators from mast cell granules[1][12]. Some studies also suggest the involvement of Mas-related G protein-coupled receptors (MRGPRs), such as MRGPRX2 on human mast cells[13].

What are the typical concentrations of Compound 48/80 used in experiments?

The effective concentration of Compound 48/80 can vary widely depending on the experimental model.

Experimental ModelTypical Concentration RangeReference(s)
Rat Lung Tissue20 µg/mL - 1 mg/mL[3]
Enteric Neurons (in vitro)1 µg/mL - 10 µg/mL[4][6]
Murine Leukemic Cells (L1210)5 µg/mL - 20 µg/mL[12]
Rat Gastric Mucosa (in vivo)0.5 mg/kg - 3 mg/kg (intraperitoneal)[14]
Dog Fibrinolytic Activity (in vivo)0.2 mg/kg - 1.0 mg/kg (intravenous)[15]
Mouse Ear Plasma Extravasation100 µ g/site [16]
LAD2 Human Mast Cell Line1 µM[17]

How should I prepare and store Compound 48/80 solutions?

Compound 48/80 is typically purchased as a powder and should be stored according to the manufacturer's instructions, usually at room temperature. For experimental use, it is dissolved in an appropriate buffer, such as HEPES buffer or Tyrode's solution, to a stock concentration (e.g., 1 mg/mL)[4]. The pH of the solution should be checked and adjusted to physiological levels (e.g., 7.4)[4]. It is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for short-term use to avoid repeated freeze-thaw cycles.

Experimental Protocols

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This protocol is a generalized procedure for measuring mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

  • Cell Preparation:

    • Isolate and cultivate primary mast cells (e.g., peritoneal mast cells) or use a suitable mast cell line (e.g., RBL-2H3)[18].

    • Wash the cells with a suitable buffer (e.g., Tyrode's solution) and resuspend them to a final concentration of approximately 2 x 106 cells/mL[18].

  • Experimental Setup:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate[18].

    • Include negative controls (buffer only) and positive controls (e.g., 10 µM Ionomycin or Triton X-100 for total lysis)[18][19].

  • Stimulation:

    • Add 25 µL of your test compound or Compound 48/80 at various concentrations to the appropriate wells[18].

    • Incubate the plate at 37°C in a 5% CO2 incubator for 45 minutes[18].

  • Reaction Termination and Supernatant Collection:

    • Stop the reaction by placing the plate on ice for 5 minutes[18].

    • Centrifuge the plate at 120 x g for 4 minutes at 4°C[18].

    • Carefully transfer 120 µL of the supernatant to a new flat-bottom 96-well plate[18].

  • β-hexosaminidase Assay:

    • Lyse the remaining cell pellets with 125 µL of lysis buffer[18].

    • In a new 96-well plate, add 25 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution (4 mM) to each well[18].

    • Add 25 µL of each supernatant and cell lysate to the pNAG solution[18].

    • Incubate at 37°C for 1 hour[18].

    • Stop the reaction by adding 150 µL of stop solution (e.g., 0.1 M Na2CO3/NaHCO3)[18].

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbancesupernatant / (Absorbancesupernatant + Absorbancelysate)) x 100

Visualizations

Compound4880_Signaling_Pathway C4880 Compound 48/80 GPCR G Protein-Coupled Receptor (e.g., MRGPRX2) C4880->GPCR G_protein G Protein (Gi/o) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PLD Phospholipase D (PLD) G_protein->PLD PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Granule_fusion Granule Fusion & Exocytosis Ca_release->Granule_fusion PKC->Granule_fusion Mediator_release Release of Histamine, Serotonin, etc. Granule_fusion->Mediator_release

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental_Workflow_Degranulation_Assay start Start cell_prep Mast Cell Preparation (Isolation/Culture & Wash) start->cell_prep plating Plate Cells in 96-well Plate cell_prep->plating add_compounds Add Controls & Compound 48/80 plating->add_compounds incubation Incubate at 37°C for 45 min add_compounds->incubation stop_reaction Stop Reaction on Ice incubation->stop_reaction centrifuge Centrifuge to Pellet Cells stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lyse_pellet Lyse Cell Pellet centrifuge->lyse_pellet assay Perform β-hexosaminidase Assay collect_supernatant->assay lyse_pellet->assay read_absorbance Read Absorbance at 405 nm assay->read_absorbance analyze Calculate % Degranulation read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for a mast cell degranulation assay.

Troubleshooting_Logic_Tree start Inconsistent/No Degranulation check_compound Check Compound 48/80 (Source, Batch, Preparation) start->check_compound check_cells Verify Cell Type & Species Sensitivity start->check_cells check_conditions Review Experimental Conditions (pH, Buffer) start->check_conditions check_viability Assess Cell Viability & Density start->check_viability off_target Consider Off-Target Effects (e.g., Neurons) check_compound->off_target If compound is verified check_cells->off_target If cells are appropriate mast_cell_independent Investigate Mast Cell- Independent Mechanisms off_target->mast_cell_independent Yes toxicity High Background/ Toxicity? off_target->toxicity No handling Review Cell Handling Technique toxicity->handling Yes reagents Check Reagents for Contaminants toxicity->reagents Yes toxicity_assay Perform Toxicity Assay (e.g., LDH) toxicity->toxicity_assay Yes

Caption: Troubleshooting logic for Compound 48/80 experiments.

References

How to ensure reproducibility in Compound 48/80 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving Compound 48/80.

Frequently Asked Questions (FAQs)

Q1: What is Compound 48/80 and how does it work?

Compound 48/80 is a polymeric mixture of condensation products of N-methyl-p-methoxyphenethylamine and formaldehyde.[1][2] It is widely used as a potent histamine-releasing agent and mast cell degranulator in experimental models.[1][3] Its mechanism of action is primarily attributed to the activation of G proteins, specifically the G(i/o) class, leading to the stimulation of phospholipase C and D pathways.[3][4] This cascade ultimately results in the degranulation of mast cells and the release of various inflammatory mediators, including histamine.[5][6] Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key receptor for Compound 48/80 on mast cells.[6][7][8]

Q2: What are the common applications of Compound 48/80 in research?

Compound 48/80 is frequently used to:

  • Induce non-IgE-dependent mast cell degranulation to study allergic and inflammatory responses.[2][6]

  • Investigate the signaling pathways involved in mast cell activation.[3][7]

  • Screen for compounds that inhibit mast cell degranulation and histamine release.[6]

  • Study pain mechanisms, as mast cell degranulation can lead to hyperalgesia.[11]

Q3: What are the key factors that can influence the reproducibility of my Compound 48/80 experiments?

Several factors can contribute to variability in Compound 48/80 experiments:

  • Compound 48/80 source and batch: The composition of Compound 48/80 can vary between suppliers and even between different batches from the same supplier, potentially affecting its potency.[4]

  • Cell type and origin: Different mast cell types (e.g., connective tissue vs. mucosal) and cell lines (e.g., RBL-2H3, LAD2) exhibit varying sensitivity to Compound 48/80.[12][13]

  • Concentration and incubation time: The concentration of Compound 48/80 and the duration of exposure are critical parameters that directly impact the extent of mast cell degranulation.

  • Assay method: The choice of assay to measure degranulation (e.g., histamine release, β-hexosaminidase release) can influence results.

Troubleshooting Guide

Issue 1: High variability in mast cell degranulation between experiments.

  • Question: I am observing significant differences in the percentage of histamine or β-hexosaminidase release in my in vitro experiments, even when using the same protocol. What could be the cause?

  • Answer:

    • Check your Compound 48/80: Ensure you are using the same batch from the same supplier for a series of experiments. If you switch batches, it is crucial to perform a dose-response curve to determine the optimal concentration for the new batch.

    • Standardize cell culture conditions: Maintain consistent cell passage numbers, density, and culture media. Mast cell responsiveness can change with prolonged culture.

    • Verify reagent preparation: Prepare fresh solutions of Compound 48/80 for each experiment, as its potency can degrade over time in solution.[14]

    • Control for temperature and pH: Ensure that the incubation buffer is at the correct pH and temperature, as these factors can affect enzymatic activity and cell viability.[5]

Issue 2: Low or no mast cell degranulation in response to Compound 48/80.

  • Question: I am not seeing the expected degranulation response in my mast cell line after treatment with Compound 48/80. What should I check?

  • Answer:

    • Confirm cell responsiveness: Some mast cell lines, like human lung mast cells, do not express MRGPRX2 and are therefore unresponsive to Compound 48/80.[13] Verify the expression of MRGPRX2 in your cell line.

    • Optimize Compound 48/80 concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations that are too low may not induce a response, while excessively high concentrations can be cytotoxic.[12]

    • Check for cytotoxicity: At high concentrations, Compound 48/80 can cause cell lysis, leading to the release of intracellular contents that may be mistaken for degranulation. It is important to perform a cytotoxicity assay (e.g., LDH release) in parallel with your degranulation assay to ensure the observed release is not due to cell death.[12]

    • Incubation time: Ensure the incubation time is sufficient for degranulation to occur. A time-course experiment can help determine the optimal duration.

Issue 3: Inconsistent results in in vivo anaphylaxis models.

  • Question: The severity of the anaphylactoid reaction induced by Compound 48/80 in my animal model is highly variable. How can I improve consistency?

  • Answer:

    • Route of administration: The route of administration (e.g., intravenous, intraperitoneal, intradermal) significantly impacts the systemic response. Ensure consistent and accurate administration.

    • Dosage: Carefully calculate and administer the correct dose of Compound 48/80 based on the animal's body weight. Perform a dose-finding study to establish a reliable dose for your model.

    • Acclimatization and handling: Properly acclimatize animals to the experimental environment and handle them consistently to minimize stress, which can influence physiological responses.

Data Presentation

Table 1: In Vitro Compound 48/80 Concentrations for Mast Cell Degranulation

Cell TypeCompound 48/80 ConcentrationMeasured OutcomeReference
Rat Peritoneal Mast Cells0.01 - 10 µg/mLHistamine Release[15]
RBL-2H3 cells1 - 50 µg/mLβ-hexosaminidase & Histamine Release[6][16]
LAD2 cells1 µMCD63 expression, Histamine & PGD2 Release[17]
Bone Marrow-Derived Mast Cells (BMMCs)1 - 50 µg/mLβ-hexosaminidase & Histamine Release[6]

Table 2: In Vivo Compound 48/80 Dosages for Anaphylactoid Reactions

Animal ModelRoute of AdministrationCompound 48/80 DosageObserved EffectReference
Mice (BALB/c)Intradermal10 µgItching behavior[17]
Mice (ND4 Swiss)Intraplantar0.3 µ g/paw Thermal hyperalgesia, edema[11]
Mice (BALB/c)Intravenous0.25 mg/kgActive Systemic Anaphylaxis[18]
RatsIntraperitoneal0.75 mg/kgIncreased serum histamine[14]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

  • Cell Seeding: Seed mast cells (e.g., RBL-2H3) in a 96-well plate at a density of 5 x 10^5 cells/well and culture overnight.

  • Washing: Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).

  • Stimulation: Add varying concentrations of Compound 48/80 (prepared fresh in buffer) to the wells. Include a negative control (buffer only) and a positive control for maximum release (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • β-Hexosaminidase Assay: Transfer the supernatant to a new plate. Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and incubate.

  • Measurement: Stop the reaction with a stop buffer and measure the absorbance at 405 nm.

  • Calculation: Express the β-hexosaminidase release as a percentage of the total release (Triton X-100 treated cells).

Mandatory Visualizations

Compound4880_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol C48/80 C48/80 MRGPRX2 MRGPRX2 C48/80->MRGPRX2 G_protein Gq/11 MRGPRX2->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare Mast Cells (Cell culture or tissue isolation) C Incubate Cells with Compound 48/80 A->C B Prepare Compound 48/80 Solution (Freshly made) B->C E Collect Supernatant/ Assess In Vivo Response C->E D Include Controls (Negative and Positive) D->C F Measure Degranulation Marker (e.g., Histamine, β-Hexosaminidase) E->F G Perform Cytotoxicity Assay (e.g., LDH release) E->G H Analyze and Normalize Data F->H G->H I Compare to Controls H->I

Caption: General experimental workflow for Compound 48/80 studies.

References

Validation & Comparative

A Comparative Analysis of Compound 48/80 and Substance P on Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used mast cell secretagogues, Compound 48/80 and Substance P. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their in vitro and in vivo studies of mast cell biology and related inflammatory and pseudoallergic responses.

Introduction

Mast cells are critical immune cells that play a central role in allergic reactions and inflammatory processes. Their activation and subsequent degranulation, releasing a host of potent inflammatory mediators, can be triggered by various stimuli. Among the non-IgE-mediated activators, Compound 48/80 and the neuropeptide Substance P are extensively utilized in research to induce mast cell responses. While both substances effectively elicit degranulation, they exhibit distinct mechanisms of action and downstream effects. Understanding these differences is crucial for the accurate interpretation of experimental results.

Mechanism of Action and Signaling Pathways

Both Compound 48/80 and Substance P exert their primary effects on mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans, and its murine ortholog, Mrgprb2.[1][2][3] Activation of this receptor initiates a signaling cascade leading to mast cell degranulation and the release of inflammatory mediators.

Compound 48/80 is a polymeric agent that acts as a potent, non-specific activator of mast cells. It is considered a "selective" mast cell activator in many experimental models and stimulates trimeric G-proteins, leading to the activation of phospholipase C and D pathways.[4]

Substance P is a neuropeptide that functions as a more specific endogenous ligand for MRGPRX2.[2][5] Its involvement highlights the intricate connection between the nervous and immune systems in modulating inflammatory responses.

The signaling pathways initiated by both compounds converge on the mobilization of intracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of pre-formed mediators such as histamine and proteases.[6][7] The activation of MRGPRX2 by both agonists also leads to the upregulation of inflammatory pathways, including NF-κB, which drives the synthesis and release of cytokines and chemokines.[8]

Below is a diagram illustrating the generalized signaling pathway for both Compound 48/80 and Substance P upon binding to MRGPRX2.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 SP Substance P SP->MRGPRX2 G_protein Gαq/i MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation (Histamine, Proteases) Ca_release->Degranulation NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Cytokine_production Cytokine/Chemokine Production NFkB_pathway->Cytokine_production

Caption: Signaling pathway of Compound 48/80 and Substance P in mast cells.

Quantitative Comparison of Mast Cell Activation

The following table summarizes key quantitative data from studies comparing the effects of Compound 48/80 and Substance P on mast cell activation.

ParameterCompound 48/80Substance PCell Type/ModelCitation
IC₅₀ for Degranulation 0.03 µg/ml0.1 µMLAD2 cells[9]
Neutrophil Infiltration Induces neutrophil infiltrationInduces greater neutrophil infiltration for a similar level of mast cell degranulationMouse Skin[10]
In vivo Vascular Permeability 100 ng induces significant dye extravasation-MRGPRX2-KI Mice[1]

Experimental Protocols

Accurate comparison of mast cell secretagogues relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments used to assess the effects of Compound 48/80 and Substance P.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Tyrode's buffer (or similar physiological buffer)

  • Compound 48/80 and Substance P stock solutions

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture mast cells to an appropriate density and wash with Tyrode's buffer.

  • Resuspend cells in Tyrode's buffer and plate into a 96-well plate.

  • Add varying concentrations of Compound 48/80 or Substance P to the wells. Include a negative control (buffer only) and a positive control for total lysis (Triton X-100).

  • Incubate at 37°C for 30 minutes.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the pNAG substrate to each well containing the supernatant.

  • Incubate at 37°C for 1-2 hours.

  • Add the stop solution to terminate the enzymatic reaction.

  • Measure the absorbance at 405 nm using a microplate reader.

  • To determine the total β-hexosaminidase content, lyse the cell pellets from the original plate with lysis buffer and follow steps 7-10.

  • Calculate the percentage of degranulation as: (Absorbance of sample - Absorbance of negative control) / (Absorbance of total lysis - Absorbance of negative control) * 100.[11][12][13]

The following diagram outlines the workflow for a typical mast cell degranulation assay.

cluster_workflow Degranulation Assay Workflow A 1. Plate Mast Cells B 2. Add Stimulants (C48/80 or SP) A->B C 3. Incubate (37°C, 30 min) B->C D 4. Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Add pNAG Substrate E->F G 7. Incubate (37°C, 1-2 hr) F->G H 8. Add Stop Solution G->H I 9. Read Absorbance (405 nm) H->I

Caption: Experimental workflow for mast cell degranulation assay.
Intracellular Calcium Imaging

This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) upon mast cell stimulation.

Materials:

  • Mast cells

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Compound 48/80 and Substance P stock solutions

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Load mast cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the cells on the stage of a fluorescence microscope or in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add Compound 48/80 or Substance P to the cells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute [Ca²⁺]i.[14][15]

Conclusion

Both Compound 48/80 and Substance P are valuable tools for studying non-IgE-mediated mast cell activation. Compound 48/80 serves as a potent, albeit less specific, secretagogue, useful for inducing robust degranulation in a variety of experimental settings. Substance P, as an endogenous neuropeptide, offers a more physiologically relevant means to investigate the interplay between the nervous system and mast cell-driven inflammation, particularly in the context of neurogenic inflammation. The choice between these two activators should be guided by the specific research question, with careful consideration of their distinct potencies and downstream biological effects. The experimental protocols provided herein offer a foundation for the reliable and reproducible assessment of mast cell responses to these important stimuli.

References

Validating the Mast Cell-Independent Neuronal Activation of Compound 48/80: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 48/80 is a polymeric agent widely utilized as a potent secretagogue to induce mast cell degranulation in experimental models.[1][2][3][4][5][6] It is a condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde.[7] While traditionally considered a selective mast cell activator, a growing body of evidence demonstrates that Compound 48/80 can also directly activate various types of neurons independently of mast cells.[1][2][3][5][6][8] This direct neuronal activation is a critical consideration for researchers, as it can confound the interpretation of experimental results where Compound 48/80 is used to study mast cell-mediated processes.

This guide provides a comprehensive comparison of the mast cell-dependent and -independent effects of Compound 48/80, offering experimental data and detailed protocols to validate its direct neuronal activation.

Comparative Data: Neuronal Activation by Compound 48/80

The following table summarizes key quantitative data from studies demonstrating the direct, mast cell-independent neuronal activation by Compound 48/80.

ParameterDorsal Root Ganglion (DRG) NeuronsNodose Ganglion NeuronsEnteric NeuronsSource
% Responding Cells 29%49%High proportion (e.g., 17 of 19 in one ganglion)[1][3]
Peak Ca2+ Signal (% of Ionomycin max) 38.7 ± 3.8%31.5 ± 7.6%Not explicitly quantified in the same manner[1][3]
Response Onset SlowerQuickerRapid[1][3]
Effective Concentration 1-10 µg/ml1-10 µg/ml1-10 µg/ml[1][2][3][5]
Effect of Histamine H1/H2 Blockade Not explicitly stated, but independence from mast cell mediators is the key findingNot explicitly stated, but independence from mast cell mediators is the key findingNo change in spike discharge[1][2][5]

Experimental Protocols for Validation

To validate the mast cell-independent neuronal activation of Compound 48/80, the following experimental protocols are recommended:

Primary Neuronal Culture and Calcium Imaging

This protocol allows for the direct assessment of Compound 48/80's effect on isolated neurons in a mast cell-free environment.

Objective: To measure intracellular calcium ([Ca2+]i) changes in cultured neurons upon exposure to Compound 48/80.

Methodology:

  • Neuronal Culture Preparation:

    • Isolate dorsal root ganglion (DRG), nodose ganglion, or enteric neurons from a suitable animal model (e.g., mouse or rat).

    • Dissociate the ganglia using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

    • Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine/laminin-coated coverslips) in a defined neuronal culture medium.

    • Culture the neurons for a sufficient period to allow for recovery and adherence.

  • Verification of Mast Cell Absence:

    • Perform immunocytochemistry on a subset of cultures using antibodies against mast cell markers such as c-Kit.[2][5]

    • Alternatively, use toluidine blue staining to identify mast cells.[2][5] The absence of positive staining confirms a mast cell-free culture.

  • Calcium Imaging:

    • Load the cultured neurons with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging or single-wavelength fluorescence intensity measurement.

    • Perfuse the neurons with a physiological saline solution (e.g., Krebs solution).

    • Establish a stable baseline fluorescence signal.

    • Apply Compound 48/80 (e.g., at concentrations of 1-10 µg/ml) via the perfusion system.[1][3]

    • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium.

    • At the end of the experiment, apply a calcium ionophore like ionomycin to determine the maximum calcium response for normalization.[1][3]

Data Analysis:

  • Quantify the percentage of neurons responding to Compound 48/80.

  • Measure the peak amplitude of the calcium transient and normalize it to the maximum response elicited by ionomycin.[1][3]

In Vivo and Ex Vivo Electrophysiology

These protocols assess the electrophysiological response of neurons to Compound 48/80.

Objective: To record action potentials (spike discharge) from neurons in response to Compound 48/80.

Methodology (Ex Vivo Preparation):

  • Tissue Preparation:

    • Isolate a segment of the intestine with the attached mesentery for studying visceral afferents or prepare isolated gut preparations for enteric neuron recordings.[1][5]

  • Electrophysiological Recording:

    • Place the preparation in a recording chamber and perfuse with oxygenated physiological saline.

    • Use extracellular electrodes to record afferent nerve activity or intracellular/patch-clamp techniques to record from individual enteric neurons.

  • Compound Application and Controls:

    • Apply Compound 48/80 to the preparation.

    • To confirm mast cell independence, perform the experiment in the presence of histamine H1 and H2 receptor antagonists (e.g., pyrilamine and ranitidine).[1][3]

    • Conduct cross-desensitization experiments: first desensitize the mast cell response with an antigen (in a sensitized animal) and then apply Compound 48/80 to observe if a neuronal response still occurs.[1][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental logic for validating the mast cell-independent neuronal activation of Compound 48/80.

G cluster_0 Compound 48/80 Signaling cluster_1 Mast Cell-Dependent Pathway cluster_2 Mast Cell-Independent Pathway C4880 Compound 48/80 MastCell Mast Cell (MRGPRX2/MrgprB2) C4880->MastCell Activates Neuron_Direct Neuron (e.g., DRG, Nodose, Enteric) C4880->Neuron_Direct Directly Activates Degranulation Degranulation MastCell->Degranulation Mediators Histamine, Serotonin, etc. Degranulation->Mediators Release Neuron_Indirect Neuron Activation (H1/H2 Receptors) Mediators->Neuron_Indirect Activate Receptor Direct Interaction (e.g., MRGPRA1, K+ channels) Ca_Influx ↑ Intracellular Ca2+ Receptor->Ca_Influx AP Action Potential Ca_Influx->AP Triggers

Caption: Dual activation pathways of Compound 48/80.

G start Start: Hypothesis C48/80 directly activates neurons culture Prepare Mast Cell-Free Primary Neuron Cultures (e.g., DRG, Nodose) start->culture verify Verify Absence of Mast Cells (c-Kit Staining / Toluidine Blue) culture->verify ca_imaging Perform Calcium Imaging verify->ca_imaging Verified apply_c4880 Apply Compound 48/80 ca_imaging->apply_c4880 measure_ca Measure [Ca2+]i Increase apply_c4880->measure_ca electrophys Perform Electrophysiology (in vivo / ex vivo) measure_ca->electrophys Positive Result apply_c4880_ephys Apply Compound 48/80 +/- Histamine Blockers electrophys->apply_c4880_ephys measure_ap Record Action Potentials apply_c4880_ephys->measure_ap conclusion Conclusion: Mast Cell-Independent Neuronal Activation Confirmed measure_ap->conclusion Positive Result

Caption: Experimental workflow for validation.

Alternative Compounds for Neuronal Activation Studies

When the goal is to study neuronal activation without the confounding factor of mast cell degranulation, several alternatives to Compound 48/80 can be considered.

CompoundMechanism of ActionMast Cell DependencePrimary Use in ResearchSource
Chloroquine Activates MrgprA3 and TRPA1 channels on sensory neurons.IndependentInducing itch (pruritus) through a histamine-independent pathway.[9][10]
Capsaicin Agonist of the TRPV1 receptor, a non-selective cation channel on nociceptive neurons.IndependentStudying nociception and pain pathways.
Nicotine Agonist of nicotinic acetylcholine receptors (nAChRs) on neurons.IndependentA general neuronal activator, often used as a positive control in neuronal culture experiments.[1][3]
Potassium Chloride (KCl) Causes membrane depolarization by increasing extracellular K+ concentration, leading to the opening of voltage-gated ion channels.IndependentGeneral method for non-receptor-mediated neuronal depolarization and as a viability control.[11]

The evidence strongly supports that Compound 48/80 is not a selective mast cell activator and exhibits significant direct excitatory effects on various neuronal populations.[1][2][3][5][6] This mast cell-independent activation is primarily mediated by an increase in intracellular calcium, leading to the generation of action potentials.[1][3] Researchers using Compound 48/80 to investigate mast cell functions must implement appropriate controls, such as using mast cell-deficient animal models, mast cell-free culture systems, and pharmacological blockade of downstream mast cell mediators, to account for these direct neuronal effects. For studies focused purely on neuronal activation, alternative compounds like chloroquine or capsaicin may offer more specific and less ambiguous results. This guide provides the necessary framework and methodologies to critically evaluate and validate the neuronal effects of Compound 48/80 in various experimental contexts.

References

A Comparative Guide to Compound 48/80 and Other NF-κB Inhibitors in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Compound 48/80, a widely used inflammatory agent, with three prominent NF-κB inhibitors: BAY 11-7082, MG-132, and SC75741. This document is intended to serve as a resource for designing and interpreting experiments in inflammation research by presenting available data on their mechanisms of action, efficacy, and relevant experimental protocols. It is important to note that while extensive data exists for each compound individually, direct head-to-head comparative studies in the same inflammation model are limited in the current literature. This guide therefore collates available data to facilitate an informed, indirect comparison.

Mechanism of Action and Molecular Targets

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The compounds discussed herein interact with this pathway at different junctures.

Compound 48/80 is a potent mast cell degranulator, triggering the release of histamine and other inflammatory mediators. This process subsequently leads to the activation of the NF-κB pathway, making it a valuable tool for inducing inflammatory responses in experimental models.[1][2][3]

BAY 11-7082 is an irreversible inhibitor of IκBα (inhibitor of NF-κB alpha) phosphorylation.[4][5] By preventing the phosphorylation and subsequent degradation of IκBα, BAY 11-7082 ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

MG-132 acts as a proteasome inhibitor.[6] It blocks the degradation of IκBα by the proteasome, which is a crucial step for the activation and nuclear translocation of NF-κB.

SC75741 is a potent NF-κB inhibitor that impairs the DNA binding of the p65 subunit of the NF-κB complex, directly preventing the transcription of target genes.

The following table summarizes the key characteristics of these compounds.

CompoundMechanism of ActionMolecular Target(s)Reported IC50 for NF-κB Inhibition
Compound 48/80 Mast cell degranulator, leading to inflammatory mediator release and subsequent NF-κB activation.G-protein coupled receptors on mast cells.Not applicable (Inducer)
BAY 11-7082 Irreversibly inhibits IκBα phosphorylation.IκB kinase (IKK) complex.~10 µM for TNFα-induced IκBα phosphorylation in tumor cells.[7]
MG-132 Reversibly inhibits the 26S proteasome.26S Proteasome.Varies by cell type; ~100 nM for proteasome substrate degradation.[8]
SC75741 Impairs DNA binding of the NF-κB p65 subunit.NF-κB p65 subunit.200 nM for p65.

Comparative Efficacy in Inflammation Models

Inflammatory MarkerEffect of Compound 48/80Reported Inhibitory Effects of Other Compounds
Mast Cell Degranulation Potent inducer of histamine and β-hexosaminidase release.[2][3]BAY 11-7082 , MG-132 , and other NF-κB inhibitors have been shown to attenuate mast cell degranulation and the release of inflammatory mediators.[9][10]
TNF-α Production Increases TNF-α expression and release.[11]BAY 11-7082 (at 50 µM) significantly decreases TNF-α release.[7] MG-132 inhibits TNF-α-induced NF-κB activation.[8] SC75741 reduces the expression of cytokines.
IL-6 Production Increases IL-6 expression and release.[11]BAY 11-7082 (at all tested concentrations) significantly inhibits IL-6 release.[7] SC75741 reduces H5N1-induced IL-6 expression in the lungs of infected mice.
Paw Edema (in vivo) Induces significant paw edema in rodent models.While not directly tested against Compound 48/80, NF-κB inhibitors are generally expected to reduce inflammatory edema.

Signaling Pathways and Experimental Workflow

To visualize the interplay of these compounds with the NF-κB pathway and to provide a framework for their comparative evaluation, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 48/80 Compound 48/80 GPCR G-Protein Coupled Receptor Compound 48/80->GPCR PLC Phospholipase C GPCR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC IKK_complex IKK Complex Ca_PKC->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases pIkB p-IκB IkB_NFkB->pIkB Proteasome Proteasome Proteasome->IkB pIkB->Proteasome ubiquitination & degradation BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex inhibits MG_132 MG-132 MG_132->Proteasome inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Gene_Expression SC75741 SC75741 SC75741->NFkB_n inhibits DNA binding

Caption: NF-κB signaling pathway activated by Compound 48/80 and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Model: Mast Cell Degranulation cluster_invivo In Vivo Model: Mouse Paw Edema Cell_Culture Culture Mast Cells (e.g., RBL-2H3) Pre-treatment Pre-treat with Inhibitor (BAY 11-7082, MG-132, SC75741) or Vehicle Control Cell_Culture->Pre-treatment Stimulation Stimulate with Compound 48/80 Pre-treatment->Stimulation Assay Measure Degranulation (β-hexosaminidase release) & Cytokine Production (ELISA) Stimulation->Assay Animal_Grouping Group Mice Inhibitor_Admin Administer Inhibitor (i.p. or other route) or Vehicle Control Animal_Grouping->Inhibitor_Admin Induction Induce Paw Edema with subplantar injection of Compound 48/80 Inhibitor_Admin->Induction Measurement Measure Paw Thickness over time Induction->Measurement Tissue_Analysis Tissue Analysis: Histology, Myeloperoxidase Assay, Cytokine Levels Measurement->Tissue_Analysis

Caption: Experimental workflow for comparing NF-κB inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used to evaluate the inflammatory effects of Compound 48/80 and the inhibitory potential of other compounds.

In Vitro Mast Cell Degranulation Assay

This assay measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

  • Cell Culture:

    • Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

    • Pre-treat the cells with various concentrations of the NF-κB inhibitors (BAY 11-7082, MG-132, SC75741) or vehicle control for 1 hour at 37°C.

    • Stimulate the cells with Compound 48/80 (typically 10 µg/mL) for 30 minutes at 37°C.

    • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant to measure released β-hexosaminidase.

    • Lyse the remaining cells with 0.5% Triton X-100 to measure the total cellular β-hexosaminidase.

  • β-Hexosaminidase Activity Measurement:

    • Add an aliquot of the supernatant or cell lysate to a 96-well plate.

    • Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution and incubate for 1 hour at 37°C.

    • Stop the reaction by adding a stop buffer (0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

In Vivo Mouse Paw Edema Model

This model assesses the anti-inflammatory effects of compounds by measuring their ability to reduce swelling in the mouse paw induced by an inflammatory agent.

  • Animals:

    • Use male ICR mice (or another appropriate strain) weighing 20-25 g.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Procedure:

    • Divide the mice into groups (e.g., control, Compound 48/80 only, Compound 48/80 + inhibitor).

    • Administer the NF-κB inhibitors (e.g., intraperitoneally) or vehicle control 30-60 minutes before the induction of edema.

    • Induce paw edema by injecting 50 µL of Compound 48/80 solution (e.g., 10 µg in saline) into the subplantar region of the right hind paw.

    • Inject the same volume of saline into the left hind paw as a control.

    • Measure the paw thickness or volume using a plethysmometer or a digital caliper at various time points (e.g., 0, 30, 60, 120, 180, and 240 minutes) after the Compound 48/80 injection.

  • Data Analysis:

    • Calculate the increase in paw volume or thickness for each mouse.

    • Determine the percentage of inhibition of edema for the inhibitor-treated groups compared to the Compound 48/80 only group.

Western Blot Analysis of NF-κB p65 Phosphorylation

This method is used to quantify the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.

  • Cell Lysis and Protein Quantification:

    • Following treatment of cells with Compound 48/80 and/or inhibitors, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-p65 band to the total p65 band and the loading control to determine the relative level of NF-κB activation.

Conclusion

Compound 48/80 serves as a reliable tool to induce inflammation through mast cell degranulation and subsequent NF-κB activation. While BAY 11-7082, MG-132, and SC75741 are all established inhibitors of the NF-κB pathway, their efficacy in counteracting Compound 48/80-induced inflammation has not been directly compared in the published literature. This guide provides a foundation for such comparative studies by summarizing their mechanisms of action, presenting available efficacy data, and detailing relevant experimental protocols. Researchers are encouraged to use this information to design and execute experiments that will further elucidate the comparative performance of these important research compounds in inflammation models.

References

Cross-Validation of Compound 48/80 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Compound 48/80, a widely used mast cell degranulating agent, with findings from genetic models used for its cross-validation. Experimental data and detailed protocols are presented to support the comparison, offering a critical perspective on the specificity and mechanisms of this compound.

Unraveling the Complexities of Compound 48/80

Compound 48/80 is a polymeric mixture historically utilized as a potent, non-immunological inducer of mast cell degranulation and histamine release.[1][2] While it has been an invaluable tool in allergy and inflammation research, its precise mechanism of action and cellular specificity have been subjects of ongoing investigation. Recent advancements in genetic models have enabled a more thorough cross-validation of its effects, revealing a more nuanced role than previously understood.

Data Presentation: Compound 48/80 Effects in Wild-Type vs. Genetic Models

The following tables summarize quantitative data from studies comparing the effects of Compound 48/80 in standard experimental systems versus genetic models, highlighting the compound's mast cell-dependent and -independent actions.

Table 1: Mast Cell Degranulation Response to Compound 48/80

Experimental SystemCell TypeKey AssayCompound 48/80 ConcentrationObserved EffectCitation
Wild-Type Models
HumanLAD-2 Mast Cellsβ-hexosaminidase releaseEC50: 2.38 x 10⁻⁶ MDose-dependent degranulation[3]
RatRBL-2H3 Basophilsβ-hexosaminidase releaseEC50: 16.3 µg/mLDegranulation with associated cytotoxicity[4]
MousePeritoneal Mast CellsHistamine release0.25 µg/mlInduction of histamine release[5]
Genetic Models
HumanMRGPRX2-transfected HTLA cellsMRGPRX2 activationEC50: 1.98 x 10⁻⁶ MDose-dependent receptor activation[3]
HumanHuman Lung Mast Cells (low MRGPRX2)CD63 expression (Flow Cytometry)10 µg/mLNo significant degranulation[6]
MouseMast cell-deficient (B6.Cg-Kitw-sh) urinary bladder stripsMuscle contraction10 µg/mLContractions similar to wild-type[7][8]

Table 2: In Vivo Responses to Compound 48/80

Experimental ModelResponse MeasuredCompound 48/80 DoseFindingCitation
Wild-Type Models
BALB/c MiceAnaphylactoid shockIntradermal injectionInduction of vascular leakage and paw edema[3]
C57Bl/6 MiceUrinary bladder contractions10 µg/mLIncreased phasic contractions[7]
Genetic Models
Mast cell-deficient (B6.Cg-Kitw-sh) MiceUrinary bladder contractions10 µg/mLContractions were not abolished, indicating a mast cell-independent effect[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Preparation: Human LAD-2 mast cells are seeded at a density of 2 x 10⁵ cells/well in a 96-well plate in HEPES buffer.[3]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.[3]

  • Stimulation: Compound 48/80 is added to the wells at various concentrations to induce degranulation, and the plate is incubated for an additional 30 minutes at 37°C.[3]

  • Enzyme Reaction: The reaction is stopped on ice. The supernatant is transferred to a new plate and incubated with a substrate solution (p-nitrophenyl N-acetyl-β-D-glucosaminide) for 1 hour at 37°C.[5]

  • Quantification: The reaction is stopped, and the absorbance is measured at 450 nm. The percentage of β-hexosaminidase release is calculated relative to total cellular content (lysed cells).[5]

Intracellular Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration, a key second messenger in mast cell activation.

  • Cell Loading: Human LAD-2 mast cells are plated in a 96-well black plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) for 30 minutes at 37°C, followed by 30 minutes at room temperature.[3]

  • Compound Addition: The test compound is added to the wells.[3]

  • Stimulation: Compound 48/80 is added to induce a calcium response.[3]

  • Measurement: Fluorescence intensity is measured over time using a plate reader. The change in fluorescence indicates the intracellular calcium flux.[3]

Mandatory Visualizations

Signaling Pathway of Compound 48/80 in Mast Cells

Compound4880_Signaling C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 G_protein G Protein (Gαq/11) MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation via MRGPRX2.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_wildtype Wild-Type Model cluster_genetic Genetic Model cluster_assays Functional Assays WT_cells Wild-Type Cells/Tissues (e.g., LAD-2, C57Bl/6 mice) C4880_treatment Treat with Compound 48/80 WT_cells->C4880_treatment KO_cells Genetic Model Cells/Tissues (e.g., MRGPRX2-KO, Kitw-sh mice) KO_cells->C4880_treatment Degranulation_assay Degranulation Assay (β-hexosaminidase, Histamine) C4880_treatment->Degranulation_assay Ca_assay Calcium Flux Assay C4880_treatment->Ca_assay In_vivo_assay In Vivo Assay (e.g., Paw Edema, Muscle Contraction) C4880_treatment->In_vivo_assay Comparison Compare Results Degranulation_assay->Comparison Ca_assay->Comparison In_vivo_assay->Comparison Conclusion Determine Mast Cell/MRGPRX2 -Dependent vs. -Independent Effects Comparison->Conclusion

Caption: Workflow for cross-validating Compound 48/80 effects using genetic models.

Discussion and Conclusion

The cross-validation of Compound 48/80's effects using genetic models has been instrumental in refining our understanding of its biological activities. While it remains a potent mast cell activator, its effects are not exclusively mediated by these cells.

The primary mechanism of Compound 48/80-induced mast cell degranulation is now understood to be the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][9] This receptor is highly expressed on certain populations of mast cells. The signaling cascade involves G protein activation, phospholipase C, and subsequent intracellular calcium mobilization, culminating in the release of inflammatory mediators.[3]

However, studies utilizing mast cell-deficient mice (e.g., Kitw-sh) have demonstrated that some of the physiological responses to Compound 48/80, such as urinary bladder contractions, persist in the absence of mast cells.[7][8] This indicates that Compound 48/80 can directly act on other cell types, including neurons and urothelial cells.[1][7] Furthermore, some studies have reported that at concentrations typically used to induce degranulation, Compound 48/80 can cause cytotoxicity in certain mast cell lines like HMC1.2 and RBL-2H3.[4]

References

A Comparative Analysis of Compound 48/80 and Calcium Ionophores in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of mast cell biology and allergic responses, various secretagogues are employed to induce degranulation and mediator release. Among the most common non-IgE-dependent stimuli are Compound 48/80 and calcium ionophores such as A23187 and ionomycin. While both effectively trigger mast cell activation, their underlying mechanisms of action and cellular responses exhibit critical differences. This guide provides a comparative overview of these agents, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Differentiating the Mechanisms of Action

Compound 48/80 and calcium ionophores initiate mast cell degranulation through distinct signaling cascades. Compound 48/80, a polymeric amine, acts as a basic secretagogue that activates G proteins, specifically the G(i/o) class, and has been shown to engage Mas-related G protein-coupled receptors (MRGPRX2 in humans and its murine ortholog MRGPRB2).[1][2][3][4][5] This receptor-mediated activation stimulates phospholipase C (PLC) and phospholipase D (PLD) pathways, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, which in turn promotes the influx of extracellular calcium, a critical step for degranulation.

In contrast, calcium ionophores like A23187 and ionomycin are small molecules that act as lipid-soluble carriers, directly transporting calcium ions across the cell membrane.[8][9] This action bypasses the initial receptor-G protein signaling cascade, leading to a rapid and sustained increase in intracellular calcium concentration.[10][11][12][13] This influx of calcium is the primary trigger for the downstream events of degranulation, including the activation of protein kinase C (PKC) and myosin light chain phosphorylation.[10][12]

Comparative Data on Mast Cell Degranulation

The efficacy of Compound 48/80 and calcium ionophores in inducing mast cell degranulation can be quantified by measuring the release of granular components like histamine and β-hexosaminidase. The following table summarizes representative data from various studies.

Stimulus Cell Type Concentration Mediator Release (% of Total) Reference
Compound 48/80Human Synovial Mast Cells≥ 1 mg/mlSignificant Histamine Release[14]
Compound 48/80RBL-2H3 cells1.0 mg/ml~35% β-hexosaminidase release[3]
Compound 48/80Primary BMMCs10 µg/mLNot specified[4]
Calcium Ionophore A23187Human Synovial Mast Cells≥ 5 µg/mlSignificant Histamine Release[14]
Calcium Ionophore A23187RBL-2H3 cellsNot specifiedElicits secretion[12]
IonomycinMurine Peritoneal Mast Cells10 µM> 40% degranulation[15]

Signaling Pathway Diagrams

The distinct mechanisms of Compound 48/80 and calcium ionophores are visualized in the following signaling pathway diagrams.

Compound4880_Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Binds G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_store Ca²⁺ ER->Ca_store Releases Ca_influx Extracellular Ca²⁺ Influx Ca_store->Ca_influx Promotes Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation PKC->Degranulation Phosphorylates targets

Caption: Signaling pathway of Compound 48/80 in mast cells.

CalciumIonophore_Pathway cluster_membrane Ionophore Calcium Ionophore (A23187 / Ionomycin) Ca_intracellular Intracellular Ca²⁺ (Increased) Ionophore->Ca_intracellular Transports Ca²⁺ across cell membrane CellMembrane Cell Membrane Ca_extracellular Extracellular Ca²⁺ PKC Protein Kinase C (PKC) Ca_intracellular->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_intracellular->MLCK Activates Degranulation Degranulation (Mediator Release) PKC->Degranulation MLCK->Degranulation

Caption: Mechanism of action of calcium ionophores in mast cells.

Experimental Protocols

Beta-Hexosaminidase Release Assay for Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.

Materials:

  • Mast cell culture (e.g., RBL-2H3, BMMCs)

  • Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4)

  • Compound 48/80 or Calcium Ionophore (A23187/Ionomycin) stock solutions

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution (substrate)

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Preparation: Harvest and wash mast cells, then resuspend in Tyrode's buffer to the desired concentration (e.g., 2 x 10^6 cells/mL).[16]

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.[16]

  • Stimulation: Add 25 µL of the stimulus (Compound 48/80 or calcium ionophore at various concentrations) or control buffer to the respective wells.[16]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[16][17]

  • Reaction Termination: Stop the reaction by placing the plate on ice for 5 minutes, then centrifuge at 4°C to pellet the cells.[16]

  • Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: To determine the total β-hexosaminidase content, lyse the remaining cell pellets with 125 µL of lysis buffer.[16]

  • Enzymatic Reaction: In a new flat-bottom 96-well plate, add 25 µL of the pNAG solution to each well. Then, add 25 µL of the collected supernatant or cell lysate to the corresponding wells.[16]

  • Incubation: Incubate the plate at 37°C for 1 hour.[16]

  • Stopping the Reaction: Add 150 µL of stop solution to each well.[16]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.

Calcium Imaging Protocol

This protocol allows for the real-time visualization and quantification of intracellular calcium mobilization following stimulation.

Materials:

  • Mast cells

  • Calcium imaging buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Compound 48/80 or Calcium Ionophore stock solutions

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Seeding: Seed mast cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 in calcium imaging buffer. Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark.[15]

  • Washing: Gently wash the cells with fresh imaging buffer to remove excess dye.

  • Baseline Measurement: Mount the dish/coverslip on the microscope stage and acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • Stimulation: Add the stimulus (Compound 48/80 or calcium ionophore) to the imaging chamber while continuously recording fluorescence images.[15]

  • Data Acquisition: Continue recording for a sufficient period to capture the full calcium response.

  • Analysis: Analyze the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F₀) is calculated.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Mast Cell Culture (e.g., RBL-2H3, BMMCs) start->cell_culture harvest_wash Harvest and Wash Cells cell_culture->harvest_wash resuspend Resuspend in Assay Buffer harvest_wash->resuspend plate_cells Plate Cells in 96-well Plate resuspend->plate_cells add_stimulus Add Stimulus (Compound 48/80 or Calcium Ionophore) plate_cells->add_stimulus incubate Incubate at 37°C add_stimulus->incubate stop_reaction Stop Reaction (on ice) & Centrifuge incubate->stop_reaction collect_supernatant Collect Supernatant (Released Mediators) stop_reaction->collect_supernatant lyse_cells Lyse Remaining Cells (Total Mediators) stop_reaction->lyse_cells assay Perform Assay (e.g., β-hexosaminidase assay) collect_supernatant->assay lyse_cells->assay read_plate Read Plate (e.g., Absorbance at 405 nm) assay->read_plate analyze Analyze Data & Calculate % Release read_plate->analyze end End analyze->end

Caption: General workflow for a mast cell degranulation assay.

Conclusion

Compound 48/80 and calcium ionophores are both potent inducers of mast cell degranulation, yet they operate through fundamentally different mechanisms. Compound 48/80 initiates a receptor-dependent signaling cascade, making it a valuable tool for studying G protein-coupled receptor signaling in mast cells. In contrast, calcium ionophores provide a direct and robust calcium signal, bypassing the initial signaling events, which is useful for investigating the downstream effects of calcium influx on exocytosis. The choice between these agents should be guided by the specific research question, with careful consideration of their distinct modes of action. The provided protocols and diagrams serve as a foundational resource for designing and executing experiments to explore the intricate processes of mast cell activation.

References

A Comparative Guide to Compound 48/80 and Other Mast Cell Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Compound 48/80 with other common mast cell secretagogues, offering insights into their mechanisms, potency, and the experimental methods used for their evaluation.

Introduction to Mast Cell Secretagogues

Mast cells are critical immune cells that, upon activation, release a variety of inflammatory mediators, a process known as degranulation. This process can be initiated by a diverse range of stimuli known as secretagogues. These activators are broadly categorized based on their mechanism of action. Compound 48/80, a synthetic polymer, is a classical and widely used basic secretagogue that activates mast cells independently of the canonical IgE/antigen pathway. Understanding its activity in comparison to other secretagogues, such as those acting via G-protein coupled receptors (GPCRs), ionophores, and the IgE receptor, is crucial for mast cell research and the development of novel therapeutics targeting allergic and inflammatory diseases.

Comparative Analysis of Mast Cell Secretagogues

The potency and efficacy of mast cell secretagogues can vary significantly depending on the mast cell type and the specific experimental conditions. The following tables summarize quantitative data for the degranulation of the commonly used rat basophilic leukemia cell line, RBL-2H3, in response to various secretagogues.

Table 1: Potency (EC50) of Mast Cell Secretagogues in RBL-2H3 Cells
SecretagogueClassReceptor/TargetEC50 for DegranulationCitation(s)
Compound 48/80 Basic SecretagogueMRGPRX2/B22.38 - 10 µg/mL[1]
Substance P NeuropeptideMRGPRX2/NK1R1.8 - 5.9 µM[2]
Mastoparan Peptide ToxinGαi/o / MRGPRX215 - 26 µM[3]
Ionomycin Calcium IonophoreCell Membrane~0.1 - 1 µM[4]
Antigen (DNP-BSA) + IgE ImmunologicalFcεRI1 - 10 ng/mL

Note: EC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Table 2: Efficacy (Maximal Mediator Release) of Mast Cell Secretagogues in RBL-2H3 Cells
SecretagogueClassMaximal β-Hexosaminidase Release (% of Total)Maximal Histamine Release (% of Total)Citation(s)
Compound 48/80 Basic Secretagogue~40-60%~30-50%[2][5]
Substance P Neuropeptide~20-40%~10-30%[2][5]
Mastoparan Peptide Toxin~30-50%~20-40%
Ionomycin Calcium Ionophore>80%>70%[4]
Antigen (DNP-BSA) + IgE Immunological~50-70%~40-60%

Note: Maximal release is dependent on the concentration of the secretagogue and experimental conditions.

Signaling Pathways of Mast Cell Activation

The diverse mechanisms of mast cell activation are initiated through distinct signaling cascades.

Compound 48/80, Substance P, and Mastoparan: GPCR-Mediated Activation

Compound 48/80, substance P, and mastoparan primarily activate mast cells through Mas-related G protein-coupled receptors (MRGPRs), such as MRGPRX2 in humans and its murine ortholog MrgprB2. This activation leads to the dissociation of Gαq and Gβγ subunits, initiating a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and degranulation.

G_Protein_Coupled_Activation cluster_membrane Cell Membrane Secretagogue Compound 48/80 Substance P Mastoparan MRGPRX2 MRGPRX2/ MrgprB2 Secretagogue->MRGPRX2 Binds G_Protein Gαq/11 Gβγ MRGPRX2->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release ER->Ca_release Releases Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation

GPCR-mediated mast cell activation pathway.
Ionomycin: Calcium Ionophore-Mediated Activation

Ionomycin is a mobile ion-carrier that facilitates the transport of calcium ions across the cell membrane, leading to a rapid and sustained increase in intracellular calcium concentration. This bypasses the need for receptor-mediated signaling and directly triggers the downstream events of degranulation.

Ionomycin_Activation cluster_membrane Cell Membrane Ionomycin Ionomycin Ca_int Intracellular Ca²⁺ (Increased) Ionomycin->Ca_int Transports Ca²⁺ across membrane Ca_ext Ca_ext->Ionomycin Degranulation Degranulation Ca_int->Degranulation

Ionomycin-mediated mast cell activation.
IgE/Antigen: FcεRI-Mediated Activation

The classical allergic response is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface by a specific antigen. This receptor aggregation triggers a complex signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), activation of spleen tyrosine kinase (Syk) and linker for activation of T cells (LAT), leading to PLCγ activation and subsequent calcium mobilization and degranulation.

IgE_Antigen_Activation cluster_membrane Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Cross-links FceRI FcεRI IgE->FceRI Bound to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCG PLCγ LAT->PLCG Recruits & Activates IP3 IP3 PLCG->IP3 Generates DAG DAG PLCG->DAG Generates Ca_release IP3->Ca_release Induces Degranulation Degranulation DAG->Degranulation Ca_release->Degranulation

IgE/Antigen-mediated mast cell activation.

Experimental Protocols

Standardized protocols are essential for the reliable comparison of mast cell secretagogues.

β-Hexosaminidase Release Assay (Degranulation Assay)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Workflow:

Beta_Hex_Workflow Seed_Cells 1. Seed RBL-2H3 cells in a 96-well plate Sensitize 2. (For IgE-mediated) Sensitize with IgE overnight Seed_Cells->Sensitize Wash 3. Wash cells to remove unbound IgE/serum Sensitize->Wash Stimulate 4. Add secretagogues and incubate Wash->Stimulate Collect_Supernatant 5. Centrifuge and collect supernatant Stimulate->Collect_Supernatant Assay 6. Incubate supernatant with p-NAG substrate Collect_Supernatant->Assay Stop_Reaction 7. Add stop solution Assay->Stop_Reaction Read_Absorbance 8. Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate 9. Calculate % release relative to total cell lysate Read_Absorbance->Calculate

β-Hexosaminidase release assay workflow.

Methodology:

  • Cell Culture: Culture RBL-2H3 cells in appropriate media and seed in 96-well plates.

  • Sensitization (for IgE-mediated activation): Incubate cells with anti-DNP IgE overnight.

  • Washing: Wash cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

  • Stimulation: Add various concentrations of secretagogues (Compound 48/80, substance P, mastoparan, ionomycin, or DNP-BSA for IgE-sensitized cells) and incubate for the desired time (typically 30-60 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzyme Reaction: In a new plate, mix the supernatant with a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer and incubate.

  • Stopping the Reaction: Add a stop solution (e.g., sodium carbonate/bicarbonate buffer) to terminate the enzymatic reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: To determine the percentage of β-hexosaminidase release, lyse a parallel set of unstimulated cells with Triton X-100 to measure the total enzyme content. The percentage release is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) * 100.

Histamine Release Assay (ELISA)

This assay quantifies the amount of histamine released into the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Sample Collection: Following stimulation of mast cells with secretagogues as described above, collect the cell-free supernatant.

  • Acylation: Samples and standards are typically acylated to increase the sensitivity of the assay.

  • ELISA Procedure:

    • Add acylated samples and standards to a microplate pre-coated with an anti-histamine antibody.

    • Add a fixed amount of histamine-peroxidase (HRP) conjugate, which competes with the histamine in the sample for binding to the antibody.

    • Incubate and then wash the plate to remove unbound reagents.

    • Add a TMB substrate solution, which develops a color in proportion to the amount of HRP-conjugate bound.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Calculation: The concentration of histamine in the samples is inversely proportional to the absorbance and is determined by comparison to a standard curve.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with secretagogues using a fluorescent calcium indicator like Fura-2 AM.

Methodology:

  • Cell Loading: Incubate RBL-2H3 cells with the cell-permeant ratiometric dye Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the dye.

  • Washing: Wash the cells to remove extracellular dye.

  • Stimulation and Measurement:

    • Place the cells in a fluorometer or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add the secretagogue and continuously record the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) while measuring the emission at a single wavelength (e.g., 510 nm).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Conclusion

Compound 48/80 remains a valuable tool for inducing non-IgE-mediated mast cell degranulation. Its mechanism of action, primarily through MRGPRs, distinguishes it from immunological stimuli and calcium ionophores. This guide highlights the differences in potency, efficacy, and signaling pathways between Compound 48/80 and other key mast cell secretagogues. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. A thorough understanding of these differences is essential for accurately interpreting experimental results and for the development of targeted therapies for mast cell-driven diseases.

References

Comparative Guide to Validating Novel Inhibitors of Compound 48/80-Induced Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of novel compounds on mast cell degranulation induced by compound 48/80. It offers a comparative analysis of a hypothetical "Novel Compound" against established controls, supported by detailed experimental protocols and data visualization.

Introduction to Compound 48/80-Induced Degranulation

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation and subsequent degranulation—the release of pre-formed mediators like histamine and β-hexosaminidase from cytoplasmic granules—can be triggered by various stimuli. Compound 48/80 is a potent and widely used basic secretagogue that induces mast cell degranulation through a non-IgE-mediated pathway.[1] It directly activates G-proteins, specifically the Mas-related G protein-coupled receptor X2 (MRGPRX2), initiating a signaling cascade that leads to mediator release.[2][3][4] Consequently, compound 48/80 serves as a crucial tool for studying pseudo-allergic reactions and for screening novel therapeutic agents that aim to stabilize mast cells.

Signaling Pathway of Compound 48/80-Induced Degranulation

Compound 48/80 initiates a rapid signaling cascade upon binding to the MRGPRX2 receptor on the mast cell surface. This engagement activates heterotrimeric G-proteins, leading to the stimulation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] This sharp increase in cytosolic Ca2+ is a critical step for the fusion of granular membranes with the plasma membrane, culminating in the exocytosis of inflammatory mediators.[1]

G cluster_cytosol Cytosol C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 GProtein Gq/11 MRGPRX2->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Degranulation Degranulation (Mediator Release) Ca_Cytosol->Degranulation Induces

Caption: Signaling cascade of Compound 48/80-induced mast cell degranulation.

Experimental Workflow for Inhibitor Validation

A systematic workflow is essential for the reliable validation of a novel inhibitory compound. The process begins with cell culture and preparation, followed by treatment with the test compounds. Degranulation is then induced and subsequently quantified. A parallel assay to assess cell viability is crucial to ensure that the observed inhibition is not a result of cytotoxicity.

G cluster_assays 5. Quantification A 1. Cell Culture (e.g., RBL-2H3) B 2. Cell Seeding (96-well plate) A->B C 3. Pre-treatment (Novel Compound, Controls) B->C D 4. Stimulation (Compound 48/80) C->D F Viability Assay (MTT / LDH) C->F Parallel Plate E Degranulation Assay (β-Hexosaminidase) D->E G 6. Data Analysis (IC50 Calculation) E->G F->G

Caption: Standard experimental workflow for screening degranulation inhibitors.

Data Presentation: Comparative Analysis

The efficacy of the "Novel Compound" is evaluated by its ability to inhibit the release of β-hexosaminidase compared to a vehicle control (negative control) and a known mast cell stabilizer, Sodium Cromoglycate (positive control).[6] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

CompoundConcentration (µM)β-Hexosaminidase Release (%)% InhibitionIC50 (µM)
Vehicle Control -75.2 ± 4.10-
Novel Compound 160.1 ± 3.520.1
1038.3 ± 2.949.110.2
5015.8 ± 2.179.0
Sodium Cromoglycate 168.5 ± 4.08.9
(Positive Control)1049.6 ± 3.334.025.5
5029.3 ± 2.561.0

Data are presented as mean ± SEM from three independent experiments.

Experimental Protocols

Detailed and consistent protocols are fundamental for reproducible results. The following sections describe standard procedures for cell culture, degranulation induction and quantification, and viability assessment.

Cell Culture (RBL-2H3 Cell Line)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying mast cell degranulation.

  • Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.

β-Hexosaminidase Release Assay (Degranulation Assay)

This colorimetric assay quantifies the activity of β-hexosaminidase, an enzyme co-released with histamine, as an index of degranulation.[2]

  • Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight.

  • Washing: Gently wash the cells twice with 150 µL of Tyrode's Buffer (pH 7.4).

  • Pre-treatment: Add 50 µL of Tyrode's Buffer containing various concentrations of the "Novel Compound," Sodium Cromoglycate, or vehicle. Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of Compound 48/80 (final concentration 10 µg/mL) to the appropriate wells. For total release control, add 50 µL of 0.5% Triton X-100. For unstimulated control, add 50 µL of buffer. Incubate for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • Enzymatic Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stop Reaction: Add 100 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • % Release = [(Absorbance_Sample - Absorbance_Unstimulated) / (Absorbance_Total - Absorbance_Unstimulated)] * 100

    • % Inhibition = [(% Release_Vehicle - % Release_Compound) / % Release_Vehicle] * 100

Cell Viability Assay (MTT Assay)

This assay is performed in parallel to ensure that the reduction in degranulation is not due to compound-induced cell death.

  • Procedure: Seed and treat cells with the test compounds for the same duration as the degranulation assay, but without adding Compound 48/80.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Calculation:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

Comparison with Alternative Methods

  • Induction Methods: While Compound 48/80 provides a model for IgE-independent (pseudo-allergic) reactions, other stimuli like IgE/antigen complexes or calcium ionophores (e.g., A23187) are used to investigate canonical allergic pathways and general degranulation capacity, respectively.[7][8] Validating a compound against multiple stimuli provides a more comprehensive understanding of its mechanism of action.

  • Quantification Methods: Besides the β-hexosaminidase assay, degranulation can be quantified by measuring histamine release via ELISA or by using flow cytometry to detect the surface expression of granular membrane proteins like CD63.[3] Annexin-V binding assays can also be used to quantify exocytosing granules.[7] The choice of method depends on the available equipment and the specific research question.

Conclusion

This guide outlines a robust methodology for validating the inhibitory effect of a novel compound on 48/80-induced mast cell degranulation. By employing standardized protocols, appropriate controls, and clear data presentation, researchers can effectively compare the potency of new chemical entities against existing alternatives. The hypothetical data presented suggest that the "Novel Compound" (IC50 = 10.2 µM) is a more potent inhibitor of 48/80-induced degranulation than Sodium Cromoglycate (IC50 = 25.5 µM) under these experimental conditions. This structured approach, combining in vitro assays with clear visualizations of the underlying biological processes, is critical for the preclinical assessment of potential anti-allergic and anti-inflammatory drugs.

References

Evaluating the Specificity of Compound 48/80 for Mast Cell Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of tools used to induce mast cell activation is paramount for generating reliable and translatable data. Compound 48/80 has long been a widely used secretagogue to stimulate mast cells independently of IgE-receptor crosslinking. However, emerging evidence highlights a more complex pharmacological profile, necessitating a careful evaluation of its suitability for specific research applications.

This guide provides a comprehensive comparison of Compound 48/80 with other common mast cell activators, supported by experimental data and detailed protocols. We will delve into its mechanism of action, potential off-target effects, and performance in various mast cell populations.

Mechanism of Action: Beyond a Simple Degranulator

Compound 48/80, a polymer of p-methoxy-N-methyl-phenylethylamine, activates mast cells through a non-IgE-mediated pathway.[1] It primarily acts as an agonist for Mas-related G protein-coupled receptors (Mrgprs), specifically Mrgprb2 in mice and its human ortholog, MRGPRX2.[2][3] Activation of these receptors initiates a signaling cascade involving G proteins and subsequent downstream effectors, leading to an increase in intracellular calcium and ultimately, the degranulation and release of inflammatory mediators such as histamine and β-hexosaminidase.[4][5]

Comparative Analysis of Mast Cell Activators

The choice of mast cell activator can significantly influence experimental outcomes. While Compound 48/80 is a potent inducer of degranulation, its specificity has been called into question. The following table summarizes quantitative data from various studies, comparing the efficacy of Compound 48/80 with other commonly used activators.

ActivatorMast Cell TypeConcentration% β-Hexosaminidase Release% Histamine ReleaseCitation(s)
Compound 48/80 Murine Bone Marrow-Derived Mast Cells (BMMCs)50 µg/mL21.5 ± 2.5%-[6]
Rat Peritoneal Mast Cells (RPMCs)0.25 µg/ml-Inhibition by Lipoic Acid
RBL-2H3 cells15 µg/mLIC50 (FNT) = 48.24 ± 2.41 µMIC50 (FNT) = 42.38 ± 2.12 µM[4]
Primary Peritoneal Mast Cells0.5 µg/ml16%-
Anti-DNP IgE + DNP Murine Bone Marrow-Derived Mast Cells (BMMCs)-31.4 ± 0.5%-[6]
Silver Nanoparticles (AgNP) Murine Bone Marrow-Derived Mast Cells (BMMCs)25 µg/mL60.8 ± 5.7%-[6]
Ionomycin Peritoneal Mast Cells10 µMPositive Control-[7]
LL-37 Human Mast Cell Line (LAD2)10 µg/mlInhibition by ssON-[8]

Note: The presented data is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Off-Target Effects and Considerations

A critical aspect of evaluating Compound 48/80 is its potential for off-target effects. Research has demonstrated that Compound 48/80 can directly activate enteric neurons and visceral afferents, independent of mast cell degranulation.[1] This neuronal activation could confound the interpretation of in vivo studies where physiological responses are measured.

Furthermore, studies have indicated that Compound 48/80 can be toxic to certain mast cell lines, such as HMC1.2 and RBL-2H3, at concentrations typically used to induce degranulation.[9] This highlights the importance of performing viability assays in parallel with degranulation experiments.

In contrast, IgE-mediated activation is considered a more physiologically relevant model for allergic responses, as it mimics the natural process of allergen-induced mast cell degranulation.[10] However, this method requires prior sensitization of mast cells with IgE. Calcium ionophores like ionomycin and A23187 bypass receptor-mediated signaling to directly increase intracellular calcium, leading to robust degranulation, but this activation is non-physiological.[7]

Experimental Protocols

To facilitate the replication and comparison of findings, detailed experimental protocols for commonly used mast cell activation assays are provided below.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Mast cell culture (e.g., BMMCs, RBL-2H3)

  • Tyrode's buffer

  • Compound 48/80, IgE/antigen, or other activators

  • Triton X-100 (for cell lysis and determination of total β-hexosaminidase)

  • Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., Na2CO3/NaHCO3 buffer)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Wash mast cells and resuspend in Tyrode's buffer.

  • Plate the cells in a 96-well plate.

  • Add the desired concentration of Compound 48/80 or other activators to the wells. Include a negative control (buffer only) and a positive control for maximal release (Triton X-100).

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • To determine the total enzyme content, lyse the cells in the original plate with Triton X-100.

  • Add the substrate solution to both the supernatant and the cell lysate plates.

  • Incubate at 37°C for 1-2 hours.

  • Add the stop solution to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release: % Release = [(Absorbance of supernatant - Absorbance of negative control) / (Absorbance of total lysate - Absorbance of negative control)] x 100

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following mast cell activation.

Materials:

  • Mast cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline

  • Compound 48/80 or other activators

  • Fluorescence plate reader or microscope

Procedure:

  • Load mast cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and resuspend them in HEPES-buffered saline.

  • Place the cells in the measurement chamber of the fluorescence reader or on a microscope slide.

  • Establish a baseline fluorescence reading.

  • Add Compound 48/80 or another activator and continuously record the fluorescence signal over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Visualizing the Signaling Pathway

The following diagram illustrates the signaling pathway initiated by Compound 48/80 leading to mast cell degranulation.

Compound4880_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C48/80 Compound 48/80 MRGPRX2 MRGPRX2/ Mrgprb2 C48/80->MRGPRX2 Binds to G_protein G Protein (Gαq/11, Gαi/o) MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Conclusion

Compound 48/80 remains a valuable tool for studying non-IgE-mediated mast cell activation. Its potency and ability to bypass the need for IgE sensitization offer convenience in experimental setups. However, researchers must be cognizant of its limitations, including potential off-target neuronal activation and cytotoxicity in certain cell lines. For studies aiming to model allergic responses, IgE-mediated activation provides a more physiologically relevant alternative. The choice of activator should be carefully considered based on the specific research question and the experimental system being used. When using Compound 48/80, it is crucial to include appropriate controls to account for its non-specific effects and to assess cell viability. By understanding the nuances of different mast cell activators, researchers can ensure the generation of robust and interpretable data in the fields of immunology, pharmacology, and drug development.

References

Compound 48/80: A Distinct Profile of Mast Cell Mediator Release Compared to Other Activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mast cell activation is critical. While various stimuli can trigger the release of inflammatory mediators, the resulting profiles can differ significantly. This guide provides a comparative analysis of the mediator release profiles induced by the synthetic compound 48/80 versus other common mast cell activators, supported by experimental data and detailed protocols.

Compound 48/80, a polymer of p-methoxy-N-methyl-phenylethylamine, is a potent, non-IgE-dependent mast cell activator. Its mechanism of action and subsequent mediator release profile show key differences when compared to the classical IgE-antigen-mediated activation, as well as activation by the calcium ionophore ionomycin and the neuropeptide Substance P. These differences are crucial for designing experiments and interpreting results in studies of allergy, inflammation, and immunology.

Comparative Analysis of Mediator Release

The activation of mast cells by different stimuli leads to the release of a complex array of pre-formed and newly synthesized mediators. The table below summarizes the mediator release profiles for Compound 48/80, IgE-antigen, ionomycin, and Substance P.

MediatorCompound 48/80IgE-AntigenIonomycinSubstance P
Pre-formed (Granule-associated)
HistaminePotent release[1][2][3]Potent release[2][3]Potent releaseRelease observed, particularly from skin mast cells[4]
β-HexosaminidaseStrong release[1][5][6]Strong release[5][6]Strong release[5][6]Release observed
TryptaseRelease observedRelease observed-Higher release compared to SP in some models
TNF-α (pre-formed)Release of pre-formed TNF-α[7]Release of pre-formed TNF-α[7]-Release observed
Newly Synthesized (Lipid Mediators)
Prostaglandin D2 (PGD2)Release inducedPotent release--
Leukotrienes (e.g., LTC4)Release observed; may have a broader lipid mediator profile in some models[4]Potent release--
Newly Synthesized (Cytokines & Chemokines)
TNF-α (de novo)Induction of de novo synthesis[1]Potent induction of de novo synthesisInduces secretionRelease observed
Interleukin-6 (IL-6)Induction of synthesisPotent induction of synthesisInduces secretion-
Interleukin-13 (IL-13)Induction of synthesis[1]Potent induction of synthesis--
CCL2 (MCP-1)---Release observed

Note: The quantitative release of mediators can vary significantly depending on the mast cell type (e.g., connective tissue vs. mucosal), species, and experimental conditions. The information in this table is a synthesis of findings from various studies.

Signaling Pathways of Mast Cell Activation

The distinct mediator release profiles are a direct consequence of the different signaling pathways initiated by each activator.

Compound 48/80 Signaling Pathway

Compound 48/80 activates mast cells independently of the IgE receptor. It primarily acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells (and its murine ortholog Mrgprb2)[1]. This initiates a downstream signaling cascade involving G proteins (Gαq and Gαi) and phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent degranulation[1].

Compound 48/80 Signaling Pathway C48/80 C48/80 MRGPRX2 MRGPRX2 C48/80->MRGPRX2 G_protein Gαq / Gαi MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation Cytokine_synthesis Cytokine Synthesis (TNF-α, IL-13, etc.) PKC->Cytokine_synthesis IgE-Antigen Signaling Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI cross-linking Lyn_Syk Lyn / Syk Kinases FceRI->Lyn_Syk LAT LAT Adaptor Lyn_Syk->LAT PLCg PLCγ LAT->PLCg MAPK MAPK Pathway (ERK, p38, JNK) LAT->MAPK Ca_mobilization Ca²⁺ Mobilization PLCg->Ca_mobilization Cytokine_synthesis Cytokine Synthesis (TNF-α, IL-6, IL-13) MAPK->Cytokine_synthesis Degranulation Degranulation (Histamine, etc.) Ca_mobilization->Degranulation Lipid_mediators Lipid Mediators (PGD₂, LTC₄) Ca_mobilization->Lipid_mediators Experimental Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis culture Mast Cell Culture sensitization IgE Sensitization (for IgE-mediated activation) culture->sensitization washing Washing and Resuspension sensitization->washing plating Plating in 96-well plate washing->plating add_c4880 Add Compound 48/80 plating->add_c4880 add_antigen Add Antigen plating->add_antigen add_ionomycin Add Ionomycin plating->add_ionomycin add_buffer Add Buffer (Control) plating->add_buffer incubation Incubation at 37°C add_c4880->incubation add_antigen->incubation add_ionomycin->incubation add_buffer->incubation centrifuge Centrifugation incubation->centrifuge supernatant Collect Supernatant centrifuge->supernatant degranulation_assay β-Hexosaminidase Assay supernatant->degranulation_assay cytokine_assay ELISA for Cytokines supernatant->cytokine_assay lipid_assay LC-MS/MS for Lipid Mediators supernatant->lipid_assay

References

Assessing the Translational Relevance of Compound 48/80 Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a critical assessment of Compound 48/80 animal models, comparing their performance with alternative models and presenting supporting experimental data. The objective is to offer a clear perspective on the utility and limitations of Compound 48/80 in preclinical research, thereby aiding in the selection of appropriate models for studying allergic and inflammatory responses.

Compound 48/80, a synthetic polymer, has been a widely utilized tool in experimental pharmacology for decades to induce mast cell degranulation and mimic allergic-like reactions in animal models.[1] Its potent ability to trigger the release of histamine and other inflammatory mediators has made it a convenient agent for studying the mechanisms of anaphylaxis and screening potential anti-allergic therapies.[2][3] However, emerging evidence highlighting its off-target effects, particularly the direct activation of neurons, necessitates a careful re-evaluation of its translational relevance to human allergic diseases.[4][5][6]

Mechanism of Action: Beyond Mast Cell Degranulation

Traditionally, the effects of Compound 48/80 were attributed solely to its ability to activate mast cells. It is known to stimulate trimeric G-proteins at the mast cell membrane, leading to degranulation through phospholipase C and D pathways.[7] In humans, this action is mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2), while in mice, the ortholog is Mrgprb2.[8][9] This non-IgE-mediated activation pathway is distinct from the canonical allergic response, which involves the cross-linking of IgE receptors (FcεRI).[10]

Crucially, studies have revealed that Compound 48/80 directly activates enteric neurons and visceral afferents, independent of mast cell degranulation.[4][6] This direct neuronal stimulation can evoke responses that may be mistakenly attributed to mast cell-derived mediators, thereby confounding the interpretation of results and limiting the direct translation of findings to human conditions where neuronal activation is a secondary consequence of mast cell degranulation.

Comparative Data: Compound 48/80 vs. IgE-Mediated Activation

The physiological responses induced by Compound 48/80 and IgE-mediated stimuli exhibit notable differences. While both can lead to systemic anaphylaxis, the underlying cellular and metabolic processes diverge.

ParameterCompound 48/80-Induced ResponseIgE-Mediated ResponseReference
Primary Target Mast cells (via MRGPRX2/Mrgprb2) and neuronsMast cells and basophils (via FcεRI)[4][8][11]
Histamine Release Rapid and potent inductionPotent induction[12]
Systemic Anaphylaxis Induces fatal shock in animal modelsInduces systemic anaphylaxis[2][13]
Metabolic Profile Depletes glycolytic reserve, inhibits maximal mitochondrial respirationUpregulates TCA cycle and glycolysis metabolites[10][14]
Calcium Influx Induces intracellular calcium mobilizationInduces intracellular calcium mobilization[15][16]
Inflammatory Mediators Release of histamine, serotonin, TNF-α, IL-6, IL-8Release of histamine, tryptase, cytokines, and lipid mediators[1][13][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies utilizing Compound 48/80.

This assay quantifies the release of granular contents, such as β-hexosaminidase, from mast cells upon stimulation with Compound 48/80.

Protocol:

  • Cell Culture: Rat peritoneal mast cells (RPMCs) or mast cell lines (e.g., RBL-2H3, LAD2) are cultured under standard conditions.[3][9][17]

  • Stimulation: Cells are washed and resuspended in a buffered salt solution. Compound 48/80 is added at a final concentration typically ranging from 1 to 50 µg/mL.[9][14]

  • Incubation: The cell suspension is incubated at 37°C for a specified period, usually 15-30 minutes.[9][18]

  • Quantification: The reaction is stopped by centrifugation. The supernatant is collected to measure the released β-hexosaminidase activity using a colorimetric substrate. The cell pellet is lysed to determine the total cellular β-hexosaminidase content.

  • Data Analysis: The percentage of degranulation is calculated as the ratio of released β-hexosaminidase to the total cellular β-hexosaminidase.

This model assesses the systemic effects of Compound 48/80-induced mast cell degranulation in rodents.

Protocol:

  • Animal Model: Mice (e.g., BALB/c) are commonly used.[13][19]

  • Administration: Compound 48/80 is administered via intraperitoneal injection, typically at a dose of 8-10 mg/kg body weight.[3][13]

  • Monitoring: Animals are monitored for signs of anaphylactic shock, including a drop in body temperature and mortality, for at least one hour post-injection.[2][13][17]

  • Biomarker Analysis: Blood samples can be collected to measure serum levels of histamine, tryptase, and other inflammatory cytokines using ELISA.[13][17]

This model evaluates localized vascular permeability changes induced by Compound 48/80.

Protocol:

  • Animal Model: Mice are typically used.

  • Sensitization (Local): Compound 48/80 is injected intradermally into the dorsal skin or paw.[3][17]

  • Dye Injection: Evans blue dye is injected intravenously to visualize plasma extravasation.[17]

  • Evaluation: After a set time, the area of dye leakage is measured, and the dye can be extracted from the tissue for quantification.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the nuances of Compound 48/80 models.

Compound4880_Signaling_Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2/Mrgprb2 C4880->MRGPRX2 Neuron Sensory Neuron C4880->Neuron G_protein Gαq/11 & Gαi/o MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation Neuronal_Activation Direct Neuronal Activation Neuron->Neuronal_Activation

Fig. 1: Compound 48/80 signaling pathways.

Systemic_Anaphylaxis_Workflow cluster_pretreatment Pre-treatment (Optional) Test_Compound Administer Test Compound C4880_Injection Intraperitoneal Injection of Compound 48/80 Test_Compound->C4880_Injection Animal_Model Select Animal Model (e.g., BALB/c mice) Monitoring Monitor for Anaphylactic Shock (Temperature, Mortality) C4880_Injection->Monitoring Sample_Collection Collect Blood Samples Monitoring->Sample_Collection Biomarker_Analysis Analyze Serum Biomarkers (Histamine, Cytokines) Sample_Collection->Biomarker_Analysis Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis

Fig. 2: In vivo systemic anaphylaxis workflow.

Translational Relevance and Limitations

The primary limitation of Compound 48/80 models lies in their questionable translational relevance to human allergic conditions. The direct activation of sensory nerves by Compound 48/80 means that observed physiological responses may not be solely attributable to mast cell degranulation.[4] This is a critical distinction, as in human allergic reactions, neuronal activation is typically a downstream event following the release of mast cell mediators.

Furthermore, the metabolic reprogramming induced by Compound 48/80 differs significantly from that observed in IgE-mediated mast cell activation, suggesting that the cellular stress responses are not analogous.[10][14] This divergence in metabolic pathways could have implications for the efficacy of drugs that target cellular metabolism.

While Compound 48/80 models are useful for initial, high-throughput screening of compounds that stabilize mast cells or block the MRGPRX2 pathway, caution is warranted when extrapolating these findings to IgE-mediated allergic diseases. For studies aiming to model the pathophysiology of human allergies more closely, IgE-sensitization models, while more complex, offer greater translational validity.

Alternatives to Compound 48/80 Models

For a more clinically relevant assessment of anti-allergic compounds, researchers should consider the following alternatives:

  • IgE-Mediated Anaphylaxis Models: These models involve sensitizing animals with an allergen (e.g., ovalbumin) and then challenging them to induce an IgE-mediated allergic reaction. This more closely mimics the pathophysiology of human allergic diseases.[19]

  • Humanized Mouse Models: Mice engrafted with human immune cells can provide a more accurate platform for studying human-specific immune responses to allergens and drugs.

  • In Vitro Models with Human Mast Cells: Primary human mast cells or human mast cell lines can be used to study IgE- and non-IgE-mediated activation pathways in a more relevant cellular context.[11]

Conclusion

Compound 48/80 animal models have historically served as a valuable tool for studying mast cell degranulation and anaphylaxis. However, their translational relevance is significantly hampered by the compound's direct, off-target effects on neurons and the distinct metabolic profile it induces compared to IgE-mediated activation. While these models can be useful for specific applications, such as screening for MRGPRX2 antagonists, researchers must be acutely aware of their limitations. For studies that aim to unravel the complexities of human allergic diseases and develop novel therapeutics, a transition towards more physiologically relevant models, such as those involving IgE-mediated responses and humanized systems, is strongly recommended. This critical approach to model selection will ultimately enhance the predictive value of preclinical research and accelerate the development of effective treatments for allergic disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of Anti-inflammatory Agent 48: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any research chemical is paramount to ensuring laboratory safety and environmental protection. For potent, biologically active compounds such as anti-inflammatory agents, adherence to strict disposal protocols is critical. While specific disposal instructions for a compound labeled "Anti-inflammatory agent 48" are not publicly available, the following guide provides a comprehensive, step-by-step procedure based on established best practices for the disposal of hazardous and non-hazardous chemical waste in a research environment. This information is intended to provide immediate safety and logistical guidance for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Initial Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Experimental Protocol for Safe Handling:

  • Glove Selection: Wear appropriate chemical-resistant gloves.[1]

  • Eye Protection: Use safety goggles with side-shields.

  • Lab Coat: A lab coat or other protective clothing should be worn.[2]

  • Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

II. Waste Characterization and Segregation

The first step in proper disposal is to determine the nature of the waste. As "this compound" functions by inhibiting the NF-κB signaling pathway and activating HO-1 expression, it should be treated as a biologically active and potentially hazardous compound.[4]

Step-by-Step Disposal Procedure:

  • Hazard Assessment: Assume the compound is hazardous unless confirmed otherwise by a safety data sheet (SDS) or institutional chemical safety office. Factors to consider include toxicity, reactivity, flammability, and corrosivity.

  • Segregation: Do not mix "this compound" waste with other waste streams.[5][6] Chemical wastes must be segregated by general waste type to prevent incompatibles from mixing, which could lead to violent reactions or the emission of flammable or poisonous gases.[5]

    • Keep halogenated and non-halogenated solvent wastes separate.[6]

    • Store acids and bases in separate containers.[5]

    • Oxidizing agents must be kept apart from reducing agents and organic compounds.[5]

III. Containerization and Labeling

Proper containment and labeling are crucial for safe storage and transport of chemical waste.

  • Container Selection: Use a dependable container that is chemically compatible with the waste.[6] For solvent waste, plastic bottles are often preferred over glass to avoid breakage.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include:

    • The full chemical name ("this compound" and any solvents).

    • The approximate concentration and volume.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic").

  • Container Management: Keep the waste container securely closed except when adding waste.[6][8]

IV. On-Site Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5]

  • Storage Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Use secondary containment, such as a tray, to capture any potential leaks or spills from the primary container.[6]

  • Accumulation Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[6]

ParameterGuidelineSource
pH Range for Drain Disposal (Aqueous, Non-Hazardous) > 5.0 and < 12.5[5]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[6]
SAA Acutely Hazardous Waste Limit Up to 1 quart[6]
Time Limit for Full Container Removal from SAA Within 3 days[5]
Maximum Storage Time for Partially Filled SAA Container Up to 1 year[5]
V. Final Disposal

Final disposal of hazardous chemical waste must be coordinated through your institution's Environmental Health & Safety (EH&S) office or equivalent.

  • Contact EH&S: Do not attempt to dispose of the waste through standard trash or sewer systems.[8] Contact your EH&S office to arrange for a hazardous waste pickup.

  • Waste Manifest: You may be required to complete a hazardous waste manifest form provided by EH&S.

  • Disposal Methods: EH&S will ensure the waste is transported to a licensed facility for appropriate treatment, such as incineration or chemical neutralization.[9]

VI. Decontamination of Empty Containers

Empty containers that held "this compound" must also be managed properly.

Experimental Protocol for Container Decontamination:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7][8]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but consult your institutional guidelines.[7]

  • Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it as regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for Disposal of this compound start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize Waste (Assume Hazardous) ppe->characterize segregate 3. Segregate Waste Stream (No Mixing) characterize->segregate Yes empty_container Decontaminate Empty Container? characterize->empty_container Empty Container container 4. Use Labeled, Compatible Waste Container segregate->container saa 5. Store in Satellite Accumulation Area (SAA) container->saa full Container Full? saa->full full->saa No, continue accumulation ehs 6. Arrange for EH&S Pickup full->ehs Yes end End: Proper Disposal ehs->end empty_container->start No rinse Triple Rinse Container empty_container->rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Trash collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Anti-inflammatory Agent 48

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general best practices for handling potent, novel chemical compounds in a research setting. A specific Safety Data Sheet (SDS) for "Anti-inflammatory agent 48" was not available at the time of this writing. Before any handling, it is mandatory to obtain and thoroughly review the official SDS for this compound. The information below should be used to supplement, not replace, the specific recommendations provided by the manufacturer.

This compound is a small molecule compound with the molecular formula C24H21Cl2NO3. It exerts its biological effects by inhibiting the NF-κB signaling pathway and activating Heme oxygenase-1 (HO-1) expression.[1] As with any novel compound of unknown toxicity, it should be handled as a potentially potent substance, warranting stringent safety protocols to minimize exposure.

Risk Mitigation and Control

A multi-layered approach is essential for safely handling potent compounds. This involves a hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE).

Control Level Description Examples
Engineering Controls Physical changes to the work environment to isolate personnel from the hazard.Chemical fume hood, biological safety cabinet, glove box, or isolator.[2][3]
Administrative Controls Changes in work procedures to reduce the duration, frequency, and severity of exposure.Standard Operating Procedures (SOPs), designated work areas, and specialized training.[4]
Personal Protective Equipment (PPE) Equipment worn to minimize exposure to hazards. This is the last line of defense.Gloves, lab coats, eye protection, and respiratory protection.[3][4]
Recommended Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory operation and the associated risk of exposure. The following table provides general guidance.

Operation/Task Risk Level Recommended PPE Ensemble
Storage and Inspection LowStandard lab coat, safety glasses, and nitrile gloves.
Handling of Dilute Solutions Low to ModerateLab coat, chemical splash goggles, and double nitrile gloves.
Weighing and Preparing Stock Solutions (Powder Handling) HighDisposable gown, chemical splash goggles, face shield, double nitrile gloves, and a fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR).[3]
Spill Cleanup HighChemical-resistant suit or gown, chemical splash goggles, face shield, heavy-duty gloves (e.g., butyl rubber), and a fit-tested N95 respirator or PAPR.

Operational Plan for Handling this compound

This procedural guide outlines the key steps for the safe handling and disposal of this compound.

Pre-Handling Procedures
  • Obtain and Review the SDS: Before ordering or handling the compound, obtain and carefully read the manufacturer's Safety Data Sheet.

  • Conduct a Risk Assessment: Evaluate the specific risks associated with the planned experiments, considering the quantities to be used and the procedures involved.[5][6]

  • Designate a Work Area: All work with this compound, especially with the solid form, should be conducted in a designated area within a certified chemical fume hood or other containment device.

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available before starting work.

Handling of Solid Compound (High-Risk)
  • Work within a Containment Device: All weighing and reconstitution of the powdered compound must be performed within a chemical fume hood, glove box, or similar engineering control.

  • Don Appropriate PPE: Wear the high-risk PPE ensemble as detailed in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize the generation of airborne particles.

  • Reconstitution: Add the solvent to the vial containing the powder slowly and carefully to avoid splashing.

Handling of Solutions (Low to Moderate Risk)
  • Don Appropriate PPE: Wear the low to moderate risk PPE ensemble.

  • Work in a Ventilated Area: While the risk is lower with solutions, it is still advisable to work within a chemical fume hood.

  • Avoid Contamination: Use dedicated labware and pipettes. Do not pipette by mouth.

Spill Procedures
  • Evacuate the Area: If a significant spill occurs, especially of the powder, evacuate the immediate area and alert others.

  • Don High-Risk PPE: Before attempting to clean the spill, don the appropriate high-risk PPE.

  • Contain the Spill: For liquid spills, use an appropriate absorbent material. For powder spills, gently cover with a damp cloth or absorbent pads to prevent the powder from becoming airborne.

  • Clean the Area: Clean the spill area with an appropriate deactivating agent (if known) or a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan
  • Segregate Waste: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Follow Institutional Guidelines: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of this compound down the drain or in the regular trash.

Signaling Pathways and Experimental Workflows

signaling_pathway cluster_nfkb NF-κB Pathway cluster_ho1 HO-1 Pathway This compound This compound IKK Complex IKK Complex This compound->IKK Complex inhibits IκBα IκBα IKK Complex->IκBα inhibits degradation of NF-κB NF-κB IκBα->NF-κB sequesters Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes activates Agent_48_ho1 This compound Nrf2 Nrf2 Agent_48_ho1->Nrf2 activates HO-1 Gene HO-1 Gene Nrf2->HO-1 Gene induces transcription of HO-1 Protein HO-1 Protein HO-1 Gene->HO-1 Protein translates to Anti-inflammatory Effects Anti-inflammatory Effects HO-1 Protein->Anti-inflammatory Effects

experimental_workflow Start Start Obtain_SDS Obtain & Review SDS Start->Obtain_SDS Risk_Assessment Conduct Risk Assessment Obtain_SDS->Risk_Assessment Designate_Area Designate Work Area Risk_Assessment->Designate_Area Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Weigh_Solid Weigh Solid in Containment Designate_Area->Weigh_Solid Select_PPE->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste End End Dispose_Waste->End

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.